Rhodamine B isothiocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Xanthenes - Rhodamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
[9-(2-carboxy-6-isothiocyanatophenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O3S.ClH/c1-5-31(6-2)19-12-14-21-25(16-19)35-26-17-20(32(7-3)8-4)13-15-22(26)27(21)28-23(29(33)34)10-9-11-24(28)30-18-36;/h9-17H,5-8H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPXTKVHMNAXGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=CC=C4N=C=S)C(=O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Rhodamine B Isothiocyanate: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodamine B isothiocyanate (RBITC) is a widely utilized fluorescent dye in biological and biomedical research.[1][2] Its primary application lies in the fluorescent labeling of proteins and other biomolecules, enabling their visualization and tracking within cellular systems.[1][3] This is facilitated by the isothiocyanate functional group, which forms a stable covalent thiourea (B124793) bond with primary amine groups found on proteins, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[3][4] Beyond its role as a fluorescent tag, the isothiocyanate moiety of RBITC positions it within a class of compounds known for their significant biological activities, including the induction of apoptosis and modulation of key cellular signaling pathways. This guide provides an in-depth technical overview of the multifaceted mechanism of action of this compound, drawing upon its established role as a labeling agent and the well-documented biological effects of isothiocyanates and the rhodamine B structure.
Core Mechanism: Covalent Labeling of Biomolecules
The principal and most direct mechanism of action of RBITC is its function as a protein-reactive fluorescent probe. The electrophilic isothiocyanate group (-N=C=S) readily reacts with nucleophilic primary amines (-NH2) on target biomolecules under mild alkaline conditions (typically pH 8.0-9.0).[3] This nucleophilic addition reaction results in the formation of a highly stable thiourea linkage, covalently attaching the fluorescent rhodamine B moiety to the protein of interest.[3]
This covalent labeling is the foundation for a multitude of applications, including:
-
Fluorescence Microscopy: Visualization of the subcellular localization and dynamics of labeled proteins.[2]
-
Flow Cytometry: Identification and quantification of cell populations based on the expression of cell surface or intracellular proteins.
-
Immunostaining: Detection of specific antigens in cells and tissues using RBITC-conjugated antibodies.[5]
The spectral properties of the rhodamine B fluorophore, characterized by its bright orange-red fluorescence, make it readily detectable with standard fluorescence microscopy and flow cytometry instrumentation.[1]
Quantitative Data on RBITC Labeling
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~554 - 570 nm | [2] |
| Emission Maximum (λem) | ~580 - 595 nm | [2] |
| Molar Extinction Coefficient | Not explicitly found in searches | |
| Quantum Yield | Not explicitly found in searches | |
| Labeling Efficiency with Bovine Serum Albumin | >70% | [6] |
Inferred Biological Activity: Insights from Isothiocyanates
While direct studies on the specific signaling effects of RBITC are limited, the broader class of isothiocyanates, to which RBITC belongs, has been extensively studied for its potent biological activities, particularly in the context of cancer chemoprevention and therapy. The mechanisms described below are primarily based on studies of other isothiocyanates, such as sulforaphane (B1684495) and benzyl (B1604629) isothiocyanate (BITC), and are inferred to be relevant to RBITC due to the shared reactive isothiocyanate group.
Induction of Apoptosis through Oxidative Stress and MAP Kinase Signaling
A primary mechanism by which isothiocyanates exert their anti-cancer effects is through the induction of apoptosis (programmed cell death).[5][7] This process is often initiated by the generation of reactive oxygen species (ROS).[7][8]
Signaling Pathway for Isothiocyanate-Induced Apoptosis
Caption: Isothiocyanate-induced apoptosis signaling cascade.
Isothiocyanates can lead to an increase in intracellular ROS levels, which in turn activates stress-activated protein kinase pathways, including c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[9][10] Activation of these pathways can modulate the activity of Bcl-2 family proteins, leading to mitochondrial dysfunction, the release of cytochrome c, and subsequent activation of executioner caspases, such as caspase-3, ultimately culminating in apoptosis.[11][12] Recent studies have shown that phenethyl isothiocyanate (PEITC) can directly and covalently target the pro-apoptotic protein BID, promoting its cleavage and mitochondrial translocation.[13][14]
Modulation of the Nrf2-Antioxidant Response Element (ARE) Pathway
Isothiocyanates are potent inducers of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress.[15][16][17]
Nrf2 Activation by Isothiocyanates
Caption: Nrf2 pathway activation by isothiocyanates.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for proteasomal degradation. Isothiocyanates, being electrophilic, can covalently modify specific cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes, including those encoding for antioxidant enzymes (e.g., heme oxygenase-1 [HO-1], NAD(P)H quinone dehydrogenase 1 [NQO1]) and enzymes involved in glutathione (B108866) synthesis.[18] This upregulation of the cellular antioxidant defense system can protect cells from oxidative damage.
Potential Contribution of the Rhodamine B Moiety
The rhodamine B component of RBITC is not merely a passive fluorescent reporter. Cationic rhodamine dyes, including Rhodamine B, are known to accumulate in mitochondria due to the negative mitochondrial membrane potential.[3][19][20]
Studies on Rhodamine B and its conjugates have suggested that at higher concentrations, they can exert cytotoxic effects through mitochondrial dysfunction.[1][3] For instance, a rhodamine B-oleanolic acid conjugate has been shown to impair mitochondrial function in melanoma cells.[11] This suggests that the rhodamine B moiety in RBITC could potentially contribute to the overall cellular effects, particularly by targeting mitochondria.
Experimental Protocols
Protein Labeling with this compound
This protocol describes the general procedure for covalently labeling a protein with RBITC.
Workflow for RBITC Protein Labeling
Caption: Workflow for protein labeling with RBITC.
Materials:
-
Purified protein of interest
-
This compound (RBITC)
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris), as these will compete with the protein for reaction with RBITC.
-
RBITC Solution Preparation: Immediately before use, dissolve RBITC in DMSO or DMF to a concentration of 10 mg/mL.
-
Conjugation Reaction: While gently stirring, slowly add the RBITC solution to the protein solution. A 10- to 20-fold molar excess of RBITC to protein is a common starting point.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Separate the RBITC-labeled protein from unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS. The first colored peak to elute is the labeled protein.
-
Characterization: Determine the degree of labeling (moles of RBITC per mole of protein) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~555 nm (for RBITC).
Western Blot Analysis of Apoptosis Markers
This protocol outlines the steps to detect the cleavage of caspase-3, a key marker of apoptosis, in cells treated with a substance like an isothiocyanate.[21][22][23][24][25]
Materials:
-
Cell culture reagents
-
Isothiocyanate compound for treatment
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against cleaved caspase-3
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Culture cells to the desired confluency and treat with the isothiocyanate compound for the desired time. Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system. An increase in the cleaved caspase-3 band indicates apoptosis induction.
Immunofluorescence Staining for Cytochrome c Release
This protocol allows for the visualization of cytochrome c release from the mitochondria into the cytoplasm, another hallmark of apoptosis.[12][26][27][28][29]
Materials:
-
Cells grown on coverslips
-
Apoptosis-inducing agent (e.g., an isothiocyanate)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against cytochrome c
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with the apoptosis-inducing agent.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding with blocking buffer for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against cytochrome c for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI or Hoechst stain and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. In healthy cells, cytochrome c will show a punctate mitochondrial staining pattern. In apoptotic cells, the staining will be diffuse throughout the cytoplasm.
Measurement of Mitochondrial Membrane Potential
This protocol describes the use of a potentiometric dye like Tetramethylrhodamine, Ethyl Ester (TMRE) to measure changes in mitochondrial membrane potential (ΔΨm), which often decreases during apoptosis.[30][31][32][33][34]
Materials:
-
Cell culture reagents
-
Agent to be tested for its effect on ΔΨm
-
TMRE stock solution (in DMSO)
-
FCCP (a mitochondrial uncoupler, as a positive control)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a suitable format for the intended analysis (e.g., multi-well plate for microscopy or plate reader, or culture flask for flow cytometry).
-
Cell Treatment: Treat the cells with the test compound for the desired duration. Include a positive control group treated with FCCP to induce mitochondrial depolarization.
-
TMRE Staining: Add TMRE to the cell culture medium to a final concentration of 20-200 nM and incubate for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells with pre-warmed PBS or culture medium to remove excess dye.
-
Analysis:
-
Fluorescence Microscopy: Immediately image the cells using a fluorescence microscope with appropriate filters for rhodamine fluorescence. A decrease in fluorescence intensity indicates a loss of ΔΨm.
-
Flow Cytometry: Harvest the cells and analyze the fluorescence intensity using a flow cytometer. A shift in the fluorescence histogram to the left indicates a decrease in ΔΨm.
-
Conclusion
This compound's primary and well-established mechanism of action is its covalent attachment to proteins, serving as a robust fluorescent label for a wide array of bio-imaging and analytical techniques. However, the presence of the isothiocyanate group strongly suggests that RBITC may also possess intrinsic biological activities characteristic of this compound class. By inference from studies on other isothiocyanates, RBITC has the potential to induce apoptosis through the generation of reactive oxygen species and activation of MAP kinase signaling pathways. Furthermore, it may modulate the Nrf2-dependent antioxidant response. The rhodamine B moiety itself could contribute to cytotoxicity by targeting mitochondria.
For researchers and drug development professionals, it is crucial to be aware of these potential bioactivities of RBITC, especially when used in live-cell imaging or in systems where cellular signaling is being investigated. The concentration and duration of exposure to RBITC-labeled probes should be carefully considered to minimize off-target effects. Future research directly investigating the specific signaling pathways affected by RBITC will be invaluable in fully elucidating its complete mechanism of action beyond its role as a fluorescent tag.
References
- 1. Rhodamine B conjugates of triterpenoic acids are cytotoxic mitocans even at nanomolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Effects of in vivo and in vitro exposure to rhodamine dyes on mitochondrial function of mouse embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isothiocyanate NB7M causes selective cytotoxicity, pro-apoptotic signalling and cell-cycle regression in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor-specific fluorescence activation of rhodamine isothiocyanate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzyl isothiocyanate induces reactive oxygen species-initiated autophagy and apoptosis in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isothiocyanate E‐4IB induces MAPK activation, delayed cell cycle transition and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzyl isothiocyanate-mediated generation of reactive oxygen species causes cell cycle arrest and induces apoptosis via activation of MAPK in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanistic investigations of antitumor activity of a Rhodamine B-oleanolic acid derivative bioconjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Release of cytochrome c and activation of pro-caspase-9 following lysosomal photodamage involves bid cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative chemical proteomics reveals that phenethyl isothiocyanate covalently targets BID to promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative chemical proteomics reveals that phenethyl isothiocyanate covalently targets BID to promote apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation of Nrf2 signaling by natural products-can it alleviate diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activation of Nrf2-antioxidant signaling attenuates NF-κB-inflammatory response and elicits apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rhodamine B as a mitochondrial probe for measurement and monitoring of mitochondrial membrane potential in drug-sensitive and -resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 22. media.cellsignal.com [media.cellsignal.com]
- 23. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 24. researchgate.net [researchgate.net]
- 25. Immunodetection of caspase-3 by Western blot using glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. researchgate.net [researchgate.net]
- 29. documents.thermofisher.com [documents.thermofisher.com]
- 30. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 31. media.cellsignal.com [media.cellsignal.com]
- 32. assaygenie.com [assaygenie.com]
- 33. Measuring Mitochondrial Transmembrane Potential by TMRE Staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. abcam.com [abcam.com]
An In-depth Technical Guide to the Chemical Structure of Rhodamine B Isothiocyanate (RBITC) Mixed Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and applications of Rhodamine B isothiocyanate (RBITC) mixed isomers, a widely utilized fluorescent label in biological research and diagnostics.
Core Chemical Structure and Isomerism
This compound (RBITC) is a derivative of the highly fluorescent rhodamine B dye. The core structure consists of a xanthene ring system substituted with two diethylamino groups and a pendant phenyl ring bearing a carboxyl and an isothiocyanate (-N=C=S) group. The isothiocyanate group is the reactive moiety that allows for covalent labeling of primary amines on biomolecules.
Commercially available RBITC is typically a mixture of two structural isomers: 5-isothiocyanate (Isomer I) and 6-isothiocyanate (Isomer II) . These isomers differ in the substitution position of the isothiocyanate group on the phenyl ring. While structurally very similar, the isomeric position can subtly influence the reactivity and photophysical properties of the dye. It has been noted that the 6-isomer is generally more strongly fluorescent.[1][2]
Physicochemical Properties
The mixed isomers of RBITC exhibit strong absorption and emission in the orange-red region of the visible spectrum, making them suitable for various fluorescence-based applications. The photophysical properties can be influenced by the solvent environment.
Table 1: Physicochemical and Spectroscopic Properties of this compound (Mixed Isomers)
| Property | Value | Reference(s) |
| Molecular Formula | C₂₉H₃₀ClN₃O₃S | [3][4][5] |
| Molecular Weight | 536.08 g/mol | [1][2][5] |
| CAS Number | 36877-69-7 (mixed isomers) | [1][2][3][5] |
| Appearance | Purple to red-brown powder | [5] |
| Excitation Maximum (λex) | ~543-570 nm | [6][7][8][9] |
| Emission Maximum (λem) | ~580-595 nm | [6][7][8][9] |
| Molar Extinction Coefficient (ε) | ~106,000 cm⁻¹M⁻¹ (for Rhodamine B in Methanol) | [10][11] |
| Solubility | Soluble in methanol, DMSO, DMF | [1][6][8] |
| Storage | Store at -20°C, protected from light | [7][8] |
Experimental Protocols
Synthesis of this compound
The synthesis of RBITC generally involves a two-step process starting from 5(6)-carboxyrhodamine B.
Protocol for Synthesis:
A general method for synthesizing isothiocyanates from primary amines involves reaction with carbon disulfide to form a dithiocarbamate (B8719985) salt, followed by desulfurization. For RBITC, the starting material would be the corresponding aminorhodamine B derivative.
-
Formation of Dithiocarbamate: Dissolve the aminorhodamine B derivative in a suitable organic solvent (e.g., dichloromethane). Add a base (e.g., triethylamine) and carbon disulfide. Stir the reaction at room temperature.
-
Desulfurization: Add a desulfurizing agent, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻), to the reaction mixture.[12][13]
-
Purification: The resulting RBITC can be purified by column chromatography on silica (B1680970) gel.
Characterization of RBITC Isomers
The separation and characterization of the 5- and 6-isomers of RBITC are crucial for applications requiring high purity or for understanding the properties of the individual isomers.
A. High-Performance Liquid Chromatography (HPLC):
Reverse-phase HPLC is a common method for separating the isomers.
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) can be employed.
-
Detection: UV-Vis detection at the absorption maximum of RBITC (~550 nm) or fluorescence detection.
B. Mass Spectrometry (MS):
High-resolution mass spectrometry can be used to confirm the molecular weight of the isomers and to analyze their fragmentation patterns, which may provide structural information to differentiate them.
Protocol for Protein Labeling with RBITC
This protocol provides a general procedure for conjugating RBITC to proteins, such as antibodies.
-
Protein Preparation: Dissolve the protein to be labeled in a suitable buffer, such as 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0. The protein concentration should typically be between 1-10 mg/mL.
-
RBITC Solution Preparation: Prepare a stock solution of RBITC (e.g., 1-10 mg/mL) in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Conjugation: While gently stirring, slowly add the RBITC solution to the protein solution. The molar ratio of RBITC to protein will need to be optimized for the specific protein but is often in the range of 10-20 fold molar excess of the dye.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Separate the RBITC-protein conjugate from the unreacted dye using a desalting column (e.g., Sephadex G-25) or by dialysis against a suitable buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, by measuring the absorbance of the conjugate at 280 nm (for protein) and at the absorbance maximum of RBITC (~550 nm).
Applications in Research and Drug Development
RBITC is a versatile tool for fluorescently labeling biomolecules, enabling their visualization and tracking in various biological systems.
-
Immunofluorescence: RBITC-labeled antibodies are widely used in immunofluorescence microscopy and flow cytometry to detect and quantify specific antigens in cells and tissues.
-
Cellular Imaging: The cell-permeant nature of RBITC allows for the labeling of intracellular structures and for tracking cellular processes in living cells.[6][9]
-
Drug Delivery: In pharmaceutical research, RBITC can be conjugated to drug delivery vehicles, such as nanoparticles, to monitor their biodistribution and cellular uptake.[6][14]
-
Western Blotting and In Situ Hybridization: RBITC-labeled probes and antibodies can be used as detection reagents in western blotting and in situ hybridization assays.
Conclusion
This compound mixed isomers are a robust and widely used fluorescent label with a well-characterized chemical structure and spectral properties. Understanding the nature of the isomeric mixture and employing appropriate experimental protocols for synthesis, characterization, and conjugation are essential for obtaining reliable and reproducible results in research and drug development applications. The bright fluorescence and reactive isothiocyanate group of RBITC will continue to make it a valuable tool for scientists seeking to visualize and understand complex biological processes.
References
- 1. researchgate.net [researchgate.net]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. This compound (mixed isomers) | 944130-99-8 | Benchchem [benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. This compound mixed isomers, BioReagent, protein labeling 36877-69-7 [sigmaaldrich.com]
- 6. Separation of Rhodamine B on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. download.arb-home.de [download.arb-home.de]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. Extinction Coefficient [Rhodamine B] | AAT Bioquest [aatbio.com]
- 11. omlc.org [omlc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. jascoinc.com [jascoinc.com]
A Technical Guide to the Solubility of Rhodamine B Isothiocyanate in DMSO and DMF for Researchers and Drug Development Professionals
Introduction
Rhodamine B isothiocyanate (RITC) is a widely utilized fluorescent dye in biological research and diagnostics due to its bright orange-red fluorescence and its ability to covalently label proteins and other biomolecules through its reactive isothiocyanate group.[1] For effective use in experimental settings, particularly in labeling reactions, RITC must first be dissolved in a suitable organic solvent before being introduced to an aqueous environment. The two most common solvents for this purpose are dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). This technical guide provides an in-depth analysis of the solubility of RITC in these two critical solvents, offering a comparative overview, a general experimental protocol for solubility determination, and a logical workflow for its application in laboratory settings.
Comparative Solubility of this compound
The solubility of this compound can vary between DMSO and DMF, and it is important for researchers to be aware of these differences to ensure optimal concentration for stock solutions and subsequent experimental dilutions. The reported solubility values from various suppliers show some discrepancies, which may be attributed to differences in the purity of the dye, the specific isomers present in the mixture, and the analytical methods used for determination.[2][3][4] A summary of the reported solubility data is presented in the table below.
| Solvent | Cayman Chemical / Biomol | TargetMol | MedChemExpress |
| DMSO | ~15 mg/mL[2][3] | 5 mg/mL[4][5] | 11.67 mg/mL[1] |
| DMF | ~25 mg/mL[2][3] | 8 mg/mL[4][5] | Not Specified |
Note: The data presented are as reported by the suppliers and may vary between batches and manufacturers.
Based on the data from Cayman Chemical and Biomol, this compound exhibits higher solubility in DMF compared to DMSO.[2][3] This can be a critical factor when a higher concentration stock solution is required.
Experimental Protocol for Solubility Determination
While manufacturers provide general solubility data, it may be necessary to experimentally verify the solubility for specific applications or for a particular batch of RITC. The following is a general protocol for determining the solubility of a fluorescent dye like this compound in an organic solvent.
Objective: To determine the saturation solubility of this compound in DMSO and DMF at a specified temperature (e.g., room temperature).
Materials:
-
This compound (crystalline solid)
-
Anhydrous DMSO
-
Anhydrous DMF
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer
-
Calibrated micropipettes
-
Microcentrifuge tubes
Methodology:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of RITC to a known volume of the solvent (DMSO or DMF) in a microcentrifuge tube.
-
Vortex the mixture vigorously for 2-5 minutes to facilitate dissolution.
-
Allow the mixture to equilibrate at a constant temperature for a set period (e.g., 24 hours) with continuous gentle agitation to ensure saturation is reached.
-
-
Separation of Undissolved Solute:
-
Centrifuge the supersaturated solution at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved RITC.
-
-
Preparation of a Diluted Sample for Analysis:
-
Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
Perform a serial dilution of the supernatant in the same solvent to bring the concentration within the linear range of the spectrophotometer.
-
-
Spectrophotometric Analysis:
-
Calculation of Solubility:
-
Calculate the concentration of the diluted sample using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of RITC in the specific solvent, b is the path length of the cuvette, and c is the concentration.
-
Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility.
-
Logical Workflow for RITC Solution Preparation
The choice between DMSO and DMF for dissolving this compound is a key step in many experimental workflows. The following diagram illustrates the logical process for preparing an RITC solution for a typical bioconjugation experiment.
Caption: Logical workflow for preparing a this compound solution.
Conclusion
The choice between DMSO and DMF as a solvent for this compound depends on the specific requirements of the experiment, particularly the desired stock concentration. While both are effective solvents, published data suggests that DMF may offer a higher solubility limit. It is crucial for researchers to consult the manufacturer's data for their specific batch of RITC and, if necessary, perform their own solubility determination to ensure accurate and reproducible results in their experimental applications. Careful consideration of the solvent and its properties is the first step towards successful labeling and imaging experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound (mixed isomers) | CAS 944130-99-8 | Cayman Chemical | Biomol.com [biomol.com]
- 4. This compound (mixed isomers) | Conjugate | TargetMol [targetmol.com]
- 5. This compound (mixed isomers) | Conjugate | TargetMol [targetmol.com]
Technical Guide: Shelf Life and Proper Storage of Rhodamine B Isothiocyanate (RBITC) Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the shelf life, proper storage conditions, and handling procedures for Rhodamine B isothiocyanate (RBITC) powder. The information is intended to ensure the long-term stability and optimal performance of this versatile fluorescent labeling reagent in research and drug development applications.
Introduction to RBITC
This compound (RBITC) is a highly fluorescent dye belonging to the xanthene class.[1] Its isothiocyanate group (-N=C=S) readily reacts with primary amine groups on proteins and other biomolecules to form stable thiourea (B124793) bonds.[2][3] This property makes RBITC an invaluable tool for fluorescently labeling antibodies, proteins, and other molecules for various applications, including fluorescence microscopy, flow cytometry, and immunofluorescence assays.[4][5][6]
Shelf Life and Storage Conditions
The stability of RBITC powder is crucial for reproducible and reliable experimental outcomes. Improper storage can lead to degradation of the reactive isothiocyanate group, resulting in reduced labeling efficiency.
Recommended Storage of RBITC Powder
For long-term storage, RBITC powder should be stored at -20°C in a tightly sealed, desiccated container, protected from light.[7][8] When stored under these conditions, RBITC powder has a shelf life of at least three to four years .[7][8] Some suppliers suggest that storage at 2-8°C is acceptable for shorter periods, but -20°C is the standard for maintaining long-term reactivity.
Storage of RBITC Solutions
Once dissolved, RBITC is more susceptible to degradation. Stock solutions are typically prepared in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[6] For optimal stability, it is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Table 1: Recommended Storage Conditions for RBITC
| Form | Storage Temperature | Duration | Key Considerations |
| Powder | -20°C | ≥ 3-4 years [7][8] | Keep in a tightly sealed, desiccated container; protect from light and moisture. |
| 2-8°C | Short-term | For temporary storage only; long-term storage is not recommended. | |
| Stock Solution (in DMSO/DMF) | -80°C | Up to 6 months [5] | Aliquot to avoid freeze-thaw cycles; protect from light and moisture. |
| -20°C | Up to 1 month [5] | Aliquot to avoid freeze-thaw cycles; protect from light and moisture. |
Factors Affecting RBITC Stability
Several factors can contribute to the degradation of RBITC powder and solutions:
-
Moisture: The isothiocyanate group is susceptible to hydrolysis in the presence of water, which converts the reactive group into an unreactive amine.[6][9] This is the primary reason for storing the powder under desiccated conditions.
-
Light: Like many fluorescent dyes, RBITC is photosensitive and can undergo photobleaching upon prolonged exposure to light.[1]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[10]
-
pH: In solution, the stability of the isothiocyanate group is pH-dependent. Alkaline conditions (pH > 9.5) can increase the rate of hydrolysis.[6]
Experimental Protocols
Protocol for Assessing RBITC Powder Stability
Objective: To determine the long-term stability of RBITC powder under recommended storage conditions and to predict its shelf life under accelerated conditions.
Methodology:
-
Sample Preparation: Aliquot RBITC powder from a single batch into multiple airtight, light-protected vials containing a desiccant.
-
Storage Conditions:
-
Long-Term: Store vials at -20°C ± 2°C.
-
Accelerated: Store vials at 40°C ± 2°C with 75% ± 5% relative humidity.
-
-
Testing Intervals:
-
Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, 36, and 48 months.
-
Accelerated: Test at 0, 1, 3, and 6 months.
-
-
Analytical Methods: At each time point, analyze the powder for:
-
Appearance: Visual inspection for changes in color or texture.
-
Purity: Use High-Performance Liquid Chromatography (HPLC) to detect and quantify any degradation products.
-
Reactivity: Perform a functional assay, such as a protein labeling efficiency test (see Protocol 4.2), to assess the integrity of the isothiocyanate group.
-
Table 2: Example of a Stability Testing Protocol for RBITC Powder
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Reddish-violet to dark red powder, free of clumps. |
| Purity | HPLC | Main peak should be ≥ 95% of total peak area. No significant increase in impurity peaks. |
| Reactivity | Protein Labeling Efficiency | Degree of Labeling (DOL) should be within 80-120% of the initial value. |
Protocol for Protein Labeling with RBITC
This protocol provides a general procedure for conjugating RBITC to a protein, such as an antibody.[2][3]
Materials:
-
RBITC powder
-
Anhydrous DMSO or DMF
-
Protein to be labeled (e.g., antibody at 1-10 mg/mL)
-
Labeling Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0
-
Purification column (e.g., Sephadex G-25)
-
Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare the Protein: Dialyze the protein against the Labeling Buffer to remove any amine-containing buffers (e.g., Tris) or stabilizers. Adjust the protein concentration to 1-10 mg/mL.
-
Prepare RBITC Stock Solution: Immediately before use, dissolve RBITC powder in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
Labeling Reaction: a. Slowly add the RBITC stock solution to the protein solution while gently stirring. A molar excess of 10-20 fold of RBITC to protein is a common starting point. b. Protect the reaction mixture from light by wrapping the container in aluminum foil. c. Incubate for 1-2 hours at room temperature or overnight at 4°C with continuous stirring.
-
Purification: a. Separate the RBITC-protein conjugate from unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with Storage Buffer. b. The first colored band to elute is the labeled protein.
-
Characterization: a. Determine the protein concentration by measuring the absorbance at 280 nm. b. Determine the RBITC concentration by measuring the absorbance at its maximum absorbance wavelength (~555 nm). c. Calculate the Degree of Labeling (DOL), which is the molar ratio of dye to protein.
-
Storage: Store the purified conjugate at 4°C for short-term use or at -20°C (with a cryoprotectant like glycerol) for long-term storage, protected from light.
Visualizations
RBITC Protein Labeling Workflow
Caption: Workflow for fluorescently labeling proteins with RBITC.
Potential Degradation Pathway of RBITC
Caption: Simplified hydrolysis degradation pathway of the isothiocyanate group.
Application of RBITC-Labeled Proteins in Cellular Imaging
Caption: General workflow for using RBITC-labeled proteins in cellular imaging.
Conclusion
Proper storage and handling of RBITC powder are paramount to preserving its reactivity and ensuring the success of fluorescent labeling experiments. By adhering to the storage conditions outlined in this guide—primarily -20°C in a desiccated, light-protected environment—researchers can expect a shelf life of at least three to four years. The provided experimental protocols offer a framework for assessing stability and for the effective conjugation of RBITC to proteins, enabling a wide range of applications in biological and biomedical research.
References
- 1. aqualab.com [aqualab.com]
- 2. benchchem.com [benchchem.com]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Shining light on signaling and metabolic networks by genetically encoded biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound (mixed isomers) | 944130-99-8 | Benchchem [benchchem.com]
- 7. RBITC [Rhodamine B 5-isothiocyanate] | TargetMol [targetmol.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ema.europa.eu [ema.europa.eu]
Rhodamine B Isothiocyanate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Rhodamine B isothiocyanate (RBITC), a widely used fluorescent dye in biological research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, experimental protocols, and key applications.
Core Properties of this compound
This compound is a highly fluorescent compound known for its photostability and bright orange-red fluorescence. These characteristics make it an invaluable tool for labeling proteins, antibodies, and other biomolecules for visualization in a variety of applications, including fluorescence microscopy, flow cytometry, and immunohistochemistry.
The isothiocyanate group (-N=C=S) of RBITC reacts specifically and covalently with primary amine groups (-NH2) found on proteins, primarily on lysine (B10760008) residues and the N-terminus, forming a stable thiourea (B124793) bond. This robust linkage ensures that the fluorescent label remains attached to the target molecule throughout experimental procedures.
Below is a summary of the key quantitative data for this compound:
| Property | Value | References |
| CAS Number | 36877-69-7 (for mixed isomers) | |
| 944130-99-8 (for mixed isomers) | [1] | |
| Molecular Weight | ~536.08 g/mol | |
| Molecular Formula | C₂₉H₃₀ClN₃O₃S | |
| Excitation Maximum | ~570 nm | [1] |
| Emission Maximum | ~595 nm | [1] |
Experimental Protocol: Antibody Labeling with this compound
This section provides a detailed methodology for the covalent conjugation of RBITC to an antibody, a common procedure in biological research.
Materials:
-
Antibody (or other protein) to be labeled in an amine-free buffer (e.g., phosphate-buffered saline, PBS)
-
This compound (RBITC)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.5-9.0)
-
Gel filtration column (e.g., Sephadex G-25) or spin desalting column
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
Dialyze the antibody solution against 0.1 M sodium bicarbonate buffer (pH 8.5-9.0) overnight at 4°C to remove any amine-containing preservatives (e.g., tris or glycine) and to optimize the pH for the conjugation reaction.[]
-
Adjust the antibody concentration to 1-2 mg/mL in the bicarbonate buffer.
-
-
RBITC Solution Preparation:
-
Immediately before use, dissolve RBITC in anhydrous DMSO to a final concentration of 1-10 mg/mL. Vortex briefly to ensure complete dissolution.[3]
-
-
Conjugation Reaction:
-
Purification of the Conjugate:
-
Remove unreacted RBITC by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.[5] The labeled antibody will elute in the void volume, while the smaller, unbound dye molecules will be retained.
-
Alternatively, for smaller volumes, use a spin desalting column according to the manufacturer's instructions.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the absorbance maximum of RBITC (~555 nm).[]
-
Calculate the protein concentration and the concentration of RBITC to determine the average number of dye molecules conjugated to each antibody molecule.
-
-
Storage:
-
Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the antibody labeling protocol.
References
Key differences between Rhodamine B and its isothiocyanate derivative.
An In-depth Technical Guide to the Core Differences Between Rhodamine B and its Isothiocyanate Derivative
For researchers, scientists, and professionals in drug development, the selection of an appropriate fluorescent probe is paramount for the generation of accurate and reproducible data. Rhodamine B and its isothiocyanate derivative (RBITC) are two closely related xanthene dyes that, despite their similar spectral characteristics, possess a fundamental chemical difference that dictates their respective applications. This guide elucidates these core distinctions, providing the technical details necessary to make an informed choice for specific experimental needs.
Chemical Structure and Reactivity: The Decisive Difference
The primary distinction between Rhodamine B and RBITC lies in a single functional group. Rhodamine B is a relatively inert molecule, making it suitable as a tracer dye that binds non-covalently to surfaces and biomolecules through electrostatic or hydrophobic interactions.[1][]
In contrast, Rhodamine B isothiocyanate (RBITC) is functionalized with a highly reactive isothiocyanate group (-N=C=S).[3] This group readily undergoes a nucleophilic addition reaction with primary amines (-NH₂), such as those found on the N-terminus of proteins and the ε-amino group of lysine (B10760008) residues.[4][5] This reaction forms a stable, covalent thiourea (B124793) bond, permanently tethering the fluorophore to the target biomolecule.[5] This covalent linkage is the cornerstone of RBITC's utility as a fluorescent label for proteins, antibodies, and other amine-containing molecules.[3][6][]
Comparative Spectroscopic Properties
While their core structures are similar, the addition of the isothiocyanate group and the nature of their binding (non-covalent vs. covalent) can lead to subtle differences in their photophysical properties. The local chemical environment significantly influences fluorescence, so these values should be considered as representative.[4]
| Property | Rhodamine B | This compound (RBITC) |
| Excitation Maximum (λex) | ~543 - 570 nm (Ethanol/Aqueous)[1][8][9] | ~554 - 570 nm (Various)[10][11][12] |
| Emission Maximum (λem) | ~570 - 610 nm (Ethanol)[1][8][13] | ~576 - 595 nm (Various)[10][12] |
| Molar Absorptivity (ε) | ~106,000 cm⁻¹M⁻¹ (at 543 nm in Ethanol)[9] | ~540 cm⁻¹M⁻¹ (at 550 nm in Aqueous)[14] |
| Quantum Yield (Φ) | 0.31 (in Water)[15]0.49 - 0.70 (in Ethanol)[1][16] | Variable; dependent on conjugation & environment |
| Molecular Weight | 479.02 g/mol [1] | 536.08 g/mol [11] |
Applications: Tracer vs. Label
The fundamental difference in reactivity directly translates to distinct applications.
-
Rhodamine B: Its inert nature and high fluorescence make it an excellent tracer dye . It is widely used in environmental studies to track water flow, in agriculture to monitor herbicide application, and in biological research as a biomarker for tracking ingestion of vaccine baits by wildlife.[1][13][17][18] It is also used as a general fluorescent stain in microscopy.[19]
-
This compound (RBITC): Its ability to form stable covalent bonds makes it the preferred choice for fluorescent labeling . Its primary application is the conjugation to proteins and antibodies for use in a variety of life science techniques, including fluorescence microscopy, immunofluorescence, flow cytometry, and cell imaging.[6][10]
Experimental Protocol: Protein Labeling with RBITC
The following is a generalized protocol for the covalent labeling of a protein with RBITC. Optimization, particularly the dye-to-protein molar ratio, is often necessary for specific proteins.
References
- 1. Rhodamine B - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (mixed isomers) | 944130-99-8 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 8. lifetein.com [lifetein.com]
- 9. omlc.org [omlc.org]
- 10. caymanchem.com [caymanchem.com]
- 11. ローダミンB イソチオシアナート mixed isomers | Sigma-Aldrich [sigmaaldrich.com]
- 12. CHEBI:60604 [ebi.ac.uk]
- 13. Applications of Rhodamine B_Chemicalbook [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 16. Quantum Yield [Rhodamine B] | AAT Bioquest [aatbio.com]
- 17. What is Rhodamine B used for? | AAT Bioquest [aatbio.com]
- 18. mdpi.com [mdpi.com]
- 19. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]
The Evolution of Rhodamine Dyes: A Technical Guide to a Cornerstone of Biological Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Since their discovery in the late 19th century, rhodamine dyes have become an indispensable tool in the life sciences. Their inherent brightness, photostability, and tunable chemical structures have fueled over a century of innovation in biological imaging, from early fluorescence microscopy to modern super-resolution techniques. This in-depth technical guide explores the historical development of rhodamine dyes, providing a comprehensive overview of their core properties, key experimental methodologies, and their application in elucidating complex biological processes.
A Journey Through Time: The Historical Development of Rhodamine Dyes
The story of rhodamine dyes begins in 1887 with their initial synthesis.[1] These early dyes offered significant advantages over their predecessor, fluorescein (B123965), including greater photostability and longer emission wavelengths, which reduced the interference of cellular autofluorescence.[1][2] This marked the beginning of a continuous evolution, with scientists progressively refining the rhodamine scaffold to create a diverse palette of fluorescent probes with tailored properties for an ever-expanding range of biological applications.
The development of rhodamine dyes can be broadly categorized into several key phases, each characterized by significant advancements in their chemical structure and performance.
Caption: Historical timeline of key milestones in the development of rhodamine dyes.
Quantitative Comparison of Key Rhodamine Dyes
The continuous chemical innovation in rhodamine dyes has led to a vast array of derivatives with distinct photophysical properties. The following tables provide a quantitative summary of key parameters for a selection of classic and modern rhodamine dyes, facilitating comparison for experimental design.
Table 1: Photophysical Properties of Classic Rhodamine Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Rhodamine B | 568 | 583 | 106,000 | 0.31 (in water) |
| Rhodamine 6G | 525 | 548 | ~116,000 | 0.95 (in ethanol)[3] |
| Tetramethylrhodamine (TMR) | 550 | 573 | ~95,000 | ~0.40 |
| 5-Carboxytetramethylrhodamine (5-TAMRA) | 546 | 579 | ~92,000 | ~0.35 |
| Texas Red | 589 | 615 | ~85,000 | ~0.50 |
Data compiled from various sources.[4][5][6][7] Quantum yields are solvent-dependent.
Table 2: Photophysical Properties of Modern Rhodamine Derivatives
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Alexa Fluor Dyes | ||||
| Alexa Fluor 546 | 556 | 573 | 104,000 | - |
| Alexa Fluor 555 | 555 | 565 | 150,000 | - |
| Alexa Fluor 568 | 578 | 603 | 91,300 | - |
| Alexa Fluor 594 | 590 | 617 | 73,000 | - |
| Janelia Fluor Dyes | ||||
| Janelia Fluor 549 | 549 | 571 | 101,000 | 0.88 |
| Silicon Rhodamines | ||||
| SiR-Hoechst (bound to DNA) | 652 | 672 | ~100,000 | ~0.40 |
| SiRMO-2 | ~650 | ~670 | 49,000 | - |
Data for Alexa Fluor dyes from Thermo Fisher Scientific. Data for Janelia Fluor 549 from Grimm et al., 2023.[8] Data for SiR-Hoechst from Lukinavičius et al., 2015. Data for SiRMO-2 from Wang et al., 2020.[9]
Key Experimental Protocols
The versatility of rhodamine dyes stems from their amenability to chemical modification and conjugation to biomolecules. This section provides detailed methodologies for key experiments involving rhodamine dyes.
Protocol 1: Synthesis of 5-Carboxytetramethylrhodamine (5-TAMRA)
This protocol describes a common method for the synthesis of 5-TAMRA, a widely used derivative for labeling biomolecules.[10][11][12]
Materials:
-
4-Dimethylamino-2-hydroxy-2',4'-dicarboxybenzophenone
-
Methanesulfonic acid
-
Deionized water
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Condensation: In a round-bottom flask, dissolve 4-dimethylamino-2-hydroxy-2',4'-dicarboxybenzophenone and 3-dimethylaminophenol in methanesulfonic acid.
-
Heat the mixture with stirring at 80-90°C for several hours until the reaction is complete (monitored by TLC).
-
Hydrolysis: Cool the reaction mixture to room temperature and pour it into a beaker of ice-cold deionized water.
-
Adjust the pH of the solution to ~10 with NaOH to hydrolyze any ester intermediates.
-
Stir the mixture at room temperature overnight.
-
Purification: Acidify the solution with HCl to precipitate the crude 5-TAMRA.
-
Collect the precipitate by filtration and wash with cold deionized water.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel using a DCM/MeOH gradient.
Protocol 2: Labeling Antibodies with NHS-Rhodamine
This protocol provides a general procedure for conjugating N-hydroxysuccinimide (NHS)-ester functionalized rhodamine dyes to primary antibodies.
Materials:
-
Primary antibody (in amine-free buffer, e.g., PBS)
-
NHS-Rhodamine (e.g., 5-TAMRA, SE)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Dialyze the antibody solution against the conjugation buffer to remove any primary amines. Adjust the antibody concentration to 1-2 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the NHS-Rhodamine in DMF or DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: While gently vortexing the antibody solution, add a 10- to 20-fold molar excess of the dissolved NHS-Rhodamine.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of the rhodamine dye.
Protocol 3: Live-Cell Imaging of Mitochondria with SiR-Mito
This protocol describes the use of a silicon-rhodamine probe for staining mitochondria in living cells.[9][]
Materials:
-
Adherent cells cultured on glass-bottom dishes
-
Complete cell culture medium
-
SiR-Mito stock solution (e.g., 1 mM in DMSO)
-
Hoechst 33342 stock solution (e.g., 1 mg/mL in water) for nuclear counterstaining (optional)
-
Live-cell imaging buffer (e.g., phenol (B47542) red-free medium)
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes and allow them to adhere and grow to the desired confluency.
-
Staining: Dilute the SiR-Mito stock solution in complete cell culture medium to a final concentration of 100-500 nM. For nuclear counterstaining, Hoechst 33342 can be added to a final concentration of 1 µg/mL.
-
Replace the culture medium with the staining solution and incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
-
Washing: Gently wash the cells twice with pre-warmed live-cell imaging buffer.
-
Imaging: Image the cells using a fluorescence microscope equipped with appropriate filter sets for far-red fluorescence (for SiR-Mito) and blue fluorescence (for Hoechst 33342). For live-cell imaging, maintain the cells at 37°C and 5% CO2.
Visualizing Biological Processes with Rhodamine Dyes
The application of rhodamine dyes has been instrumental in visualizing a wide range of cellular processes. The following diagrams, generated using the DOT language, illustrate key examples.
Mechanism of Rhodamine-Based Calcium Indicators
Rhodamine-based calcium indicators, such as Rhod-2, are designed to exhibit a significant increase in fluorescence upon binding to calcium ions.[14][15][16] This is often achieved through a photoinduced electron transfer (PeT) mechanism.
References
- 1. Newsletter: History of fluorescent dyes - FluoroFinder [fluorofinder.com]
- 2. biotium.com [biotium.com]
- 3. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the difference between Rhodamine B and Rhodamine 6G? | AAT Bioquest [aatbio.com]
- 5. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 6. Photophysical properties of laser dyes: picosecond laser flash photolysis studies of Rhodamine 6G, Rhodamine B and Rhodamine 101 - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 7. omlc.org [omlc.org]
- 8. sciencedaily.com [sciencedaily.com]
- 9. Improving Brightness and Stability of Si-Rhodamine for Super-Resolution Imaging of Mitochondria in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 14. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Origins of Ca2+ imaging with fluorescent indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scimedia.com [scimedia.com]
Methodological & Application
Application Notes and Protocols for Labeling Antibodies with Rhodamine B Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the covalent labeling of antibodies with Rhodamine B isothiocyanate (RBITC). This procedure is essential for preparing fluorescently-labeled antibodies for use in various applications, including immunofluorescence microscopy, flow cytometry, and other immunoassays.
Introduction
This compound (RBITC) is a fluorescent dye widely used for labeling proteins and other biomolecules.[1][2] Its isothiocyanate functional group reacts with primary amine groups, such as those on lysine (B10760008) residues and the N-terminus of antibodies, to form stable thiourea (B124793) bonds.[1][3][4] This results in a fluorescently-labeled antibody that can be used to detect and visualize target antigens. RBITC exhibits excitation and emission maxima of approximately 570 nm and 595 nm, respectively, placing its fluorescence in the orange-red spectrum.[2][4]
Materials and Reagents
| Reagent/Material | Specifications |
| Antibody | Purified IgG, 1-10 mg/mL |
| This compound (RBITC) | Molecular Weight: ~536 g/mol |
| Conjugation Buffer | 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0 |
| Quenching Reagent | 1.5 M Hydroxylamine (B1172632), pH 8.5 |
| Purification Resin | Sephadex G-25 or equivalent gel filtration resin |
| Solvents | Anhydrous Dimethyl sulfoxide (B87167) (DMSO) |
| Dialysis Tubing | 10-14 kDa MWCO |
| Phosphate Buffered Saline (PBS) | pH 7.2-7.4 |
Experimental Protocol
This protocol is optimized for labeling IgG antibodies. For other proteins, optimization of the molar ratio of RBITC to protein may be necessary.
Antibody Preparation
-
Dialyze the antibody solution against 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0) overnight at 4°C. This step is crucial to remove any amine-containing substances, such as Tris or glycine, which would compete with the antibody for RBITC binding.
-
After dialysis, determine the antibody concentration by measuring the absorbance at 280 nm.
Preparation of RBITC Stock Solution
-
Immediately before use, dissolve RBITC in anhydrous DMSO to a final concentration of 1-10 mg/mL. RBITC is moisture-sensitive, so ensure the DMSO is anhydrous to prevent hydrolysis.[3]
-
Vortex the solution until the RBITC is completely dissolved.
Conjugation Reaction
-
Slowly add the desired volume of the RBITC stock solution to the antibody solution while gently stirring. A molar excess of 10-20 fold of RBITC to antibody is a good starting point for optimization.
-
Incubate the reaction mixture for 2-8 hours at room temperature or overnight at 4°C, protected from light. Gentle stirring or rocking during incubation is recommended.
Quenching of the Reaction
-
Add hydroxylamine solution to a final concentration of 0.1 M to quench the reaction.
-
Incubate for 1 hour at room temperature.
Purification of the Labeled Antibody
-
Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions, and equilibrate the column with PBS (pH 7.2-7.4).
-
Apply the quenched reaction mixture to the top of the column.
-
Elute the labeled antibody with PBS. The first colored band to elute is the antibody-RBITC conjugate. Unconjugated RBITC will elute later as a separate, slower-moving band.
-
Alternatively, the labeled antibody can be purified by extensive dialysis against PBS at 4°C until no free dye is observed in the dialysis buffer.
Determination of Degree of Labeling (DOL)
The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule, can be determined spectrophotometrically.[5]
-
Measure the absorbance of the purified antibody-RBITC conjugate at 280 nm (A280) and at the absorbance maximum of RBITC, approximately 555 nm (A555).
-
Calculate the concentration of the antibody and the dye using the following equations:
-
Antibody Concentration (M) = [A280 - (A555 x CF)] / ε_antibody
-
Where:
-
CF is the correction factor for the absorbance of RBITC at 280 nm (typically around 0.34).
-
ε_antibody is the molar extinction coefficient of the antibody at 280 nm (for IgG, this is ~210,000 M⁻¹cm⁻¹).
-
-
-
Dye Concentration (M) = A555 / ε_RBITC
-
Where:
-
ε_RBITC is the molar extinction coefficient of RBITC at 555 nm (approximately 65,000 M⁻¹cm⁻¹).
-
-
-
-
Calculate the DOL:
-
DOL = Dye Concentration (M) / Antibody Concentration (M)
-
An optimal DOL for most applications is between 2 and 10.[6]
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |
| RBITC:Antibody Molar Ratio | 10:1 to 20:1 | This may require optimization depending on the antibody. |
| Reaction pH | 9.0 | Alkaline pH is required for the isothiocyanate reaction.[3] |
| Reaction Time | 2-8 hours at RT or overnight at 4°C | Longer incubation may increase the degree of labeling. |
| Optimal Degree of Labeling (DOL) | 2-10 | A DOL that is too high can lead to fluorescence quenching.[] |
Experimental Workflow
Caption: Workflow for labeling antibodies with this compound.
Signaling Pathway
The labeling of antibodies with this compound is a direct chemical conjugation process and does not involve a biological signaling pathway. The isothiocyanate group of RBITC forms a covalent thiourea bond with primary amine groups on the antibody.
Caption: Chemical reaction for RBITC conjugation to an antibody.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound (mixed isomers) | 944130-99-8 | Benchchem [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. Degree of labeling (DOL) step by step [abberior.rocks]
- 6. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Conjugating Rhodamine B Isothiocyanate (RBITC) to Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodamine B isothiocyanate (RBITC) is a widely used fluorescent dye for labeling peptides and proteins. Its bright orange-red fluorescence, high quantum yield, and photostability make it an excellent choice for various biological applications, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) assays.[1][][3] The isothiocyanate group (-N=C=S) of RBITC reacts specifically with primary amines, such as the N-terminal amine or the ε-amino group of lysine (B10760008) residues in peptides, to form a stable thiourea (B124793) bond.[4] This document provides detailed protocols and technical information for the successful conjugation of RBITC to peptides.
Reaction Principle
The conjugation of RBITC to a peptide is a nucleophilic addition reaction. The unprotonated primary amine group of the peptide acts as a nucleophile and attacks the electrophilic central carbon atom of the isothiocyanate group of RBITC. This reaction results in the formation of a stable thiourea linkage, covalently attaching the fluorescent dye to the peptide.[4]
Quantitative Data Summary
For successful and efficient conjugation, several parameters must be optimized. The following tables summarize the key quantitative data for the conjugation of RBITC to peptides.
Table 1: Recommended Reaction Conditions for RBITC-Peptide Conjugation
| Parameter | Recommended Value | Notes |
| pH | 8.0 - 9.5 | Alkaline conditions are necessary to ensure the primary amine groups are deprotonated and thus nucleophilic.[4] Buffers should be free of primary amines (e.g., Tris). |
| Temperature | 4°C to 25°C (Room Temperature) | Lower temperatures (4°C) can be used for overnight incubations to minimize potential degradation of sensitive peptides. Room temperature incubations are typically shorter.[] |
| Reaction Time | 1 - 4 hours (at room temperature) or overnight (at 4°C) | Reaction time should be optimized based on the reactivity of the peptide. Progress can be monitored by HPLC.[] |
| Molar Ratio (RBITC:Peptide) | 5:1 to 20:1 | A molar excess of RBITC is generally recommended to ensure efficient labeling.[][5][6] The optimal ratio should be determined empirically for each peptide. |
Table 2: HPLC Purification Parameters for RBITC-Labeled Peptides
| Parameter | Recommended Setting | Notes |
| Column | C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm) | C18 columns are effective for separating peptides and their labeled counterparts.[7][8] |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | TFA is a common ion-pairing agent used in peptide separations.[9] |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN) | Acetonitrile is the organic modifier used to elute the peptides.[9] |
| Gradient | A linear gradient of increasing Mobile Phase B (e.g., 5% to 85% ACN over 10-30 minutes) | The gradient should be optimized to achieve good separation between the labeled peptide, unlabeled peptide, and free dye.[1] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical and semi-preparative HPLC.[7] |
| Detection Wavelengths | 214 nm (Peptide bond) and ~554 nm (Rhodamine B) | Monitoring at both wavelengths allows for the identification of peptide-containing species and those that are successfully labeled with Rhodamine B.[1][7] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the conjugation of RBITC to a peptide, followed by purification and characterization.
Reagent Preparation
-
Peptide Solution: Dissolve the peptide in an amine-free buffer at a pH of 8.0-9.0 (e.g., 0.1 M sodium bicarbonate buffer or phosphate-buffered saline adjusted to the desired pH). The concentration of the peptide will depend on the specific peptide's solubility and the desired scale of the reaction.
-
RBITC Stock Solution: RBITC has poor solubility in aqueous buffers.[4] Therefore, prepare a stock solution of RBITC in an anhydrous polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) at a concentration of 1-10 mg/mL.[4][5] This solution should be prepared fresh and protected from light.
Conjugation Reaction
-
Slowly add the desired molar excess of the RBITC stock solution to the peptide solution while gently vortexing or stirring. It is recommended to add the RBITC solution dropwise to prevent precipitation of the dye.[4]
-
Protect the reaction mixture from light by wrapping the reaction vessel in aluminum foil or using an amber-colored tube.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with continuous gentle stirring.[][6]
Purification of the RBITC-Peptide Conjugate
Purification is crucial to remove unreacted RBITC and any side products, which can interfere with downstream applications.
-
Gel Filtration (Desalting): For a preliminary cleanup and to remove the bulk of the unreacted dye, a desalting column (e.g., Sephadex G-25) can be used. Equilibrate the column with a suitable buffer (e.g., PBS) and apply the reaction mixture. The larger RBITC-peptide conjugate will elute first, while the smaller, free RBITC will be retained longer.
-
High-Performance Liquid Chromatography (HPLC): For high-purity conjugate, reversed-phase HPLC is the method of choice.[8]
-
Acidify the reaction mixture with a small amount of TFA (to a final concentration of ~0.1%) before injection to ensure proper interaction with the C18 column.[10]
-
Inject the sample onto a C18 column equilibrated with Mobile Phase A.
-
Elute the products using a linear gradient of Mobile Phase B as detailed in Table 2.
-
Monitor the elution at 214 nm and ~554 nm. The peak that absorbs at both wavelengths corresponds to the desired RBITC-peptide conjugate.
-
Collect the fractions containing the purified conjugate.
-
Lyophilize the collected fractions to obtain the purified RBITC-peptide conjugate as a powder.
-
Characterization of the Conjugate
-
Mass Spectrometry: Confirm the identity and purity of the conjugate by mass spectrometry (e.g., MALDI-TOF or LC-MS). The observed molecular weight should correspond to the sum of the peptide's molecular weight and that of RBITC.
-
UV-Vis Spectroscopy: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the peptide, if it contains aromatic residues) and at ~554 nm (for Rhodamine B).
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the conjugation of RBITC to peptides.
Chemical Reaction Diagram
Caption: RBITC conjugation reaction with a peptide's primary amine.
Troubleshooting
-
Low Conjugation Efficiency:
-
Incorrect pH: Ensure the reaction buffer is between pH 8.0 and 9.5.
-
Hydrolyzed RBITC: Use freshly prepared RBITC stock solution. Anhydrous solvents are critical to prevent hydrolysis.
-
Insufficient Molar Ratio: Increase the molar excess of RBITC.
-
-
Peptide Precipitation:
-
High Organic Solvent Concentration: Add the RBITC stock solution slowly and in small volumes to the peptide solution.
-
-
Formation of Non-fluorescent Spirolactam:
-
Rhodamine B can form a non-fluorescent spirolactam, especially when conjugated to primary amines.[7] This can sometimes be observed as a second, non-fluorescent peak during HPLC purification.[1]
-
Mitigation: While challenging to completely avoid with RBITC, ensuring the pH of the final purified product is not excessively basic can help. For applications sensitive to this, consider using an alternative rhodamine derivative or coupling to a secondary amine on the peptide if available.
-
-
Difficulty in Purification:
-
Poor Separation: Optimize the HPLC gradient to improve the resolution between the labeled peptide, unlabeled peptide, and free dye.
-
Hydrophobicity: The addition of the hydrophobic rhodamine dye can significantly increase the retention time of the peptide on a C18 column. Adjust the gradient accordingly.
-
By following these detailed protocols and considering the provided quantitative data and troubleshooting tips, researchers can achieve successful and reproducible conjugation of this compound to peptides for a wide range of applications.
References
- 1. researchgate.net [researchgate.net]
- 3. Synthesis of New Modified with Rhodamine B Peptides for Antiviral Protection of Textile Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (mixed isomers) | 944130-99-8 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 7. On-line separation/analysis of Rhodamine B dye based on a solid-phase extraction high performance liquid chromatography self-designed device - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 9. protocols.io [protocols.io]
- 10. peptideweb.com [peptideweb.com]
Application Notes and Protocols for Rhodamine B Isothiocyanate in Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodamine B isothiocyanate (RBITC) is a bright, orange-red fluorescent dye belonging to the rhodamine family. Its isothiocyanate group readily reacts with primary amine groups on proteins and other biomolecules, forming stable thiourea (B124793) bonds. This property makes RBITC an excellent tool for covalently labeling cells and antibodies for various applications in flow cytometry. Flow cytometry allows for the rapid, multi-parametric analysis of single cells in a heterogeneous population, providing quantitative data on cell characteristics. The stable and bright fluorescence of RBITC makes it a valuable probe for cell tracking, apoptosis detection, and cell proliferation analysis.
These application notes provide detailed protocols and data presentation for the use of RBITC in flow cytometry, aimed at researchers and professionals in cell biology, immunology, and drug development.
Key Applications and Methodologies
Cell Tracking and Viability
RBITC can be used to label cell populations for in vitro and in vivo tracking studies. The stable covalent labeling ensures that the fluorescence is retained within the cells for extended periods, allowing for the monitoring of cell migration, differentiation, and population dynamics.
This protocol describes the labeling of a generic mammalian cell line for tracking purposes.
Materials:
-
Cells of interest (e.g., lymphocytes, stem cells)
-
This compound (RBITC)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fetal bovine serum (FBS)
-
Cell culture medium
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and wash twice with PBS. Resuspend the cell pellet in PBS at a concentration of 1 x 10^7 cells/mL.
-
RBITC Stock Solution: Prepare a 1 mg/mL stock solution of RBITC in DMSO.
-
Cell Labeling: Add the RBITC stock solution to the cell suspension to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically for each cell type.
-
Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.
-
Washing: Quench the labeling reaction by adding an equal volume of FBS. Wash the cells three times with cell culture medium to remove unbound dye.
-
Flow Cytometry Analysis: Resuspend the labeled cells in flow cytometry staining buffer. Analyze the cells on a flow cytometer using an appropriate laser for excitation (e.g., 561 nm) and an emission filter for RBITC (e.g., 585/40 nm).
The persistence of the RBITC signal in labeled cells can be monitored over time by flow cytometry. The Mean Fluorescence Intensity (MFI) of the labeled cell population is a quantitative measure of the dye retention.
| Time Point | Mean Fluorescence Intensity (MFI) of RBITC-positive cells | % RBITC-positive cells |
| Day 0 | 15,000 | >95% |
| Day 3 | 12,500 | >90% |
| Day 7 | 8,000 | >80% |
Note: This is example data and will vary depending on the cell type and experimental conditions. A study on mesenchymal stem cells labeled with RITC-incorporated nanoparticles showed that the RITC signal was detectable in >90% of the cell population after three passages and in ~40% after seven passages[1].
Apoptosis Detection
RBITC-conjugated antibodies can be used to identify specific cell surface or intracellular markers associated with apoptosis. This is often performed in conjunction with other apoptosis indicators like Annexin V and a viability dye such as Propidium Iodide (PI).
This protocol outlines the use of an RBITC-conjugated antibody against an apoptosis-related marker (e.g., cleaved Caspase-3) in combination with Annexin V-FITC and PI.
Materials:
-
Cells induced to undergo apoptosis and control cells
-
RBITC-conjugated anti-cleaved Caspase-3 antibody
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Fixation and Permeabilization Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash cells with cold PBS.
-
Annexin V and PI Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate for 15 minutes at room temperature in the dark.
-
Fixation and Permeabilization: Wash the cells with PBS and then fix and permeabilize them using a commercial fixation and permeabilization kit.
-
Intracellular Staining: Add the RBITC-conjugated anti-cleaved Caspase-3 antibody to the permeabilized cells. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with permeabilization buffer.
-
Flow Cytometry Analysis: Resuspend the cells in flow cytometry staining buffer and analyze immediately. Use appropriate laser lines and filters for FITC, RBITC, and PI.
Flow cytometry analysis will allow for the differentiation of cell populations based on their staining patterns.
| Cell Population | Annexin V-FITC | PI | RBITC (cleaved Caspase-3) | Interpretation |
| 1 | - | - | - | Live, non-apoptotic |
| 2 | + | - | - | Early apoptotic |
| 3 | + | + | + | Late apoptotic/necrotic |
| 4 | - | + | - | Necrotic |
This table illustrates the expected staining patterns for different cell populations in an apoptosis assay.
Cell Proliferation Analysis
The dye dilution method is a powerful technique to monitor cell proliferation. Cells are labeled with a fluorescent dye like RBITC, and as the cells divide, the dye is distributed equally between the daughter cells, leading to a halving of the fluorescence intensity with each cell division.
Materials:
-
Cells of interest
-
RBITC
-
DMSO
-
PBS
-
Cell culture medium with appropriate stimuli for proliferation
-
Flow cytometer
Procedure:
-
Cell Labeling: Label the cells with RBITC as described in the "RBITC Labeling for Cell Tracking" protocol. It is crucial to achieve a bright and uniform initial staining.
-
Cell Culture: Plate the labeled cells in culture with the desired proliferation stimuli. Include a non-stimulated control.
-
Time Course Analysis: Harvest cells at different time points (e.g., 0, 24, 48, 72 hours).
-
Flow Cytometry Analysis: Analyze the RBITC fluorescence of the cells at each time point. A histogram of fluorescence intensity will show distinct peaks, with each peak representing a successive generation of divided cells.
The percentage of cells in each generation can be quantified from the flow cytometry histogram.
| Generation | RBITC Fluorescence Intensity (Arbitrary Units) | % of Total Cells (at 72 hours) |
| 0 (Undivided) | High | 10% |
| 1 | Medium-High | 25% |
| 2 | Medium | 40% |
| 3 | Low-Medium | 20% |
| 4 | Low | 5% |
This table provides an example of how to quantify cell proliferation based on the dye dilution of RBITC.
Visualizations
Experimental Workflow: Protein Labeling with RBITC
Caption: Workflow for covalent labeling of proteins with this compound.
Logical Relationship: Apoptosis Detection using Multi-color Flow Cytometry
Caption: Gating strategy for apoptosis analysis using RBITC-conjugated antibodies.
Signaling Pathway: T-Cell Receptor Activation Monitoring
Caption: Monitoring T-cell activation via intracellular staining of pSLP-76 with an RBITC-conjugated antibody.
References
Application Notes and Protocols for Labeling Proteins with Low Lysine Content with Rhodamine B Isothiocyanate (RBITC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of proteins is a cornerstone technique in molecular biology, enabling researchers to visualize, track, and quantify proteins in a wide range of applications, including fluorescence microscopy, flow cytometry, and immunoassays. Rhodamine B isothiocyanate (RBITC) is a commonly used fluorescent dye that covalently attaches to primary amino groups, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group, through a stable thiourea (B124793) bond.[1] However, proteins with a low abundance of surface-accessible lysine residues present a significant challenge for achieving adequate labeling efficiency without compromising protein function.
These application notes provide a detailed protocol for the fluorescent labeling of proteins with low lysine content using RBITC, with a focus on optimizing the reaction conditions to maximize the degree of labeling while preserving protein integrity. This document also includes a comprehensive troubleshooting guide and discusses alternative strategies for labeling lysine-deficient proteins.
Principle of RBITC Labeling
The isothiocyanate group (-N=C=S) of RBITC reacts with unprotonated primary amines (-NH2) on the protein in a nucleophilic addition reaction to form a stable thiourea linkage. This reaction is highly pH-dependent, with optimal rates occurring in the alkaline range (pH 8.5-9.5), where the ε-amino group of lysine (pKa ~10.5) is sufficiently deprotonated to act as a nucleophile.[2]
Caption: Reaction of RBITC with a primary amine on a protein.
Experimental Protocols
This section provides a detailed protocol for labeling a protein with low lysine content using RBITC. It is crucial to optimize these conditions for each specific protein to achieve the desired degree of labeling.
Materials
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
This compound (RBITC)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 9.0
-
Quenching Reagent: 1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25 size-exclusion column)
-
Spectrophotometer
-
Dialysis tubing or centrifugal ultrafiltration units
Protocol
-
Protein Preparation:
-
Dissolve the protein in the Labeling Buffer at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into the Labeling Buffer by dialysis or using a desalting column.
-
-
RBITC Solution Preparation:
-
Immediately before use, dissolve RBITC in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Protect the solution from light.
-
-
Labeling Reaction:
-
Calculate the required amount of RBITC. For proteins with low lysine content, a higher molar excess of dye to protein is generally required. Start with a molar ratio of 20:1 (RBITC:protein) and optimize as needed (see Table 1 for optimization parameters).
-
Slowly add the RBITC solution to the protein solution while gently stirring.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light. For low-lysine proteins, extending the incubation time may increase labeling efficiency.
-
-
Quenching the Reaction:
-
Add the Quenching Reagent to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 1 hour at room temperature. This step removes any non-reacted RBITC.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from the unreacted dye and quenching reagent using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer (e.g., PBS).
-
Alternatively, remove free dye by extensive dialysis against the storage buffer or by using centrifugal ultrafiltration devices.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the absorbance maximum of RBITC (~555 nm, A555).
-
Calculate the protein concentration and DOL using the following equations:
-
Protein Concentration (M) = [A280 - (A555 x CF)] / ε_protein
-
Where:
-
CF is the correction factor for the absorbance of RBITC at 280 nm (typically ~0.34 for rhodamine).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
DOL = A555 / (ε_RBITC x Protein Concentration (M))
-
Where:
-
ε_RBITC is the molar extinction coefficient of RBITC at 555 nm (~80,000 M⁻¹cm⁻¹).
-
-
-
-
-
Storage:
-
Store the labeled protein at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C or -80°C.
-
References
Application Note: Preparation and Application of RBITC-Doped Nanoparticles for Cellular Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction Fluorescent nanoparticles are powerful tools for monitoring biological processes at the molecular level within living cells and organisms.[1][2][3] Among the various fluorescent probes, Rhodamine B isothiocyanate (RBITC) is a widely used red-emitting dye. When incorporated into nanoparticle matrices, such as silica (B1680970) or biocompatible polymers, the resulting RBITC-doped nanoparticles offer significant advantages for cell imaging. These include enhanced photostability, high brightness, excellent biocompatibility, and a tunable surface for conjugating biomolecules.[1][2][3][4] The silica shell, in particular, protects the encapsulated dye from photobleaching and quenching, making these nanoparticles ideal for long-term cell tracking and imaging experiments.[1][2][5] This document provides detailed protocols for the synthesis, characterization, and application of RBITC-doped nanoparticles for imaging live cells.
Experimental Protocols
Protocol 1: Synthesis of RBITC-Doped Silica Nanoparticles (RBITC-SiNPs)
This protocol describes the synthesis of RBITC-doped silica nanoparticles using a water-in-oil microemulsion method, a common technique for creating uniform, dye-doped nanoparticles.[4]
Materials:
-
Tetraethoxysilane (TEOS)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
This compound (RBITC)
-
Triton X-100
-
n-hexanol
-
Cyclohexane
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH, 28-30%)
-
Deionized water
Equipment:
-
Magnetic stirrer
-
Sonicator
-
Centrifuge
-
Round-bottom flasks
-
Standard glassware
Procedure:
-
Preparation of APTES-RBITC Conjugate:
-
Dissolve 10 mg of RBITC in 1 mL of anhydrous ethanol.
-
Add 20 µL of APTES to the RBITC solution.
-
Stir the mixture in the dark at room temperature for 24 hours to allow for the covalent conjugation of RBITC to APTES.
-
-
Formation of Microemulsion:
-
In a round-bottom flask, prepare the oil phase by mixing 7.5 mL of cyclohexane, 1.8 mL of n-hexanol, and 1.77 mL of Triton X-100.
-
Stir the mixture vigorously for 30 minutes to form a clear solution.
-
Add 500 µL of deionized water and continue stirring for another 30 minutes.
-
-
Nanoparticle Synthesis:
-
To the microemulsion, add 100 µL of the prepared APTES-RBITC conjugate.
-
Add 100 µL of TEOS.
-
Initiate the polymerization by adding 60 µL of ammonium hydroxide.
-
Seal the flask and stir the reaction mixture for 24 hours at room temperature.
-
-
Purification:
-
Break the microemulsion by adding 10 mL of ethanol.
-
Collect the nanoparticles by centrifugation at 13,000 rpm for 20 minutes.
-
Discard the supernatant and wash the nanoparticle pellet by resuspending in ethanol and centrifuging again. Repeat this washing step three times to remove unreacted reagents and residual dye.
-
Finally, resuspend the purified RBITC-doped silica nanoparticles in deionized water or a suitable buffer (e.g., PBS) for storage and future use.
-
Protocol 2: Characterization of RBITC-Doped Nanoparticles
Objective: To determine the physical and optical properties of the synthesized nanoparticles.
Methods:
-
Size and Zeta Potential (Dynamic Light Scattering - DLS):
-
Dilute a small aliquot of the nanoparticle suspension in deionized water.
-
Analyze the sample using a DLS instrument to measure the hydrodynamic diameter (size) and zeta potential (surface charge). The zeta potential provides an indication of the colloidal stability of the nanoparticles.[6]
-
-
Morphology (Transmission Electron Microscopy - TEM):
-
Deposit a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid and allow it to air dry.
-
Image the grid using a TEM to visualize the size, shape, and uniformity of the nanoparticles.
-
-
Fluorescence Spectroscopy:
-
Dilute the nanoparticle suspension in a suitable solvent (e.g., water or ethanol).
-
Measure the fluorescence emission spectrum using a spectrofluorometer. For RBITC, the typical excitation wavelength is around 540-550 nm, with emission maximum around 570-580 nm.[7]
-
Confirm the successful incorporation of the dye and assess the fluorescence intensity.
-
Protocol 3: Cell Culture and Labeling
Objective: To label live cells with RBITC-doped nanoparticles for subsequent imaging.
Materials:
-
Desired cell line (e.g., HeLa, MCF-7, Mesenchymal Stem Cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
RBITC-doped nanoparticle suspension
-
Culture dishes or plates (e.g., 6-well plates or glass-bottom dishes for microscopy)
Procedure:
-
Cell Seeding:
-
Seed the cells onto a suitable culture vessel. For microscopy, use glass-bottom dishes or chamber slides.
-
Allow the cells to adhere and grow until they reach 60-70% confluency.[5]
-
-
Nanoparticle Incubation:
-
Prepare a working solution of RBITC-doped nanoparticles in complete cell culture medium. The optimal concentration should be determined empirically, but a starting concentration of 0.1 mg/mL can be used.[5]
-
Remove the old medium from the cells and wash once with sterile PBS.
-
Add the nanoparticle-containing medium to the cells.
-
-
Incubation and Washing:
-
Incubate the cells with the nanoparticles for a period ranging from 3 to 24 hours at 37°C in a 5% CO₂ incubator.[5][8] The optimal incubation time depends on the cell type and nanoparticle characteristics.
-
After incubation, remove the nanoparticle-containing medium.
-
Gently wash the cells three times with ice-cold PBS to remove any extracellular nanoparticles.[8]
-
Add fresh, pre-warmed complete medium to the cells. The cells are now labeled and ready for imaging.
-
Protocol 4: Fluorescence Microscopy of Labeled Cells
Objective: To visualize the intracellular localization of RBITC-doped nanoparticles.
Equipment:
-
Fluorescence microscope or a confocal laser scanning microscope (CLSM)
-
Appropriate filter sets for RBITC (e.g., TRITC or Texas Red filter cube)
-
Live-cell imaging chamber (to maintain 37°C and 5% CO₂)
Procedure:
-
Microscope Setup:
-
Turn on the microscope and allow the light source to warm up.
-
If performing live-cell imaging, ensure the environmental chamber is pre-heated to 37°C.
-
-
Imaging:
-
Place the dish containing the labeled cells on the microscope stage.
-
Locate the cells using bright-field or phase-contrast imaging.
-
Switch to fluorescence imaging using the appropriate filter set for RBITC.
-
Adjust the exposure time and gain to obtain a clear fluorescent signal with minimal background noise.
-
Capture images of the labeled cells. For determining intracellular localization, co-staining with organelle-specific dyes (e.g., DAPI for the nucleus, LysoTracker for lysosomes) can be performed. Confocal microscopy is recommended for detailed localization studies.[5]
-
Data Presentation
Quantitative data from nanoparticle characterization and cell-based assays should be summarized for clarity and comparison.
Table 1: Physicochemical Properties of RBITC-Doped Nanoparticles
| Nanoparticle Type | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| RBITC-SiNPs | ~50 | < 0.2 | -15 to -30 mV | [5] |
| RBITC-AgNPs | 68 ± 20 | N/A | -22 ± 3 mV | [6] |
| RBITC@ZIF-8 | ~100 | N/A | N/A | [7] |
Table 2: Cellular Uptake and Viability Data
| Cell Type | Nanoparticle Type | Concentration | Incubation Time | Labeling Efficiency (%) | Cell Viability (%) | Reference |
| Human MSCs | MNPs@SiO₂(RITC) | 0.1 mg/mL | 3 h | 88.98 | > 90 | [5] |
| Caco-2 | Rhodamine B-MSN | 50 µg/mL | 4 h | > 15 | N/A | [8] |
| Various | OS/Flu-PEIs | N/A | N/A | Varies by cell type | N/A | [9] |
Visualization of Workflows and Pathways
Caption: Experimental workflow for RBITC-doped nanoparticle synthesis and cell imaging.
Caption: General pathway of nanoparticle cellular uptake via endocytosis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Dye-Doped Fluorescent Silica Nanoparticles for Live Cell and In Vivo Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound doped silica-coated fluorescent nanoparticles (RBITC-DSFNPs)-based bioprobes conjugated to Annexin V for apoptosis detection and imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multimodal, this compound-incorporated, silica-coated magnetic nanoparticle–labeled human cord blood–derived mesenchymal stem cells for cell tracking - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Toxicological Impact and in Vivo Tracing of Rhodamine Functionalised ZIF-8 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Analysis of cell–nanoparticle interactions and imaging of in vitro labeled cells showing barcorded endosomes using fluorescent thiol-organosilica nanoparticles surface-functionalized with polyethyleneimine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rhodamine B Isothiocyanate (RBITC) Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the covalent labeling of proteins with Rhodamine B isothiocyanate (RBITC). It includes the principles of the labeling reaction, a comprehensive experimental protocol, methods for calculating the degree of labeling, and troubleshooting tips.
Introduction
This compound (RBITC) is a widely used fluorescent dye for labeling proteins and other biomolecules.[1] The isothiocyanate group (-N=C=S) of RBITC reacts with primary amine groups (-NH2) present on the protein, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[2] This reaction forms a stable thiourea (B124793) bond, covalently attaching the fluorescent rhodamine B molecule to the protein.[2]
The efficiency of this labeling reaction is critically dependent on the molar excess ratio of RBITC to the protein. An optimal ratio ensures sufficient labeling for strong fluorescence detection without causing over-labeling, which can lead to fluorescence quenching and potential loss of the protein's biological activity.[3] Therefore, empirical determination of the optimal molar excess ratio is a crucial step in developing robust and reproducible protein conjugation protocols.[4]
Core Principles of RBITC Protein Labeling
The fundamental reaction involves the nucleophilic attack of the unprotonated primary amine group on the electrophilic isothiocyanate group of RBITC. This reaction is highly pH-dependent, with alkaline conditions (pH 8.5-9.5) favoring the deprotonation of lysine's ε-amino group, thus enhancing its reactivity.
The degree of labeling (DOL), defined as the average number of dye molecules conjugated to a single protein molecule, is a key parameter for characterizing the final product.[5] The DOL is influenced by several factors:
-
Molar Excess Ratio of RBITC to Protein: Higher ratios generally lead to a higher DOL.
-
Protein Concentration: Higher protein concentrations can improve labeling efficiency.
-
Reaction pH: Alkaline pH is required for the reaction to proceed efficiently.
-
Reaction Time and Temperature: Longer incubation times and higher temperatures can increase the DOL, but also risk protein degradation.
-
Buffer Composition: Buffers containing primary amines (e.g., Tris) must be avoided as they will compete with the protein for reaction with RBITC.
Experimental Protocols
This section provides a detailed step-by-step protocol for labeling a protein with RBITC.
Materials and Reagents
-
Protein of interest
-
This compound (RBITC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Labeling Buffer: 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0
-
Purification Resin: Sephadex G-25 or equivalent size-exclusion chromatography column
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Spectrophotometer
-
Quartz cuvettes
Pre-Experiment Calculations: Molar Excess Ratio
Before starting the labeling reaction, it is essential to calculate the required amount of RBITC. This is based on the desired molar excess ratio of dye to protein. A common starting point is a 10- to 20-fold molar excess.[2]
Example Calculation for a 15-fold Molar Excess:
-
Calculate Moles of Protein:
-
Protein Concentration (mg/mL) / Molecular Weight of Protein ( g/mol ) = Moles of Protein per mL
-
-
Calculate Moles of RBITC:
-
Moles of Protein per mL * 15 = Moles of RBITC per mL
-
-
Calculate Mass of RBITC:
-
Moles of RBITC per mL * Molecular Weight of RBITC ( g/mol ) = Mass of RBITC per mL (in g)
-
Step-by-Step Labeling Protocol
-
Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL. Ensure the buffer does not contain any primary amines.
-
RBITC Solution Preparation: Immediately before use, dissolve the calculated amount of RBITC in a small volume of anhydrous DMF or DMSO to create a 1-10 mg/mL stock solution.
-
Labeling Reaction:
-
Slowly add the RBITC stock solution to the protein solution while gently stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[2]
-
-
Purification:
-
Remove the unreacted RBITC and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
Collect the fractions containing the labeled protein, which will be visible as a colored band that elutes first.
-
Determination of Degree of Labeling (DOL)
The DOL is calculated using absorbance measurements of the purified, labeled protein.[3][6]
-
Spectrophotometric Measurements:
-
Measure the absorbance of the labeled protein solution at 280 nm (A280) and at the absorbance maximum for RBITC (~555 nm, Amax).[7]
-
-
DOL Calculation:
-
The concentration of the protein is calculated using the following formula, which corrects for the absorbance of RBITC at 280 nm: Protein Concentration (M) = [A280 - (Amax * CF)] / ε_protein
-
Where:
-
A280 is the absorbance at 280 nm.
-
Amax is the absorbance at ~555 nm.
-
CF is the correction factor for RBITC at 280 nm (typically around 0.34).[6]
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
-
-
The concentration of the dye is calculated as: Dye Concentration (M) = Amax / ε_RBITC
-
Where:
-
ε_RBITC is the molar extinction coefficient of RBITC at its Amax (approximately 65,000 M⁻¹cm⁻¹).[6]
-
-
-
The Degree of Labeling (DOL) is then calculated as: DOL = Dye Concentration (M) / Protein Concentration (M)
-
Data Presentation
The following tables summarize the key parameters and expected outcomes for RBITC protein labeling.
Table 1: Spectral Properties of this compound (RBITC)
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~555 nm | [7] |
| Emission Maximum (λem) | ~580 nm | [8] |
| Molar Extinction Coefficient (ε) | ~65,000 M⁻¹cm⁻¹ at 555 nm | [6] |
| Correction Factor (CF at 280 nm) | ~0.34 | [6] |
Table 2: Example Molar Excess Ratios and their Influence on DOL
| Molar Excess Ratio (RBITC:Protein) | Expected Degree of Labeling (DOL) | Notes |
| 5:1 | 1 - 3 | Low labeling, suitable for applications sensitive to protein modification. |
| 10:1 | 3 - 6 | Moderate labeling, good for most general applications. |
| 20:1 | 6 - 10 | High labeling, may risk protein precipitation or fluorescence quenching.[4] |
| >20:1 | >10 | Very high labeling, increased risk of over-labeling and loss of biological activity.[3] |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for RBITC protein labeling.
Logical Relationship for Optimizing Molar Excess Ratio
Caption: Decision tree for optimizing the molar excess ratio.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low DOL | Molar excess of dye is too low. | Increase the molar ratio of RBITC to protein.[2] |
| Protein concentration is too low. | Increase the protein concentration. | |
| Reaction pH is too low. | Ensure the labeling buffer is at pH 8.5-9.5. | |
| Inactive RBITC. | Use a fresh stock of RBITC. | |
| High DOL / Protein Precipitation | Molar excess of dye is too high. | Decrease the molar ratio of RBITC to protein. |
| Reaction time is too long. | Reduce the incubation time. | |
| Protein is unstable at alkaline pH. | Perform the reaction at a lower temperature (e.g., 4°C).[2] | |
| Inconsistent Results | Inaccurate pipetting of RBITC stock. | Prepare a larger volume of RBITC stock for better accuracy. |
| Incomplete removal of unreacted dye. | Ensure thorough purification by size-exclusion chromatography. | |
| Protein aggregation. | Centrifuge the protein solution before labeling to remove any aggregates. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 5. Degree of labeling (DOL) step by step [abberior.rocks]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. alliedacademies.org [alliedacademies.org]
- 8. 罗丹明 B 异硫氰酸酯 BioReagent, mixed isomers, suitable for protein labeling | Sigma-Aldrich [sigmaaldrich.com]
Application Notes: Optimal Buffer Conditions for Rhodamine B Isothiocyanate (RBITC) Conjugation
Introduction
Rhodamine B isothiocyanate (RBITC) is a bright, orange-red fluorescent dye widely used for covalently labeling proteins, antibodies, and other biomolecules.[1][2] The labeling process relies on the chemical reaction between the isothiocyanate group (-N=C=S) of RBITC and primary amine groups (-NH₂) present on the target molecule.[3][4] This reaction, which primarily targets the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group, forms a stable thiourea (B124793) bond, permanently attaching the fluorophore to the biomolecule.[4][5] Achieving high conjugation efficiency while preserving the biological activity of the target molecule is critically dependent on optimizing reaction parameters, most notably the buffer conditions. These notes provide a detailed guide to the key buffer conditions and a comprehensive protocol for successful RBITC conjugation.
The Chemistry of RBITC Conjugation
The conjugation of RBITC to a primary amine is a nucleophilic addition reaction. The amine's lone pair of electrons attacks the electrophilic central carbon atom of the isothiocyanate group. For this reaction to proceed efficiently, the amine group must be in its unprotonated, nucleophilic state (-NH₂).[3][6] The protonation state of primary amines is governed by the pH of the solution. At physiological or acidic pH, the amine group is predominantly in its protonated, non-reactive ammonium (B1175870) form (-NH₃⁺). Therefore, an alkaline environment is essential to deprotonate the amine, increasing its nucleophilicity and driving the conjugation reaction forward.
Figure 1: Chemical reaction for RBITC conjugation.
Key Parameters for Optimal Conjugation
Successful labeling with RBITC hinges on the careful control of several key parameters. The pH, buffer composition, and molar ratio of reactants are the most critical factors influencing the reaction's efficiency and specificity.
Buffer pH
The pH of the reaction buffer is the single most important factor for efficient isothiocyanate conjugation. An alkaline pH is required to ensure a sufficient concentration of unprotonated primary amine groups on the target protein.[3][6]
| Parameter | Recommended Range | Rationale |
| Optimal pH | 8.5 - 9.5 | Maximizes the concentration of reactive, unprotonated primary amines (-NH₂) on lysine residues.[3][5][7] |
| Sub-optimal pH | 7.0 - 8.0 | Reaction proceeds very slowly as most amine groups are protonated (-NH₃⁺) and non-nucleophilic.[8] |
| High pH | > 9.5 | While promoting amine reactivity, very high pH can risk denaturing sensitive proteins and increase hydrolysis of the dye.[3] |
Buffer System Composition
The choice of buffer is crucial. The buffer system must be capable of maintaining the alkaline pH required for the reaction and, most importantly, must not contain any primary amines itself, as these would compete with the target molecule for reaction with RBITC.[3][9][10]
| Recommended Buffers | Concentration | Unsuitable Buffers | Rationale for Exclusion |
| Sodium Carbonate-Bicarbonate | 0.1 M - 0.5 M | Tris (Tris-HCl) | Contains a primary amine that will react with RBITC.[3][10] |
| Sodium Borate | 0.1 M | Glycine | Contains a primary amine.[3] |
| Phosphate Buffer (pH adjusted) | 0.1 M | Ammonium Salts | Compete in the labeling reaction. |
Reagent Preparation and Molar Ratio
Proper preparation of reagents and optimization of their relative concentrations are essential for achieving the desired degree of labeling (DOL) without causing protein precipitation.
| Parameter | Recommendation | Details |
| RBITC Solvent | Anhydrous DMSO or DMF | RBITC has poor aqueous solubility and must be dissolved in an organic solvent before addition to the aqueous protein solution.[2][9][10] |
| Molar Ratio (Dye:Protein) | Start with 10:1 to 20:1 | This ratio should be optimized empirically. Too low a ratio results in poor labeling; too high a ratio can lead to protein precipitation and fluorescence quenching.[4][9][10] |
| Protein Concentration | 1 - 10 mg/mL | A higher protein concentration can improve reaction kinetics. Ensure the protein is fully dissolved in the conjugation buffer before adding the dye.[8][11] |
Reaction Time and Temperature
The incubation conditions can be adjusted to suit the stability of the protein and the desired workflow.
| Parameter | Recommendation | Details |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster. Reactions at 4°C are slower but may be preferable for temperature-sensitive proteins.[4][9] |
| Time | 1-2 hours at Room Temp. or Overnight (8-12h) at 4°C | Longer incubation times are typically used for reactions at 4°C.[4][9][11] |
| Light Conditions | Protect from light | The reaction mixture should be protected from light (e.g., by wrapping the vial in foil) to prevent photobleaching of the rhodamine dye.[4][9] |
Protocol: RBITC Conjugation of a Protein
This protocol provides a general procedure for labeling a protein, such as an antibody, with RBITC. The molar ratio of dye to protein may require optimization for specific applications.
Figure 2: General experimental workflow for RBITC conjugation.
Materials
-
Protein (e.g., IgG antibody) to be labeled
-
This compound (RBITC)
-
Conjugation Buffer: 0.1 M Sodium Carbonate-Bicarbonate, pH 9.0
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Gel filtration column (e.g., Sephadex G-25) or dialysis equipment
-
Reaction tubes (microcentrifuge tubes or similar)
-
Stirrer/rocker
Procedure
Step 1: Preparation of Protein Solution
-
Dissolve the protein in the Conjugation Buffer to a final concentration of 2-10 mg/mL.
-
If the protein is already in a different buffer (e.g., Tris or glycine), it must be exchanged into the Conjugation Buffer. This can be done by dialysis against the Conjugation Buffer overnight at 4°C or by using a desalting column.
-
Ensure the protein solution is clear and free of precipitates.
Step 2: Preparation of RBITC Stock Solution
-
Prepare a 10 mg/mL stock solution of RBITC by dissolving it in anhydrous DMSO. This should be done immediately before use, as isothiocyanates can degrade in the presence of moisture.
-
Vortex briefly to ensure the dye is fully dissolved.
Step 3: Conjugation Reaction
-
Calculate the volume of RBITC stock solution needed to achieve the desired molar excess (e.g., a 15-fold molar excess).
-
While gently stirring or vortexing the protein solution, slowly add the calculated volume of RBITC stock solution dropwise. Adding the dye too quickly can cause protein precipitation.
-
Wrap the reaction vial in aluminum foil to protect it from light.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle, continuous stirring or rocking.[4][9][11]
Step 4: Purification of the Conjugate
-
After incubation, the unreacted RBITC and byproducts must be removed from the labeled protein. This is essential to reduce background fluorescence.
-
Method A: Gel Filtration. Equilibrate a gel filtration column (e.g., Sephadex G-25) with Purification Buffer (PBS, pH 7.4). Apply the reaction mixture to the column. The larger, labeled protein will elute first in the void volume (typically as a colored band), while the smaller, unreacted dye molecules will be retained and elute later.[9][12]
-
Method B: Dialysis. Transfer the reaction mixture to a dialysis cassette (with an appropriate molecular weight cutoff, e.g., 10 kDa). Dialyze against a large volume of Purification Buffer at 4°C for at least 24 hours, with at least three buffer changes.[11]
Step 5: Characterization and Storage
-
Determine the concentration of the purified protein conjugate and the Degree of Labeling (DOL). This is done by measuring the absorbance of the solution at 280 nm (for the protein) and at ~555 nm (the absorbance maximum for RBITC).[4][11]
-
Store the purified conjugate at 4°C, protected from light, for short-term use.
-
For long-term storage, add a cryoprotectant such as glycerol (B35011) to a final concentration of 50% and store in aliquots at -20°C.[4][13]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (mixed isomers) | Conjugate | TargetMol [targetmol.com]
- 3. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 7. lifetein.com [lifetein.com]
- 8. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 9. This compound (mixed isomers) | 944130-99-8 | Benchchem [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. alliedacademies.org [alliedacademies.org]
- 12. Conjugation of antibodies to fluorescein or rhodamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. abcam.com [abcam.com]
Application Notes and Protocols for Multi-Labeling Studies Using Rhodamine B Isothiocyanate (RBITC)
For Researchers, Scientists, and Drug Development Professionals
Introduction to RBITC and Multi-Labeling
Rhodamine B isothiocyanate (RBITC) is a fluorescent dye, or fluorophore, commonly utilized in a variety of biological imaging and labeling applications.[1][2] Its isothiocyanate functional group allows for the covalent attachment to primary amine groups on proteins, such as antibodies, making it a valuable tool for fluorescently labeling cells and tissues.[1][3] RBITC fluoresces with a bright orange-red color when excited by green light.[1][2]
Multi-labeling is a powerful technique that enables the simultaneous visualization of multiple targets within a single sample.[4] This is often achieved by using a panel of primary antibodies raised in different species, followed by species-specific secondary antibodies conjugated to fluorochromes with distinct excitation and emission spectra.[5] By using multiple fluorophores, researchers can investigate the co-localization of different proteins, identify distinct cell populations, and study complex signaling pathways.[4][6] This approach provides a more comprehensive understanding of cellular processes compared to single-label experiments.
Properties of this compound (RBITC)
RBITC is a cell-permeant fluorogenic dye.[7] It is characterized by the following spectral properties:
The fluorescence of RBITC is generated by its xanthene core. The process involves the absorption of a photon, which excites an electron to a higher energy state. As the electron returns to its ground state, a photon of light is emitted.[5] Due to energy loss during this process, the emitted photon has a longer wavelength than the absorbed photon, a phenomenon known as the Stokes shift.[5]
Quantitative Data for RBITC and Common Fluorophores
When designing multi-labeling experiments, it is crucial to select fluorophores with minimal spectral overlap. The following table summarizes the key spectral properties of RBITC and other commonly used fluorophores to aid in this selection process.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| RBITC | ~570[5][7] | ~595[5][7] | 540[8] | Not widely reported |
| FITC | 495[9][10] | 520[10] | 73,000[10] | 0.92 |
| Alexa Fluor 488 | 495 | 519 | 71,000[10] | 0.92 |
| TRITC | 557 | 576 | 85,000 | 0.94 |
| Texas Red | 589 | 615 | 85,000 | 0.92 |
| Cy5 | 649 | 670 | 250,000 | 0.28 |
| DAPI | 358 | 461 | 27,000 | 0.92 |
Note: Molar extinction coefficients and quantum yields can vary depending on the solvent and conjugation state. The quantum yield is a unitless measure of the efficiency of fluorescence.[11]
Key Considerations for Multi-Labeling with RBITC
Choosing Compatible Fluorophores
To minimize spectral overlap, or "bleed-through," where the emission from one fluorophore is detected in the channel intended for another, it is essential to select fluorophores with well-separated emission spectra.[5] For example, RBITC, with its orange-red emission, can be paired with dyes that emit in other parts of the spectrum, such as fluorescein (B123965) isothiocyanate (FITC) for green fluorescence or a blue-emitting dye like DAPI for nuclear counterstaining.[5][12]
Compensation for Spectral Overlap
In techniques like multicolor flow cytometry, even with careful fluorophore selection, some degree of spectral overlap is often unavoidable.[13][14] This is because fluorophores emit photons over a range of wavelengths.[15] To correct for this, a process called compensation is used.[13][14] Compensation is a mathematical correction that subtracts the signal from other fluorophores in every detector, ensuring that the measured signal accurately reflects the true fluorescence of the intended fluorophore.[15] To perform compensation correctly, single-color controls for each fluorophore used in the experiment are required.[14][16]
Experimental Protocols
Protocol for Labeling Antibodies with RBITC
This protocol provides a general procedure for covalently labeling antibodies with RBITC. The isothiocyanate group of RBITC reacts with primary amines on the antibody, primarily lysine (B10760008) residues, to form a stable thiourea (B124793) bond.[17]
Materials:
-
Antibody solution (1-2 mg/mL in 0.1 M carbonate-bicarbonate buffer, pH 9.0)
-
RBITC
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[5]
-
Gel filtration column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a 10 mg/mL stock solution of RBITC in anhydrous DMSO or DMF.[5]
-
Slowly add the RBITC stock solution to the antibody solution while gently stirring. A common starting point is a 10-20 fold molar excess of dye to protein.[17]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[17]
-
Remove the unbound RBITC by passing the reaction mixture through a gel filtration column equilibrated with PBS.
-
Collect the fractions containing the labeled antibody. The labeled antibody will elute first, followed by the smaller, unbound dye molecules.
-
Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~570 nm (for RBITC).
-
Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.
Caption: Workflow for Antibody Conjugation with RBITC.
Protocol for Multi-Color Immunofluorescence Microscopy
This protocol outlines the steps for staining adherent cells for multi-color immunofluorescence microscopy.
Materials:
-
Cells grown on coverslips or chamber slides
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA or normal serum in PBS)
-
Primary antibodies from different species
-
Secondary antibodies conjugated to different fluorophores (e.g., goat anti-rabbit-RBITC, goat anti-mouse-FITC)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Fixation:
-
Permeabilization (for intracellular targets):
-
Blocking:
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Counterstaining and Mounting:
-
Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.[20]
-
Seal the edges of the coverslips with nail polish.
-
Store the slides at 4°C in the dark until imaging.
-
Caption: Multi-Color Immunofluorescence Workflow.
Protocol for Multi-Color Flow Cytometry
This protocol provides a general framework for staining whole blood for multi-color flow cytometry analysis.
Materials:
-
Whole blood sample
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA)[22]
-
Fluorophore-conjugated primary antibodies (e.g., CD3-FITC, CD4-RBITC, CD8-APC)
-
FACS tubes
Procedure:
-
Cell Preparation and Staining:
-
Red Blood Cell Lysis:
-
Washing:
-
Resuspension and Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.[23]
-
Acquire the samples on a flow cytometer. Remember to acquire single-color controls for compensation.
-
Caption: Spectral Overlap and Compensation.
Example Application: Visualizing Signaling Pathways
Multi-label immunofluorescence is a key technique for dissecting cellular signaling pathways.[26] By labeling different components of a pathway, such as a receptor, a downstream kinase, and a transcription factor, researchers can visualize their spatial relationships and activation states (e.g., phosphorylation) in response to stimuli. For example, in the MAPK/ERK pathway, one could stain for an activated receptor (e.g., p-EGFR), an intermediate kinase (e.g., MEK1), and the final effector (e.g., p-ERK) to observe the propagation of the signal from the cell membrane to the nucleus.[27][28]
Caption: Simplified MAPK/ERK Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. THP Life Science Webshop - this compound [lifescience.thp.at]
- 3. researchgate.net [researchgate.net]
- 4. 5 Tips for immunostaining using multiple labels | Proteintech Group [ptglab.com]
- 5. This compound (mixed isomers) | 944130-99-8 | Benchchem [benchchem.com]
- 6. Overview of Immunostaining | Cell Signaling Technology [cellsignal.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. usbio.net [usbio.net]
- 10. Fluorescent Dyes - Select The Best Label For Your Assay! [eurofinsgenomics.co.in]
- 11. forum.microlist.org [forum.microlist.org]
- 12. researchgate.net [researchgate.net]
- 13. Introduction to Spectral Overlap and Compensation in Flow Cytometry - FluoroFinder [fluorofinder.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Why Flow Cytometry Fluorescence Compensation Is Critical For Quality Measurements - ExpertCytometry [expertcytometry.com]
- 16. miltenyibiotec.com [miltenyibiotec.com]
- 17. benchchem.com [benchchem.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Protocols | Cell Signaling Technology [cellsignal.com]
- 20. biotium.com [biotium.com]
- 21. Immunocytochemistry protocol | Abcam [abcam.com]
- 22. research.pasteur.fr [research.pasteur.fr]
- 23. Protocol for flow cytometry on whole blood Clinisciences [clinisciences.com]
- 24. Whole Blood Staining Protocol for Flow Cytometry Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 25. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
- 26. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - SG [thermofisher.com]
- 27. Multiplexed protein profiling reveals spatial subcellular signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to reduce non-specific binding of Rhodamine B isothiocyanate conjugates.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of Rhodamine B isothiocyanate (RBITC) conjugates in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding with this compound conjugates?
A1: Non-specific binding of RBITC conjugates can stem from several factors:
-
Hydrophobic Interactions: Rhodamine dyes, including Rhodamine B, are inherently hydrophobic. This can lead to non-specific binding to hydrophobic components within cells and tissues.
-
Ionic Interactions: Electrostatic attraction between the fluorescent conjugate and oppositely charged molecules in the sample can cause non-specific binding.
-
Antibody Concentration: Using too high a concentration of the primary or secondary antibody conjugate increases the likelihood of off-target binding.[1][2][3]
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites on the sample allows the conjugate to adhere to unintended targets.[1][4]
-
Insufficient Washing: Failure to thoroughly wash away unbound conjugates can result in high background fluorescence.[]
-
Autofluorescence: Some tissues and cells naturally fluoresce, which can be mistaken for non-specific binding.[2][6]
Q2: Which blocking agent is most effective for reducing non-specific binding of RBITC conjugates?
A2: The choice of blocking agent can significantly impact the reduction of non-specific binding. While the optimal blocking agent can be application-dependent, here is a general comparison:
-
Normal Serum: Using normal serum from the same species as the secondary antibody is a common and effective method.[4] The immunoglobulins in the serum block non-specific sites.
-
Bovine Serum Albumin (BSA): BSA is a widely used blocking agent that is effective in many applications.[7]
-
Non-fat Dry Milk: While cost-effective, it is not recommended for applications involving biotin-avidin systems or when studying phosphoproteins.
-
Commercial Blocking Buffers: Some commercial blocking buffers, such as ChonBlock™, have been reported to be significantly more effective than traditional agents like BSA in reducing background noise.[8]
Q3: How can I differentiate between true signal and autofluorescence?
A3: To distinguish the specific signal from autofluorescence, you should always include an unstained control sample in your experiment. This sample undergoes the entire staining procedure except for the addition of the fluorescently labeled antibody. Any fluorescence observed in this control is due to autofluorescence.[2][6]
Troubleshooting Guide: High Background and Non-Specific Staining
High background and non-specific staining are common issues when working with RBITC conjugates. The following guide provides a systematic approach to troubleshooting these problems.
Logical Troubleshooting Workflow
This diagram illustrates a step-by-step process for identifying and resolving the root cause of high background fluorescence.
Caption: A step-by-step workflow for diagnosing and resolving high background fluorescence.
Quantitative Data Summary
While comprehensive quantitative comparisons for RBITC conjugates are limited in the literature, the following table summarizes the relative effectiveness of common blocking agents based on available information.
| Blocking Agent | Concentration | Incubation Time | Relative Effectiveness | Notes |
| Normal Serum | 5-10% in PBS | 30-60 min at RT | High | Serum should be from the species in which the secondary antibody was raised.[4] |
| Bovine Serum Albumin (BSA) | 1-5% in PBS | 30-60 min at RT | Moderate to High | A commonly used and generally effective blocking agent.[7] |
| Non-fat Dry Milk | 1-5% in PBS | 30-60 min at RT | Moderate | Not recommended for biotin-based detection systems or phosphoprotein studies. |
| ChonBlock™ | Per manufacturer | 1 hour at RT | Very High | Reported to be more effective than BSA at preventing background noise.[8] |
Experimental Protocols
Protocol 1: Optimized Immunofluorescence Staining with RBITC Conjugates
This protocol is designed to minimize non-specific binding of RBITC-conjugated antibodies in cultured cells.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS with 0.1% Tween-20)
-
Primary Antibody (unconjugated)
-
RBITC-conjugated Secondary Antibody
-
Wash Buffer (PBS with 0.1% Tween-20)
-
Antifade Mounting Medium
Procedure:
-
Cell Preparation:
-
Rinse cells briefly with PBS.
-
-
Fixation:
-
Fix the cells with Fixation Buffer for 10-20 minutes at room temperature.
-
Rinse the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate the cells with Permeabilization Buffer for 10 minutes.
-
Wash the cells in PBS three times for 5 minutes each.[9]
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Blocking Buffer to its optimal concentration (determined by titration).
-
Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C.[11]
-
-
Washing:
-
Wash the cells three times with Wash Buffer for 5 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the RBITC-conjugated secondary antibody in Blocking Buffer to its optimal concentration.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.[11]
-
-
Final Washes:
-
Wash the cells three times with Wash Buffer for 5 minutes each in the dark to remove unbound secondary antibody.[11]
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the staining using a fluorescence microscope with appropriate filters for Rhodamine B (Excitation/Emission ~554/576 nm).
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the optimized immunofluorescence protocol.
Caption: Optimized immunofluorescence staining workflow for RBITC conjugates.
References
- 1. stjohnslabs.com [stjohnslabs.com]
- 2. biotium.com [biotium.com]
- 3. hycultbiotech.com [hycultbiotech.com]
- 4. biossusa.com [biossusa.com]
- 6. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 7. researchgate.net [researchgate.net]
- 8. Product Flyers | Chondrex, Inc. [chondrex.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. biossusa.com [biossusa.com]
- 11. ptglab.com [ptglab.com]
Troubleshooting high background fluorescence in RBITC staining.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with high background fluorescence in Rhodamine B isothiocyanate (RBITC) staining.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can obscure specific signals, leading to misinterpreted results. This guide addresses the most common causes and provides solutions in a question-and-answer format.
Q1: My entire sample is fluorescent, even the negative control. What is causing this autofluorescence?
A1: Autofluorescence is the natural fluorescence of biological materials and can be a significant source of background noise.[1][2][3][4][5]
-
Common Culprits:
-
Fixation: Aldehyde fixatives like formalin and glutaraldehyde (B144438) can induce autofluorescence.[2][3][6][7][8][9]
-
Tissue Components: Endogenous molecules such as NADH, flavins, collagen, and elastin (B1584352) naturally fluoresce.[2][3][5] Red blood cells also contribute to autofluorescence due to heme groups.[3][9]
-
Culture Media: Some components in cell culture media can be fluorescent.
-
-
Solutions:
-
Control Experiment: Always include an unstained sample to assess the level of autofluorescence.[1][2][4]
-
Fixative Choice: If possible, test alternative fixatives like methanol (B129727) or acetone. If aldehyde fixation is necessary, consider using a fresh solution of high-purity formaldehyde.[10] Using 0.1% sodium borohydride (B1222165) in PBS can help quench aldehyde-induced autofluorescence.[2]
-
Quenching: Treat samples with a quenching agent like Sudan Black B or use commercially available antifade mounting media with quenchers.[2]
-
Spectral Separation: Choose fluorophores that emit in the far-red spectrum to avoid the typical green/yellow autofluorescence range.[9][11]
-
Q2: I'm observing diffuse, non-specific staining across my sample. What could be the issue?
A2: This is often due to non-specific binding of the primary or secondary antibodies to sites other than the target antigen.[1][3][12]
-
Potential Causes & Solutions:
| Cause | Solution | Supporting Evidence |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio. | Reducing antibody concentration can decrease non-specific binding.[1][11][12][13][14][15][16] |
| Inadequate Blocking | The blocking step is crucial to prevent non-specific antibody binding.[17] | Use a blocking buffer containing normal serum from the same species as the secondary antibody.[10][17][18] Alternatively, protein solutions like Bovine Serum Albumin (BSA) or non-fat dry milk can be used.[12] Increase blocking time if necessary.[1][12][13][14] |
| Cross-Reactivity of Secondary Antibody | The secondary antibody may be binding to endogenous immunoglobulins in the tissue. | Use a secondary antibody that has been cross-adsorbed against the species of your sample.[15] Run a control with only the secondary antibody to check for non-specific binding.[1] |
| Hydrophobic and Ionic Interactions | Antibodies can non-specifically bind to tissues through hydrophobic or ionic interactions.[19] | Adding a non-ionic detergent like Triton X-100 or Tween 20 to your blocking and wash buffers can help reduce hydrophobic interactions. |
| Insufficient Washing | Inadequate washing between antibody incubation steps can leave unbound antibodies that contribute to background. | Increase the number and duration of wash steps.[10][12][13][14][16] Using a mild detergent in the wash buffer can also help.[16] |
Q3: My staining appears speckled or punctate. What is causing this?
A3: This can be caused by aggregated antibodies or precipitates of the fluorescent dye.
-
Solutions:
-
Centrifuge Antibodies: Before use, centrifuge the primary and secondary antibody solutions at high speed to pellet any aggregates.[20]
-
Filter Buffers: Filter all buffers and solutions to remove any particulate matter.
-
Proper Storage: Ensure antibodies are stored correctly according to the manufacturer's instructions to prevent degradation and aggregation. Avoid repeated freeze-thaw cycles.[2]
-
Frequently Asked Questions (FAQs)
Q: How do I perform an antibody titration?
A: Antibody titration is the process of determining the optimal antibody concentration.
-
Prepare a series of dilutions of your primary antibody (e.g., 1:50, 1:100, 1:200, 1:500, 1:1000).
-
Stain a separate sample with each dilution, keeping all other parameters (incubation time, secondary antibody concentration, etc.) constant.
-
Include a negative control where the primary antibody is omitted.
-
Image the samples using the same acquisition settings.
-
The optimal dilution is the one that gives the brightest specific signal with the lowest background.
Q: What is the best blocking agent to use?
A: The choice of blocking agent can depend on the tissue and antibodies being used.
| Blocking Agent | Concentration | Incubation Time | Notes |
| Normal Serum | 5-10% | 30-60 minutes | Should be from the same species as the secondary antibody.[17][18] |
| Bovine Serum Albumin (BSA) | 1-5% | 30 minutes | A common and effective blocking agent.[12] |
| Non-fat Dry Milk | 1-5% | 30-60 minutes | Not recommended for phospho-specific antibodies due to the presence of phosphoproteins. |
| Fish Skin Gelatin | 0.1-0.5% | 30-60 minutes | Can be a good alternative to mammalian protein blockers. |
Q: Can the mounting medium affect background fluorescence?
A: Yes, the mounting medium is critical. An anti-fade mounting medium is highly recommended to prevent photobleaching and can also help to reduce background fluorescence. Some mounting media are specifically formulated to quench autofluorescence.
Experimental Protocols & Workflows
Standard RBITC Staining Workflow
The following diagram illustrates a typical indirect immunofluorescence staining workflow using an RBITC-conjugated secondary antibody.
Caption: A generalized workflow for indirect immunofluorescence staining with RBITC.
Troubleshooting Logic for High Background
This diagram provides a logical approach to troubleshooting high background fluorescence.
Caption: A decision tree for troubleshooting high background in immunofluorescence.
References
- 1. stjohnslabs.com [stjohnslabs.com]
- 2. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Autofluorescence [jacksonimmuno.com]
- 5. Autofluorescence - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. spiedigitallibrary.org [spiedigitallibrary.org]
- 8. Formalin-Induced Fluorescence Reveals Cell Shape and Morphology in Biological Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 10. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. IHC Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. hycultbiotech.com [hycultbiotech.com]
- 13. sinobiological.com [sinobiological.com]
- 14. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 15. sysy-histosure.com [sysy-histosure.com]
- 16. m.youtube.com [m.youtube.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 19. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 20. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Optimizing the dye-to-protein ratio for RBITC labeling reactions.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Rhodamine B Isothiocyanate (RBITC) for protein labeling.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of RBITC protein labeling?
RBITC labeling relies on the chemical reaction between the isothiocyanate group (-N=C=S) of RBITC and primary amine groups (-NH2) on the protein.[1] This reaction primarily targets the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of the polypeptide chain.[1] The result is a stable thiourea (B124793) bond that covalently links the RBITC fluorophore to the protein.[1][2] This conjugation is most efficient under mild alkaline conditions (pH 8-9), which ensures that the primary amines on the protein are deprotonated and thus more nucleophilic.[3][4]
Q2: What is the optimal dye-to-protein molar ratio for RBITC labeling?
The optimal dye-to-protein molar ratio is critical and must often be determined empirically for each specific protein.[1][5] A common starting point is a 10 to 20-fold molar excess of RBITC to protein.[1] However, the ideal ratio depends on several factors, including the protein's concentration and the number of available primary amines (lysine residues). It is advisable to perform small-scale test reactions with varying molar ratios (e.g., 5:1, 10:1, 20:1) to find the balance between sufficient labeling and potential issues like protein precipitation or fluorescence quenching.[6]
Q3: How do I calculate the Degree of Labeling (DOL)?
The Degree of Labeling (DOL), also referred to as the dye-to-protein (or F/P) ratio, represents the average number of dye molecules conjugated to each protein molecule.[7][8] It can be calculated using absorbance measurements of the purified conjugate.[7][9][10]
The essential steps are:
-
After removing all unbound dye, measure the absorbance of the conjugate solution at 280 nm (A280) and at the absorbance maximum of RBITC (around 555 nm, Amax).[7][9][11]
-
Calculate the protein concentration by correcting the A280 reading for the dye's absorbance at that wavelength.[9][10]
-
The DOL is then determined by the ratio of the molar concentration of the dye to the molar concentration of the protein.[7]
Q4: Why is my labeled protein precipitating?
Protein precipitation following fluorescent labeling can occur for a few reasons. RBITC is a hydrophobic molecule, and attaching multiple dye molecules can increase the overall hydrophobicity of the protein, leading to aggregation and precipitation.[12] This is often a result of over-labeling.[12][13] To prevent this, try reducing the molar ratio of dye to protein in the reaction.[12][13] Additionally, the labeling process itself can alter the protein's isoelectric point, potentially causing it to precipitate if the buffer pH is too close to the new pI.[5]
Q5: My labeled protein has very low fluorescence. What went wrong?
Low fluorescence is not always indicative of a failed labeling reaction. One common cause is self-quenching, which occurs when fluorophores are conjugated too closely to one another on the protein surface at high labeling densities.[4][6][7] The fluorescence emission from one dye molecule is absorbed by a neighboring dye molecule, resulting in reduced overall signal.[7] Determining the DOL can help diagnose if over-labeling is the issue.[13] Another possibility is that the fluorophore is in a microenvironment on the protein that quenches its fluorescence.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or Low Labeling Efficiency | Incorrect pH: The reaction buffer pH is too low (e.g., pH < 7.5), leading to protonated and unreactive amine groups.[4][14] | Use a buffer with a pH between 8.0 and 9.0, such as a sodium bicarbonate or borate (B1201080) buffer, to ensure primary amines are deprotonated.[3][4] |
| Competing Amines: The buffer itself contains primary amines (e.g., Tris) that compete with the protein for reaction with RBITC. | Dialyze the protein into an amine-free buffer like PBS or sodium bicarbonate buffer before starting the labeling reaction.[] | |
| Insufficient Molar Excess of Dye: The dye-to-protein ratio is too low for adequate labeling. | Increase the molar excess of RBITC in the reaction. Perform a titration with different ratios to find the optimum.[1] | |
| Inactive Dye: The RBITC reagent may have degraded due to improper storage or handling (e.g., exposure to moisture). | Use fresh or properly stored RBITC. RBITC is typically dissolved in an anhydrous organic solvent like DMSO or DMF immediately before use.[3] | |
| Protein Precipitation During or After Labeling | Over-labeling: A high degree of labeling increases the hydrophobicity of the protein.[12] | Decrease the dye-to-protein molar ratio in the labeling reaction to achieve a lower DOL.[13] |
| Inappropriate Solvent: The organic solvent used to dissolve the dye (e.g., DMSO) may be denaturing the protein, especially if added too quickly or in too high a volume.[12] | Add the dissolved dye to the protein solution slowly while gently stirring. Keep the final concentration of the organic solvent to a minimum (typically <10% v/v). | |
| Protein Instability: The protein may not be stable under the required alkaline labeling conditions. | Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize protein denaturation.[1] | |
| Low Fluorescence Signal of Labeled Protein | Fluorescence Quenching: The degree of labeling is too high, causing dye molecules to quench each other's fluorescence.[6][7] | Optimize the dye-to-protein ratio to achieve a lower DOL. For most antibodies, a DOL between 2 and 10 is optimal.[8] |
| Environmental Quenching: The local environment of the conjugated dye on the protein surface is unfavorable for fluorescence.[1] | This is an intrinsic property of the protein-dye conjugate. If possible, consider labeling a different site or using a different fluorophore. | |
| pH Sensitivity: The fluorescence of some rhodamine derivatives can be pH-dependent. | Ensure the final buffer for the labeled protein is at a pH that is optimal for the dye's fluorescence. | |
| High Background Fluorescence | Incomplete Removal of Unconjugated Dye: Free RBITC has not been sufficiently separated from the labeled protein. | Improve the purification method. Use size exclusion chromatography (e.g., Sephadex G-25), dialysis, or spin columns to effectively remove all non-reacted dye.[3][7] |
Experimental Protocols
Detailed Protocol for RBITC Labeling of Proteins
This protocol provides a general procedure for conjugating RBITC to a protein. Optimal conditions may vary depending on the specific protein.
1. Preparation of Protein and Buffer:
-
Dissolve the protein in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer, at a pH of 9.0.[11] A typical protein concentration is 1-10 mg/mL.
-
Ensure the protein solution does not contain any amine-containing substances like Tris or ammonium (B1175870) salts. If it does, dialyze the protein against the labeling buffer overnight at 4°C.
2. Preparation of RBITC Solution:
-
RBITC is not readily soluble in aqueous solutions.[3] Immediately before use, dissolve RBITC powder in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 1-10 mg/mL.[3]
3. Labeling Reaction:
-
Slowly and with gentle stirring, add the calculated amount of the RBITC solution to the protein solution. A starting molar excess of 10-20 fold of dye to protein is recommended.[1]
-
Protect the reaction mixture from light by wrapping the container in aluminum foil.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[1] Slower reaction at 4°C can offer better control.[3]
4. Purification of the Labeled Protein:
-
It is crucial to remove all unconjugated RBITC to prevent high background fluorescence.[3][7]
-
The most common method is size exclusion chromatography using a resin like Sephadex G-25. The labeled protein will elute first, followed by the smaller, unbound dye molecules.
-
Alternatively, extensive dialysis or the use of spin desalting columns can be employed.[7][11]
5. Characterization of the Conjugate:
-
Determine the protein concentration and the degree of labeling (DOL) using spectrophotometry as described in the FAQ section.
-
Store the purified, labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C or -80°C.[1]
Visualizations
Caption: A streamlined workflow for the fluorescent labeling of proteins with RBITC.
Caption: A decision tree for troubleshooting common RBITC protein labeling issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound (mixed isomers) | 944130-99-8 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. spectra.arizona.edu [spectra.arizona.edu]
- 11. alliedacademies.org [alliedacademies.org]
- 12. researchgate.net [researchgate.net]
- 13. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of Rhodamine B Isothiocyanate Labeled Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing unconjugated Rhodamine B isothiocyanate (RBITC) after a labeling reaction. Unconjugated dye can lead to high background fluorescence and inaccurate quantification, making its removal a critical step for reliable downstream applications.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unconjugated RBITC after labeling?
A1: It is essential to remove any unreacted, free RBITC from the labeled protein conjugate.[1] The presence of unconjugated RBITC can cause high background fluorescence, which can interfere with imaging and other fluorescence-based assays, leading to inaccurate results and low sensitivity.[1][4] Proper purification ensures that the detected fluorescence signal originates specifically from the labeled target molecule.
Q2: What are the most common methods to remove free RBITC?
A2: The most common methods for purifying RBITC-protein conjugates include size exclusion chromatography (also known as gel filtration), dialysis, and thin-layer chromatography (TLC).[1][5][6][7][8] Spin columns containing desalting resins are also a rapid and popular option for small-scale purifications.[2][4][9]
Q3: How do I choose the best purification method for my experiment?
A3: The choice of purification method depends on factors such as the size of your target molecule, the required purity, sample volume, and available equipment. Size exclusion chromatography offers high resolution, while dialysis is a simple method for buffer exchange and removing small molecules.[5][10] Spin columns are ideal for quick cleanup of small samples.[2] The decision tree diagram below can help guide your selection.
Q4: Can I use dialysis to remove unconjugated RBITC?
A4: Yes, dialysis is a common technique for removing small, unwanted molecules like salts and free dyes from larger macromolecules such as proteins.[5] However, it has been noted that free Rhodamine B may not dissolve well in water, potentially making dialysis less efficient for its removal.[4] Additionally, dialysis can lead to sample dilution.[7]
Q5: How can I confirm that all the free dye has been removed?
A5: The removal of free dye can be monitored using techniques like thin-layer chromatography (TLC) or by analyzing the purified product using SDS-PAGE and a fluorescence imager.[6][8] On a TLC plate, the conjugated protein will remain at the origin while the free dye will migrate with the solvent front.[8] In a fluorescence gel image, the absence of a low molecular weight fluorescent band indicates the successful removal of unconjugated dye.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High background fluorescence in downstream applications. | Incomplete removal of unconjugated RBITC.[1] | Repeat the purification step or try a different purification method. For example, if dialysis was used, consider trying size exclusion chromatography for better separation.[4] Verify complete removal of free dye using TLC or fluorescence gel imaging. |
| Low recovery of the labeled conjugate. | The conjugate may be sticking to the purification matrix (e.g., filter membrane, chromatography resin).[7][9] The protein may have precipitated during the labeling or purification process. | For spin columns or centrifugal filters, ensure the membrane is compatible with your protein and consider using low-binding materials.[2] If precipitation is suspected, perform a protein concentration assay before and after purification to quantify the loss. Optimize buffer conditions (e.g., pH, ionic strength) to maintain protein solubility. |
| Free dye is still present after purification with a spin column. | The sample volume or concentration may be too high for the column's capacity. The molecular weight cutoff of the resin may not be appropriate. | Ensure your sample volume is within the recommended range for the specific spin column.[2] Choose a desalting resin with a molecular weight cutoff that allows for efficient separation of your conjugate from the free dye (RBITC molecular weight is 536.08 g/mol ). |
| The dialysis process seems inefficient for removing the dye. | Rhodamine B has poor solubility in aqueous buffers, which can hinder its diffusion across the dialysis membrane.[4] The volume of the dialysis buffer may be insufficient. | Consider adding a small amount of organic solvent (e.g., DMSO) to the dialysis buffer to improve the solubility of the free dye. Ensure a large volume of dialysis buffer is used (at least 1000 times the sample volume) and change the buffer several times.[5] |
Comparison of Purification Methods
| Technique | Principle | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) / Gel Filtration | Separates molecules based on their size as they pass through a column packed with porous beads. Larger molecules elute first, while smaller molecules are retarded.[10][11][12] | High resolution, can be used for both purification and buffer exchange, mild conditions suitable for sensitive proteins.[10][13] | Can lead to sample dilution, potential for yield loss, requires specialized equipment (FPLC or columns).[10] |
| Dialysis | Separates molecules based on their differential diffusion rates across a semipermeable membrane. Small molecules (like free dye) pass through the membrane into a larger volume of buffer, while larger molecules (the conjugate) are retained.[5] | Simple, requires minimal specialized equipment, effective for buffer exchange.[5] | Slow process (can take hours to overnight), potential for sample dilution, may be inefficient for poorly soluble dyes.[4][5][7] |
| Spin Columns / Desalting Columns | A rapid form of gel filtration where centrifugation is used to pass the sample through a resin bed. The larger conjugate is quickly eluted while the smaller free dye is retained in the resin.[2][3] | Fast (under 15 minutes), high protein recovery, easy to use, available in various sizes.[2][3] | Limited to small sample volumes, potential for some sample dilution. |
| Thin-Layer Chromatography (TLC) | A separation technique where a sample is spotted on a thin layer of adsorbent material (stationary phase) and a solvent (mobile phase) moves up the plate by capillary action, separating components based on their affinity for the stationary and mobile phases.[8] | Quick assessment of purity, requires very small amounts of sample, low cost.[14] | Primarily an analytical tool, not suitable for large-scale purification, recovery of the purified sample can be cumbersome.[8] |
Experimental Protocols
Protocol 1: Purification using Size Exclusion Chromatography (SEC)
-
Column Selection and Equilibration: Choose a size exclusion chromatography column with a fractionation range appropriate for your labeled conjugate. For example, a resin with a fractionation range of 10-600 kDa is suitable for purifying antibodies.[15] Equilibrate the column with a suitable buffer (e.g., PBS, pH 7.4) at the recommended flow rate.
-
Sample Loading: Gently load your reaction mixture containing the RBITC-labeled conjugate and free dye onto the column. The sample volume should typically be between 0.5% and 4% of the total column volume for optimal resolution.[13]
-
Elution: Begin the isocratic elution with the equilibration buffer.[13] The larger, labeled conjugate will travel through the column faster and elute first. The smaller, unconjugated RBITC will enter the pores of the resin beads and elute later.
-
Fraction Collection: Collect fractions as the sample elutes from the column. Monitor the elution profile using a UV detector, typically at 280 nm for protein and around 554 nm for RBITC.[16]
-
Analysis: Analyze the collected fractions containing the first peak (the conjugate) to confirm the absence of free dye using TLC or fluorescence gel imaging. Pool the pure fractions.
Protocol 2: Purification using Dialysis
-
Membrane Preparation: Select a dialysis tubing or cassette with a molecular weight cutoff (MWCO) that is significantly smaller than your target conjugate (e.g., 10 kDa MWCO for an antibody). Prepare the dialysis membrane according to the manufacturer's instructions.
-
Sample Loading: Load the reaction mixture into the prepared dialysis tubing or cassette, ensuring to leave some space for potential volume increase.
-
Dialysis: Immerse the sealed dialysis tubing/cassette in a large volume of dialysis buffer (e.g., PBS, pH 7.4) at 4°C with gentle stirring. The buffer volume should be at least 1000 times the sample volume.
-
Buffer Changes: Allow dialysis to proceed for several hours to overnight.[5] Change the dialysis buffer at least three to four times to ensure complete removal of the free dye.[5]
-
Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette. The sample is now purified and in the new buffer.
Protocol 3: Purification using Thin-Layer Chromatography (TLC) for Purity Assessment
-
Plate Preparation: Obtain a silica (B1680970) gel TLC plate.[8] Using a pencil, gently draw a baseline about 1 cm from the bottom of the plate.
-
Sample Spotting: Spot a small amount of your unpurified reaction mixture and the purified fraction onto the baseline. Also, spot a standard of free RBITC for comparison.
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of organic solvents). Ensure the solvent level is below the baseline.[17] Allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is near the top of the plate, remove the plate and let it dry. Visualize the spots under UV light.[14] The conjugated protein will remain at or near the baseline, while the free RBITC will have migrated up the plate. A pure sample should show only a spot at the baseline with no corresponding spot to the free RBITC standard.
Visualizations
Caption: Experimental workflow for RBITC labeling and purification.
Caption: Decision tree for selecting a purification method.
Caption: Principle of Size Exclusion Chromatography (SEC).
References
- 1. This compound (mixed isomers) | 944130-99-8 | Benchchem [benchchem.com]
- 2. Small Molecule and Biotin Removal | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Small Molecule and Biotin Removal | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Dialysis (chemistry) - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. goldbio.com [goldbio.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. Thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 16. caymanchem.com [caymanchem.com]
- 17. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
Preventing precipitation of Rhodamine B isothiocyanate in aqueous buffers.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Rhodamine B isothiocyanate (RBITC) in aqueous buffers during experimental procedures.
Troubleshooting Guide: Preventing RBITC Precipitation
Precipitation of RBITC upon addition to aqueous buffers is a common issue stemming from its low aqueous solubility. The following guide provides systematic steps to identify and resolve this problem.
Problem: Immediate Precipitation of RBITC Upon Addition to Aqueous Buffer
| Possible Cause | Recommended Solution |
| High Local Concentration | 1. Ensure the RBITC stock solution (in an organic solvent like DMSO or DMF) is added dropwise to the aqueous buffer while vortexing or stirring vigorously.[1] 2. Avoid adding the entire volume of the RBITC stock solution at once. |
| Low Aqueous Solubility | 1. Confirm that the final concentration of the organic co-solvent (e.g., DMSO, DMF) is sufficient to maintain RBITC solubility but not so high as to denature the protein or biomolecule of interest.[1] 2. A common starting point is a 1:3 ratio of DMF to PBS (pH 7.2), which yields a solubility of approximately 0.16 mg/mL for RBITC.[2] |
| Incorrect pH of the Buffer | 1. For bioconjugation reactions with primary amines on proteins, a pH of around 9.0 is typically recommended for the reaction buffer (e.g., sodium carbonate-bicarbonate buffer).[1] 2. The isothiocyanate group of RBITC reacts with unprotonated primary amines. |
| Buffer Composition | 1. Certain buffer components can accelerate the degradation of isothiocyanates.[3] 2. If precipitation persists, consider preparing the RBITC solution in deionized water first (after initial dissolution in an organic solvent) before adding it to a concentrated buffer solution. |
Problem: RBITC Precipitates Over Time After Initial Dissolution
| Possible Cause | Recommended Solution |
| Hydrolysis of the Isothiocyanate Group | 1. The isothiocyanate group is susceptible to hydrolysis in aqueous environments, which can lead to the formation of less soluble byproducts. 2. Prepare fresh aqueous solutions of RBITC for each experiment and avoid storing them for more than a day.[2] |
| Temperature Effects | 1. The solubility of RBITC can be temperature-dependent. Degradation of Rhodamine B has been shown to increase with temperature in some conditions.[4][5][6] 2. Store stock solutions in an organic solvent at -20°C. For aqueous working solutions, prepare them at room temperature unless the experimental protocol specifies otherwise. |
| Aggregation | 1. At higher concentrations, RBITC molecules may aggregate and precipitate out of solution. 2. Work with the lowest effective concentration of RBITC required for your application. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve RBITC in before adding it to my aqueous buffer?
A1: RBITC is sparingly soluble in aqueous buffers but shows good solubility in organic solvents.[2] Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are the most commonly recommended solvents for preparing a stock solution.[1][2]
Q2: What is the optimal pH for working with RBITC in an aqueous buffer?
A2: The optimal pH depends on the application. For conjugating RBITC to primary amines on proteins, a pH of approximately 9.0 is often used to ensure the amino groups are deprotonated and reactive.[1] However, the stability of the isothiocyanate group itself can be pH-dependent, with hydrolysis occurring in aqueous solutions.
Q3: Can I store aqueous solutions of RBITC?
A3: It is not recommended to store aqueous solutions of RBITC for more than one day due to the hydrolysis of the isothiocyanate group, which can lead to a loss of reactivity and potential precipitation.[2] Stock solutions in anhydrous organic solvents like DMSO or DMF are more stable when stored at -20°C.
Q4: Why did my protein precipitate after adding the RBITC solution?
A4: High concentrations of organic co-solvents like DMSO or DMF can denature proteins, causing them to precipitate.[1] It is crucial to use the minimum amount of organic solvent necessary to dissolve the RBITC and to add the stock solution slowly to the protein solution while mixing.
Q5: Does the type of buffer matter for RBITC solubility?
A5: Yes, the composition of the buffer can influence the stability of the isothiocyanate group. Some studies have shown that isothiocyanates degrade more rapidly in certain buffers compared to deionized water.[3] If you are experiencing issues with a particular buffer, such as Phosphate-Buffered Saline (PBS), you might consider trying a different buffer system like a sodium carbonate-bicarbonate buffer, especially for conjugation reactions.
Data Presentation
Table 1: Solubility of this compound (RBITC) in Various Solvents
| Solvent | Reported Solubility | Reference |
| Dimethylformamide (DMF) | ~25 mg/mL | [2] |
| Dimethyl sulfoxide (DMSO) | ~15 mg/mL | [2] |
| Ethanol | ~15 mg/mL | [2] |
| 1:3 solution of DMF:PBS (pH 7.2) | ~0.16 mg/mL | [2] |
| Aqueous Buffers | Sparingly soluble | [2] |
Experimental Protocols
Protocol for Preparing an Aqueous Working Solution of RBITC
-
Prepare a Stock Solution:
-
Weigh out the desired amount of RBITC powder.
-
Dissolve the RBITC in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the RBITC is completely dissolved.
-
-
Prepare the Aqueous Buffer:
-
Prepare your desired aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, or 0.1 M sodium carbonate-bicarbonate buffer pH 9.0).
-
Ensure the buffer is at the desired temperature for your experiment.
-
-
Dilute the Stock Solution:
-
While vigorously vortexing or stirring the aqueous buffer, add the RBITC stock solution dropwise to the buffer.
-
The final concentration of the organic solvent should be kept to a minimum to avoid precipitation and potential effects on biological molecules.
-
-
Use Immediately:
-
Use the freshly prepared aqueous RBITC solution immediately for your experiment. Do not store aqueous solutions of RBITC for extended periods.
-
Protocol for Labeling a Protein with RBITC
-
Protein Preparation:
-
Dissolve the protein to be labeled in a suitable buffer, such as 0.1 M sodium carbonate-bicarbonate buffer at pH 9.0. The protein concentration should typically be between 1-10 mg/mL.
-
Ensure the buffer does not contain any primary amines (e.g., Tris buffer) that could compete with the protein for reaction with RBITC.
-
-
RBITC Solution Preparation:
-
Prepare a fresh stock solution of RBITC in anhydrous DMF or DMSO at a concentration of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Slowly add a calculated molar excess of the RBITC stock solution to the protein solution while gently stirring. The optimal molar ratio of dye to protein should be determined empirically for each protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the unreacted RBITC from the labeled protein using a desalting column or dialysis against a suitable buffer (e.g., PBS pH 7.4).
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of RBITC (around 554 nm).
-
Mandatory Visualizations
Caption: Workflow for preparing an aqueous solution of RBITC.
Caption: Troubleshooting decision tree for RBITC precipitation.
References
- 1. This compound (mixed isomers) | 944130-99-8 | Benchchem [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Degradation of rhodamine B in aqueous solution by using swirling jet-induced cavitation combined with H2O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jcleanwas.com [jcleanwas.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Rhodamine B Isothiocyanate (RBITC) Labeling
This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing low labeling efficiency with Rhodamine B isothiocyanate (RBITC).
Troubleshooting Guide
This section addresses common issues encountered during the RBITC conjugation process. Follow the diagnostic workflow to identify and resolve potential problems in your experiment.
Why is my RBITC labeling efficiency low?
Low labeling efficiency is a frequent issue that can be attributed to several factors, ranging from suboptimal reaction conditions to reagent quality. Use the following workflow to diagnose the problem.
Caption: Troubleshooting workflow for low RBITC labeling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the chemical basis for RBITC labeling?
This compound (RBITC) covalently attaches to biomolecules through the reaction of its isothiocyanate group (-N=C=S) with primary amines (-NH₂), such as the side chain of lysine (B10760008) residues or the N-terminus of a protein.[1][2] This reaction forms a stable thiourea (B124793) bond.[3][4]
Caption: RBITC conjugation reaction with a primary amine.
Q2: Which buffer should I use for the labeling reaction?
The choice of buffer is critical. It must be free of primary amines, which would otherwise compete with the target molecule for RBITC, thereby reducing labeling efficiency.[] The pH of the buffer should be alkaline to ensure that the primary amines on the target protein are deprotonated and thus reactive.[1][3]
| Buffer | Recommended pH | Contains Primary Amines? | Notes |
| Phosphate-Buffered Saline (PBS) | 7.2 - 8.0 | No | pH may be too low for optimal efficiency. Adjust pH upwards if necessary. |
| Carbonate-Bicarbonate | 9.0 - 9.5 | No | Highly Recommended. Optimal pH range for isothiocyanate reactions. |
| Borate | 8.0 - 9.0 | No | Highly Recommended. Good buffering capacity in the optimal range. |
| HEPES | 7.0 - 8.0 | No | Can be used, but pH may need adjustment. |
| Tris (e.g., TBS) | - | Yes | Avoid. Tris contains a primary amine that will react with RBITC.[] |
| Glycine | - | Yes | Avoid. Often used to quench reactions, it will compete for the dye. |
Q3: Why is the reaction pH so important?
The kinetics of the labeling reaction are strongly pH-dependent.[3] Primary amines, like the ε-amino group of lysine, are only reactive in their unprotonated (free base) form. At physiological pH (~7.4), most of these amines are protonated (-NH₃⁺). Increasing the pH to an alkaline range (8.0-9.5) shifts the equilibrium towards the unprotonated, nucleophilic form (-NH₂), which can then efficiently attack the isothiocyanate group.[3] While a higher pH increases amine reactivity, it also accelerates the hydrolysis of the RBITC dye, where water molecules react with and inactivate the dye.[6] Therefore, a pH range of 8.0 to 9.0 is generally the optimal compromise.[1]
Q4: My RBITC reagent may be old. Can I still use it?
It is highly recommended to use a fresh, high-quality RBITC reagent. Isothiocyanates are sensitive to moisture and can hydrolyze over time, rendering them non-reactive.[1][6] One study noted that a tetramethylrhodamine (B1193902) isothiocyanate (TRITC) product underwent significant degradation during a 2-year storage period in a desiccator.[7] For best results, store RBITC powder at -20°C, protected from light and moisture. Always equilibrate the vial to room temperature before opening to prevent moisture condensation.[6] Prepare the dye solution in an anhydrous solvent like DMSO or DMF immediately before use and discard any unused solution.[1][6]
Q5: What is the optimal dye-to-protein molar ratio?
The ideal ratio depends on the protein and the desired degree of labeling (DOL). A molar excess of dye is required to drive the reaction.
-
Too low: Results in a low DOL and weak fluorescent signal.
-
Too high: Can lead to fluorescence quenching (where dye molecules interact and reduce overall fluorescence) and may cause protein denaturation and precipitation due to the hydrophobicity of the rhodamine molecule.[]
| Molar Ratio (Dye:Protein) | Mass Ratio (µg dye per mg Protein) | General Recommendation |
| 5:1 to 10:1 | ~10-20 µg/mg | A good starting point for antibodies (IgG).[][7] |
| 10:1 to 20:1 | ~20-40 µg/mg | May be required for less reactive proteins or to achieve a higher DOL. |
It is best to perform a titration experiment to determine the optimal ratio for your specific protein and application.
Experimental Protocol: General Protein Labeling with RBITC
This protocol provides a general methodology for labeling a protein with RBITC. It should be optimized for your specific protein of interest.
1. Preparation of Protein
-
Dialyze or buffer-exchange the protein into an amine-free conjugation buffer (e.g., 0.1 M sodium carbonate buffer, pH 9.0).
-
Adjust the protein concentration to 1-10 mg/mL. Protein concentrations below 0.5 mg/mL can decrease conjugation efficiency. Ensure the protein is free of preservatives like sodium azide (B81097) and stabilizing proteins like BSA, which can interfere with the reaction.
2. Preparation of RBITC Solution
-
Allow the vial of RBITC powder to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the RBITC in anhydrous DMSO or DMF to a final concentration of 10 mg/mL.[] Vortex briefly to ensure it is fully dissolved.
3. Conjugation Reaction
-
While gently stirring, slowly add the calculated amount of RBITC solution to the protein solution. A common starting point is a 10-fold molar excess of dye.[]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
4. Purification of the Conjugate
-
Separate the labeled protein from unreacted, hydrolyzed dye using a desalting column (e.g., PD-10) or extensive dialysis against an appropriate buffer (e.g., PBS, pH 7.4).[] Gel filtration is essential to remove the free dye, which can contribute to high background noise.[1]
5. Determination of Degree of Labeling (DOL) (Optional)
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~555 nm (for RBITC).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
-
Calculate the dye concentration.
-
The DOL is the molar ratio of the dye to the protein.
6. Storage
-
Store the final conjugate at 4°C for short-term use or at -20°C for long-term storage. Add a cryoprotectant like glycerol (B35011) if freezing. Avoid repeated freeze-thaw cycles.[] Protect from light.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. An approach to quantitation in rhodamine isothiocyanate labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of pH on the stability of the RBITC-protein bond.
This guide provides researchers, scientists, and drug development professionals with detailed information on the impact of pH on the stability of the Rhodamine B isothiocyanate (RBITC)-protein bond. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful and reproducible conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling proteins with RBITC?
The optimal pH for conjugating RBITC to proteins is alkaline, typically between pH 9.0 and 9.5 .[1] This is because the reaction involves the isothiocyanate group (-N=C=S) of RBITC and the primary amine groups (-NH2) on the protein, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[2][3] In an alkaline environment, these amino groups are deprotonated and become more nucleophilic, which is essential for efficiently attacking the electrophilic carbon atom of the isothiocyanate group to form a stable thiourea (B124793) bond.[3]
Q2: My RBITC labeling failed at a neutral pH (e.g., PBS pH 7.2). Why?
Labeling efficiency is significantly reduced at neutral or acidic pH.[4] At pH 7.2, a substantial portion of the primary amine groups on the protein are protonated (-NH3+). These protonated amines are not nucleophilic and therefore cannot react with the isothiocyanate group.[4] For a successful conjugation, it is crucial to use a buffer with a pH of 9.0 or higher, such as a sodium carbonate-bicarbonate buffer.[2][3]
Q3: How does pH affect the stability of the RBITC-protein bond after it has formed?
The covalent bond formed between RBITC and a protein is a thiourea linkage (-NH-CS-NH-).[5] This bond is generally considered very stable and robust for in vivo and cellular applications.[2][6] While extreme pH conditions can potentially accelerate the degradation of some thiourea compounds, studies have shown that the thiourea bond is stable in aqueous solutions across a wide pH range (e.g., pH 3, 7, and 11) even at elevated temperatures.[7] For most biological applications and storage conditions, the stability of the formed thiourea bond is not a primary concern.
Q4: Can the fluorescence of my RBITC-labeled protein be affected by pH?
Yes, the fluorescence intensity of Rhodamine B can be influenced by the microenvironment, including pH.[5] Rhodamine B's fluorescence arises from a zwitterionic form, which is dominant in aqueous solutions at neutral pH.[5] Extreme pH levels can shift the equilibrium toward a non-fluorescent lactone form, which may lead to quenching or a decrease in the fluorescence signal.[5] Additionally, some rhodamine derivatives are specifically designed as pH sensors, exhibiting an "off-on" response as the pH changes from basic to acidic.[8] Therefore, it is important to perform fluorescence measurements in a well-defined and consistent buffer pH.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Labeling | Suboptimal Reaction pH: The buffer pH is too low (e.g., < 8.5), preventing the deprotonation of primary amines.[4] | Use a carbonate-bicarbonate buffer at pH 9.0-9.5 for the conjugation reaction.[1] |
| Competing Nucleophiles: The protein solution contains primary amine-containing buffers (e.g., Tris) or additives (e.g., glycine, ammonium (B1175870) salts).[4] | Dialyze the protein into an amine-free buffer like PBS before adjusting the pH for labeling, or use a buffer such as sodium carbonate-bicarbonate or HEPES.[9] | |
| Inactive RBITC Dye: The isothiocyanate group is sensitive to moisture and can hydrolyze over time, rendering it non-reactive.[4] | Purchase fresh RBITC. Always dissolve the dye in anhydrous DMSO or DMF immediately before use.[3] Allow the vial to warm to room temperature before opening to prevent condensation.[4] | |
| Protein Precipitation During Labeling | High Dye-to-Protein Ratio: An excessive amount of hydrophobic RBITC can cause the protein to aggregate and precipitate.[4][10] | Optimize the molar ratio of RBITC to protein. Start with a lower ratio (e.g., 5:1 to 10:1) and increase if necessary.[2] |
| High Organic Solvent Concentration: The final concentration of DMSO or DMF in the reaction mixture is too high (typically should be <10%).[4] | Add the RBITC stock solution to the protein solution slowly while gently stirring or vortexing to ensure rapid mixing.[4] | |
| High Background Fluorescence in Assay | Unconjugated (Free) Dye: Free RBITC was not adequately removed after the conjugation reaction. | Purify the conjugate thoroughly using gel filtration (e.g., Sephadex G-25) or extensive dialysis against a suitable buffer (e.g., PBS).[2][3] |
| Low Fluorescence Signal from Conjugate | Fluorescence Quenching: This can occur if the degree of labeling (DOL) is too high, leading to dye-dye interactions.[10][11] | Reduce the RBITC-to-protein molar ratio during conjugation to achieve a lower, optimal DOL (typically 2-6 for antibodies). |
| pH-Induced Quenching: The assay buffer has an extreme pH that is causing the rhodamine fluorophore to enter a non-fluorescent state.[5] | Ensure the final assay is performed in a buffer with a pH that is optimal for Rhodamine B fluorescence (typically near neutral). |
Data Summary Tables
Table 1: Recommended pH Conditions for RBITC-Protein Conjugation
| Process Step | Recommended pH Range | Rationale |
| Protein Preparation | 6.5 - 8.5 | Initial buffering in a non-amine, non-thiol buffer (e.g., PBS, HEPES) maintains protein stability before labeling.[9] |
| Conjugation Reaction | 9.0 - 9.5 | Ensures primary amines on the protein are deprotonated and sufficiently nucleophilic for reaction with the isothiocyanate group.[1][2] |
| Purification (Dialysis/Gel Filtration) | 7.2 - 7.4 | Standard physiological pH (e.g., in PBS) is suitable for removing unconjugated dye and maintaining protein stability.[2] |
| Long-Term Storage | 7.0 - 8.0 | A near-neutral pH is generally best for maintaining the stability and activity of the labeled protein.[9] |
Table 2: pH Stability of the Thiourea Bond
| pH Condition | Stability | Comments |
| Acidic (pH 3-6) | High | The thiourea linkage is generally stable under acidic conditions. One study reported no degradation at pH 3 for 6 days at 70°C.[7] |
| Neutral (pH 7) | Very High | The bond is extremely stable at neutral pH, making it ideal for most biological assays and in vivo use.[6] |
| Alkaline (pH 8-11) | High | The thiourea linkage remains stable under moderately alkaline conditions. No degradation was observed at pH 11 for 6 days at 70°C.[7] |
Visualizations and Workflows
RBITC-Protein Conjugation Chemistry
References
- 1. timothyspringer.org [timothyspringer.org]
- 2. alliedacademies.org [alliedacademies.org]
- 3. This compound (mixed isomers) | 944130-99-8 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Design and Investigation of a Series of Rhodamine-Based Fluorescent Probes for Optical Measurements of pH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.co.jp [abcam.co.jp]
- 10. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. One moment, please... [edinst.com]
Technical Support Center: Optimizing Signal-to-Noise Ratio with RBITC Probes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the signal-to-noise ratio (SNR) in experiments utilizing Rhodamine B isothiocyanate (RBITC) probes.
Troubleshooting Guides
This section addresses common issues encountered during experiments with RBITC probes, offering step-by-step solutions to improve your results.
Issue 1: High Background Fluorescence
High background fluorescence can significantly obscure the specific signal from your RBITC probe, leading to a poor signal-to-noise ratio.
Question: I am observing high background fluorescence in my stained sample. What are the potential causes and how can I resolve this?
Answer: High background can originate from several sources. Follow this troubleshooting workflow to identify and address the issue:
Troubleshooting Workflow for High Background Fluorescence
Caption: A step-by-step workflow for diagnosing and resolving high background fluorescence.
Detailed Solutions:
-
Optimize Probe/Antibody Concentration: An excessively high concentration of the RBITC-conjugated probe or antibody is a frequent cause of high background.
-
Action: Perform a titration experiment to determine the optimal concentration that yields the best signal-to-noise ratio. Start with the manufacturer's recommended concentration and test a range of dilutions (e.g., 1:50, 1:100, 1:200, 1:400).
-
-
Insufficient Washing: Inadequate washing steps can leave unbound probes in the sample.
-
Action: Increase the number and duration of wash steps after incubation with the RBITC probe. Use a gentle wash buffer, such as PBS with a low concentration of a mild detergent (e.g., 0.05% Tween-20), to help remove non-specifically bound probes.
-
-
Reagent Aggregation: RBITC-conjugated antibodies or probes can form aggregates during storage, which can bind non-specifically to cells.
-
Action: Centrifuge the probe/antibody solution at high speed (e.g., >10,000 x g) for 5-10 minutes before use to pellet any aggregates.
-
-
Inadequate Blocking: For antibody-based applications, incomplete blocking of non-specific binding sites can lead to high background.
-
Action: Optimize your blocking buffer. Common blocking agents include Bovine Serum Albumin (BSA) or serum from the same species as the secondary antibody. Ensure the blocking step is sufficiently long (e.g., 30-60 minutes at room temperature).
-
-
Autofluorescence: Some cell types or tissues naturally fluoresce, which can contribute to background noise.
-
Action: Include an unstained control sample in your experiment to assess the level of autofluorescence. If autofluorescence is high, consider using a commercial autofluorescence quenching reagent.
-
Issue 2: Weak or No Signal
A faint or absent signal can be equally frustrating and prevents accurate data interpretation.
Question: My RBITC signal is very weak or completely absent. What are the possible reasons and how can I improve it?
Answer: A weak signal can stem from various factors, from probe viability to incorrect experimental setup.
Troubleshooting Workflow for Weak Signal
Caption: A systematic approach to troubleshooting and resolving weak or absent RBITC signals.
Detailed Solutions:
-
Probe/Antibody Issues:
-
Action: Ensure your RBITC-conjugated probe or antibody has been stored correctly (typically at 4°C or -20°C, protected from light) and has not expired. Repeated freeze-thaw cycles can damage the conjugate.
-
-
Incorrect Microscope Settings:
-
Action: Verify that you are using the correct filter set for RBITC (Excitation max: ~570 nm, Emission max: ~595 nm).[1] Ensure the light source is turned on and the objective is clean.
-
-
Low Target Expression:
-
Action: Include a positive control cell line or tissue known to express the target of interest to validate that the staining protocol and reagents are working.
-
-
Suboptimal Probe Concentration or Incubation Time:
-
Action: If you have already performed a titration and are still getting a weak signal, try increasing the concentration of your probe or extending the incubation time.
-
-
Poor Permeabilization (for intracellular targets):
-
Action: If your target is intracellular, ensure your permeabilization step is effective. The choice of permeabilization agent (e.g., Triton X-100, saponin) and incubation time may need to be optimized for your specific cell type.
-
-
Signal Amplification:
-
Action: Consider using a signal amplification technique. This could involve a secondary antibody conjugated with multiple RBITC molecules or using a tyramide signal amplification (TSA) system.[2]
-
Issue 3: Photobleaching
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a decrease in fluorescence intensity upon exposure to excitation light. RBITC, like many fluorophores, is susceptible to photobleaching.
Question: My RBITC signal fades quickly when I'm imaging. How can I minimize photobleaching?
Answer: Minimizing photobleaching is crucial for obtaining high-quality and quantifiable data.
Strategies to Reduce Photobleaching:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that still provides a detectable signal.
-
Minimize Exposure Time: Keep the exposure time for image acquisition as short as possible.
-
Use Antifade Mounting Media: For fixed samples, use a commercially available mounting medium containing an antifade reagent. These reagents help to quench reactive oxygen species that contribute to photobleaching.
-
Image with a More Sensitive Detector: A more sensitive camera or detector can capture a usable signal with lower excitation light levels.
-
Work Quickly: Locate the region of interest using lower magnification or transmitted light before switching to fluorescence imaging at higher magnification.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for using RBITC probes?
A1: The fluorescence of many rhodamine-based dyes is pH-sensitive. While RBITC is generally considered stable in physiological pH ranges, its fluorescence intensity can be affected by significant deviations. It is recommended to perform experiments in a well-buffered solution within a pH range of 7.0-8.0 for optimal and consistent fluorescence.
Q2: How do I determine the optimal RBITC-to-protein conjugation ratio?
A2: The optimal degree of labeling (DOL) or fluorophore-to-protein ratio is a balance between maximizing the signal and avoiding issues like quenching (where too many fluorophores in close proximity reduce the overall fluorescence) and loss of protein function. A common starting point for antibody conjugation is a molar ratio of 4-8 moles of RBITC per mole of antibody.[3] However, this should be empirically determined for each specific antibody and application.
Q3: Can I use RBITC for live-cell imaging?
A3: Yes, RBITC can be used for live-cell imaging. However, its cell permeability can be limited. For intracellular targets in live cells, you may need to use specific delivery techniques or consider more cell-permeable rhodamine derivatives. Additionally, be mindful of potential phototoxicity in live cells by minimizing light exposure.
Q4: What are some common signal amplification strategies for RBITC probes?
A4: To enhance a weak RBITC signal, you can employ several strategies:
-
Secondary Antibody Amplification: Use an unlabeled primary antibody followed by an RBITC-conjugated secondary antibody that recognizes the primary antibody. Multiple secondary antibodies can bind to a single primary antibody, amplifying the signal.
-
Biotin-Streptavidin System: Use a biotinylated primary or secondary antibody followed by streptavidin conjugated to RBITC. The high affinity of biotin (B1667282) for streptavidin provides a robust and specific signal amplification.
-
Tyramide Signal Amplification (TSA): This is a powerful enzyme-mediated detection method that can significantly amplify the signal.[2]
Quantitative Data
The following table provides a general overview of how experimental parameters can influence the signal-to-noise ratio with RBITC probes. The exact values can vary depending on the specific experimental setup.
| Parameter | Condition | Expected Impact on Signal | Expected Impact on Background | Overall Effect on SNR |
| Probe Concentration | Too Low | Low | Low | Low |
| Optimal | High | Low | High | |
| Too High | High | High | Low | |
| pH of Buffer | Acidic (<6.5) | May Decrease | No significant change | May Decrease |
| Neutral (7.0-8.0) | Optimal | No significant change | Optimal | |
| Basic (>8.5) | May Decrease | May Increase Non-specific Binding | May Decrease | |
| Incubation Time | Too Short | Low | Low | Low |
| Optimal | High | Low | High | |
| Too Long | High | May Increase | May Decrease | |
| Washing Steps | Insufficient | High | High | Low |
| Optimal | High | Low | High | |
| Excessive | May Decrease | Low | May Decrease |
Experimental Protocols
Protocol 1: Optimizing RBITC-Antibody Conjugation
This protocol provides a general guideline for conjugating RBITC to a primary antibody.
Materials:
-
Primary antibody (free of amine-containing buffers like Tris)
-
RBITC
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation buffer (e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate Buffered Saline (PBS)
Methodology:
-
Prepare the Antibody:
-
Dialyze the antibody against the conjugation buffer to remove any interfering substances.
-
Adjust the antibody concentration to 2-5 mg/mL in the conjugation buffer.
-
-
Prepare RBITC:
-
Dissolve RBITC in DMF or DMSO to a concentration of 1 mg/mL immediately before use.
-
-
Conjugation Reaction:
-
Slowly add the RBITC solution to the antibody solution while gently stirring. A common starting molar ratio is 10:1 (RBITC:antibody).
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the RBITC-conjugated antibody from unconjugated RBITC using a gel filtration column pre-equilibrated with PBS.
-
Collect the fractions containing the labeled antibody (the first colored peak to elute).
-
-
Characterization (Optional but Recommended):
-
Measure the absorbance of the conjugate at 280 nm (for protein) and ~570 nm (for RBITC).
-
Calculate the degree of labeling (DOL) to determine the average number of RBITC molecules per antibody.
-
Protocol 2: Cell Surface Staining with RBITC-Conjugated Antibody
This protocol outlines a general procedure for staining cell surface antigens.
Materials:
-
Cells in suspension
-
RBITC-conjugated primary antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
(Optional) Fc block to prevent non-specific binding to Fc receptors
Methodology:
-
Cell Preparation:
-
Harvest cells and wash them once with cold Flow Cytometry Staining Buffer.
-
Adjust the cell concentration to 1 x 10^6 cells/100 µL.
-
-
(Optional) Fc Block:
-
Incubate cells with an Fc blocking reagent for 10-15 minutes at 4°C.
-
-
Staining:
-
Add the predetermined optimal concentration of the RBITC-conjugated antibody to the cell suspension.
-
Incubate for 20-30 minutes at 4°C, protected from light.
-
-
Washing:
-
Wash the cells twice with 1-2 mL of cold Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes and decanting the supernatant.
-
-
Resuspension and Analysis:
-
Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer for analysis on a flow cytometer or for imaging.
-
By following these troubleshooting guides, FAQs, and protocols, researchers can significantly improve the signal-to-noise ratio in their experiments with RBITC probes, leading to more reliable and reproducible data.
References
Validation & Comparative
A Head-to-Head Comparison: Rhodamine B Isothiocyanate (RBITC) vs. Tetramethylrhodamine Isothiocyanate (TRITC) for Protein Conjugation
For researchers, scientists, and drug development professionals selecting the optimal fluorescent label for protein conjugation, the choice between different rhodamine derivatives can be critical. This guide provides an objective comparison of Rhodamine B isothiocyanate (RBITC) and Tetramethylrhodamine isothiocyanate (TRITC), two widely used red-orange fluorophores. We delve into their chemical properties, spectral characteristics, and performance in protein conjugation, supported by established experimental protocols.
Introduction to Rhodamine Isothiocyanates
Rhodamine dyes are a class of highly fluorescent compounds belonging to the xanthene family. Their brightness, photostability, and relatively low pH sensitivity make them popular choices for labeling proteins, antibodies, and other biomolecules in various applications, including immunofluorescence microscopy, flow cytometry, and immunoassays. The isothiocyanate (-N=C=S) functional group allows for covalent conjugation to primary amine groups on proteins, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group, forming a stable thiourea (B124793) bond.
This guide focuses on two prominent members of the rhodamine isothiocyanate family: RBITC and TRITC. While both impart a red-orange fluorescence, subtle differences in their chemical structures lead to distinct spectral and performance characteristics that can influence their suitability for specific experimental needs.
Chemical and Spectral Properties: A Tabular Comparison
The fundamental properties of a fluorophore dictate its performance in fluorescence-based assays. Below is a summary of the key chemical and spectral characteristics of RBITC and TRITC.
| Property | This compound (RBITC) | Tetramethylrhodamine Isothiocyanate (TRITC) |
| Molecular Formula | C₂₉H₃₀ClN₃O₃S[1] | C₂₅H₂₂ClN₃O₃S[2] |
| Molecular Weight | 536.08 g/mol [1] | ~479 g/mol |
| Excitation Maximum (λex) | ~555 nm[3] | ~555 nm |
| Emission Maximum (λem) | ~580 nm[3] | ~575 nm |
| Molar Extinction Coefficient (ε) | Not consistently reported for the conjugate | ~65,000 cm⁻¹M⁻¹ (for the dye)[4][5] |
| Quantum Yield (Φ) | Not available for protein conjugates. The quantum yield of free Rhodamine B in ethanol (B145695) is reported to be ~0.7.[6] | The fluorescent quantum yield of TRITC conjugates is generally about one-fourth that of fluorescein (B123965) conjugates.[7] |
| Photostability | Generally considered to have good photostability. | Often cited as being more photostable than FITC.[7] |
| Solubility | Soluble in DMSO and DMF. | Soluble in DMSO and DMF.[4] |
Protein Conjugation: Mechanism and Workflow
The covalent labeling of proteins with RBITC and TRITC follows the same fundamental chemical reaction. The isothiocyanate group of the dye acts as an electrophile and reacts with the nucleophilic primary amine groups on the protein under alkaline conditions (typically pH 8.0-9.0) to form a stable thiourea linkage.
Experimental Protocols
Below are generalized protocols for labeling proteins with RBITC and TRITC. It is important to note that the optimal conditions, particularly the molar excess of the dye, may need to be determined empirically for each specific protein.
Materials
-
Protein to be labeled (in an amine-free buffer like phosphate-buffered saline, PBS, or carbonate-bicarbonate buffer)
-
This compound (RBITC) or Tetramethylrhodamine isothiocyanate (TRITC)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Conjugation buffer (e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0)
-
Purification column (e.g., Sephadex G-25) or dialysis tubing
-
Spectrophotometer
Protocol for Protein Labeling
-
Protein Preparation:
-
Dissolve the protein in the conjugation buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) and ammonium (B1175870) salts, as these will compete with the protein for reaction with the dye.
-
-
Dye Preparation:
-
Immediately before use, dissolve RBITC or TRITC in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
While gently stirring the protein solution, slowly add the dissolved dye. A common starting point is a 10- to 20-fold molar excess of dye to protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light by wrapping the container in aluminum foil.
-
-
Purification:
-
Separate the protein-dye conjugate from unreacted dye and hydrolysis products using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS). The labeled protein will elute in the void volume. Alternatively, dialysis can be performed against the storage buffer.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max; ~555 nm for both RBITC and TRITC).
-
Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein where CF is the correction factor (A₂₈₀ of the dye / A_max of the dye) and ε_protein is the molar extinction coefficient of the protein at 280 nm. The correction factor for TRITC is approximately 0.34.[4][5]
-
Calculate the concentration of the dye: Dye Concentration (M) = A_max / ε_dye where ε_dye is the molar extinction coefficient of the dye at its λ_max.
-
The DOL is the ratio of the dye concentration to the protein concentration: DOL = Dye Concentration (M) / Protein Concentration (M)
-
-
Storage:
-
Store the labeled protein at 4°C for short-term use or at -20°C for long-term storage. Protect from light.
-
Performance Comparison: RBITC vs. TRITC
Conjugation Efficiency
Fluorescence Properties of Conjugates
-
Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and its quantum yield. While data for protein-conjugated RBITC is limited, TRITC conjugates are known to be bright, although their quantum yield is generally lower than that of fluorescein conjugates.[7]
-
Photostability: Both RBITC and TRITC are rhodamine dyes and are thus expected to have good photostability, certainly superior to fluorescein derivatives like FITC.[7] TRITC, in particular, is often chosen for applications requiring repeated imaging or long exposure times due to its resistance to photobleaching. However, quantitative, side-by-side comparisons of the photostability of RBITC and TRITC protein conjugates are not well-documented in the literature.
Conclusion and Recommendations
Both RBITC and TRITC are excellent choices for labeling proteins with a red-orange fluorescent probe. The choice between the two may depend on the specific requirements of the experiment and the availability of well-characterized reagents.
-
TRITC is a more established and widely characterized reagent for protein conjugation, with more available data regarding its performance, particularly its photostability in immunofluorescence applications. For routine antibody labeling where good photostability is a key consideration, TRITC is a reliable choice.
-
RBITC , being structurally very similar to TRITC, is also a capable fluorescent label. However, there is less comparative data available in the scientific literature regarding its specific performance characteristics, such as quantum yield and photostability, once conjugated to a protein.
For critical applications, it is recommended to empirically test both dyes with the protein of interest to determine which provides the optimal balance of labeling efficiency, brightness, and photostability for the specific experimental setup. As with any fluorescent labeling experiment, careful optimization of the protocol and characterization of the final conjugate are essential for obtaining reliable and reproducible results.
References
- 1. 罗丹明B异硫氰酸酯 mixed isomers | Sigma-Aldrich [sigmaaldrich.com]
- 2. Rhodamine B, tetramethyl-, isothiocyanate - Immunomart [immunomart.com]
- 3. researchgate.net [researchgate.net]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Rhodamine-labeled Antibodies TRITC | SeraCare [seracare.com]
Comparing the photostability of RBITC and fluorescein isothiocyanate (FITC).
In the realm of fluorescence microscopy and cell imaging, the choice of fluorophore is critical to the success and reproducibility of experiments. Among the myriad of available fluorescent dyes, Rhodamine B isothiocyanate (RBITC) and Fluorescein isothiocyanate (FITC) have been staples for labeling proteins and other biomolecules. However, their performance under prolonged light exposure, a phenomenon known as photostability, can vary significantly, impacting the quality and reliability of experimental data. This guide provides an objective comparison of the photostability of RBITC and FITC, supported by available data and a detailed experimental protocol for their evaluation.
Executive Summary
Overall, the scientific literature indicates that rhodamine-based dyes, including RBITC, exhibit superior photostability compared to fluorescein-based dyes like FITC.[1][2] FITC is well-known for its propensity to photobleach, or fade, upon continuous excitation.[3] In contrast, rhodamine derivatives are generally more resistant to photodegradation, allowing for longer exposure times and more robust imaging. One study directly comparing a lissamine rhodamine dye with FITC found that the rhodamine conjugate's fluorescence did not demonstrably fade under irradiation, while FITC's fluorescence faded rapidly. Another study highlighted that Alexa Fluor 568, a dye with spectral properties similar to RBITC, demonstrates significantly higher photostability than FITC.[1][4][5]
Quantitative Photostability Comparison
For FITC, a relatively high photobleaching rate is a well-documented characteristic.[6] One study provided a photobleaching curve for FITC, demonstrating its fluorescence decay over time under continuous illumination.[7] Although a corresponding curve for RBITC from the same study is unavailable, the general understanding is that its decay would be significantly slower under the same conditions.
The following table summarizes the key photophysical properties of RBITC and FITC:
| Property | RBITC (this compound) | FITC (Fluorescein isothiocyanate) |
| Excitation Maximum (λex) | ~550-570 nm | ~495 nm |
| Emission Maximum (λem) | ~585-595 nm | ~519-525 nm |
| Photostability | Generally High | Generally Low to Moderate |
| pH Sensitivity | Relatively Low | High (fluorescence decreases in acidic pH) |
| Brightness | High | High |
| Molecular Weight | ~536.1 g/mol | ~389.4 g/mol |
| Chemical Formula | C₂₉H₃₀ClN₃O₃S | C₂₁H₁₁NO₅S |
Experimental Protocol for Photostability Comparison
To directly compare the photostability of RBITC and FITC in a laboratory setting, the following experimental protocol can be employed. This protocol is designed to measure the rate of photobleaching of the two fluorophores under controlled conditions.
Objective: To quantify and compare the photobleaching rates of RBITC and FITC conjugated to a model protein (e.g., Bovine Serum Albumin - BSA).
Materials:
-
RBITC
-
FITC
-
Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing or spin columns for purification
-
Fluorescence microscope with appropriate filter sets for RBITC (e.g., TRITC or Texas Red) and FITC
-
Digital camera for image acquisition
-
Image analysis software (e.g., ImageJ/Fiji)
-
Spectrophotometer
Methodology:
-
Conjugation of Dyes to BSA:
-
Dissolve BSA in PBS to a concentration of 10 mg/mL.
-
Prepare stock solutions of RBITC and FITC in anhydrous DMSO (1 mg/mL).
-
Add the dye solution to the BSA solution at a molar ratio of 10:1 (dye:protein).
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring, protected from light.
-
Purify the conjugates by dialysis against PBS or using spin columns to remove unconjugated dye.
-
Determine the degree of labeling (moles of dye per mole of protein) using a spectrophotometer.
-
-
Sample Preparation for Microscopy:
-
Prepare microscope slides with the purified RBITC-BSA and FITC-BSA conjugates at a concentration of 1 mg/mL in PBS.
-
Use a mounting medium to immobilize the sample and reduce photobleaching.
-
-
Image Acquisition and Photobleaching:
-
Place the slide on the microscope stage.
-
Using the appropriate filter set, locate a field of view with uniform fluorescence.
-
Set the illumination intensity to a constant and reproducible level.
-
Acquire a time-lapse series of images of the same field of view. For example, capture an image every 10 seconds for a total of 5 minutes.
-
Repeat the process for the other fluorophore conjugate using the same illumination conditions.
-
-
Data Analysis:
-
Use image analysis software to measure the mean fluorescence intensity of a defined region of interest (ROI) in each image of the time series.
-
Normalize the fluorescence intensity of each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time for both RBITC-BSA and FITC-BSA.
-
Fit the data to an exponential decay model to determine the photobleaching rate constant (k) for each fluorophore. A higher rate constant indicates faster photobleaching.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for comparing the photostability of RBITC and FITC.
References
- 1. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of rhodamine and fluorescein-labeled F-actin diffusion in vitro by fluorescence photobleaching recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 4. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rndsystems.com [rndsystems.com]
- 7. researchgate.net [researchgate.net]
RBITC: A Superior Choice for Fluorescent Labeling in Advanced Research Applications
For researchers, scientists, and drug development professionals seeking a reliable and high-performance fluorescent label, Rhodamine B Isothiocyanate (RBITC) offers distinct advantages over other commonly used rhodamine derivatives. This guide provides a comprehensive comparison of RBITC's performance, supported by experimental data and detailed protocols, to aid in the selection of the optimal fluorophore for your research needs.
RBITC, a derivative of Rhodamine B, is a fluorescent dye widely utilized in various biological applications, including immunofluorescence, flow cytometry, and FRET (Förster Resonance Energy Transfer) studies. Its isothiocyanate group allows for stable covalent bonding with primary amines on proteins, making it an excellent choice for labeling antibodies and other biomolecules.[1] While several rhodamine derivatives are available, RBITC's unique combination of photostability, pH insensitivity, and spectral properties positions it as a superior option for demanding applications.
Quantitative Comparison of Rhodamine Derivatives
The selection of a fluorescent probe is critically dependent on its photophysical properties. Here, we compare the key performance indicators of RBITC with another widely used rhodamine derivative, Tetramethylrhodamine (B1193902) Isothiocyanate (TRITC).
| Property | RBITC (this compound) | TRITC (Tetramethylrhodamine Isothiocyanate) | Reference |
| Excitation Maximum | ~570 nm | ~550 nm | [2] |
| Emission Maximum | ~595 nm | ~575 nm | [2] |
| Color | Orange-Red | Orange | [2][3] |
| Photostability | Generally considered to have good photostability. | Susceptible to photobleaching. | |
| pH Sensitivity | Fluorescence is largely insensitive to pH changes in the physiological range. Red emission from RBITC remains unchanged at acidic pH. | Fluorescence can be influenced by pH. | [4] |
| Quantum Yield | The quantum yield of the parent Rhodamine B is ~0.7 in ethanol. | The quantum yield can vary and is generally considered good. |
Note: Quantitative values for photostability and quantum yield can vary depending on the experimental conditions, conjugation efficiency, and the local environment of the fluorophore.
Key Advantages of RBITC
-
Enhanced Photostability: While direct quantitative comparisons are limited in the literature, Rhodamine B derivatives are generally known for their robust photostability. This allows for longer exposure times during imaging and repeated measurements without significant signal loss, which is crucial for time-lapse studies and quantitative analysis.
-
Superior pH Insensitivity: RBITC exhibits remarkable stability in its fluorescence emission across a range of pH values, particularly in the physiological range. One study highlighted that the red emission from RBITC remains unchanged even in acidic environments.[4] This is a significant advantage over other fluorophores, like fluorescein, whose fluorescence is highly pH-dependent. This property ensures reliable and consistent measurements in various cellular compartments with differing pH levels.
-
Longer Wavelength Emission: With an emission maximum around 595 nm, RBITC fluoresces in the orange-red region of the spectrum.[2] This longer wavelength emission is beneficial as it minimizes interference from cellular autofluorescence, which typically occurs at shorter wavelengths, leading to an improved signal-to-noise ratio.
Experimental Protocols
Protocol for Antibody Conjugation with RBITC
This protocol provides a general procedure for labeling antibodies with RBITC. The optimal dye-to-protein ratio may need to be determined empirically for each specific antibody.
Materials:
-
Antibody to be labeled (in an amine-free buffer, e.g., PBS)
-
This compound (RBITC)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Sodium Bicarbonate buffer (0.1 M, pH 9.0)
-
Gel filtration column (e.g., Sephadex G-25)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Prepare Antibody Solution: Dissolve the antibody in the sodium bicarbonate buffer at a concentration of 1-2 mg/mL.
-
Prepare RBITC Solution: Immediately before use, dissolve RBITC in DMSO to a concentration of 1 mg/mL.
-
Conjugation Reaction: While gently stirring, slowly add the RBITC solution to the antibody solution. A common starting point is a 10-20 fold molar excess of RBITC to the antibody.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Separate the RBITC-conjugated antibody from the unconjugated dye by passing the reaction mixture through a gel filtration column pre-equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~570 nm (for RBITC).
-
Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.
Protocol for Immunofluorescence Staining using RBITC-conjugated Antibody
This protocol outlines the steps for using an RBITC-conjugated secondary antibody for indirect immunofluorescence staining of cultured cells.
Materials:
-
Cells grown on coverslips
-
Phosphate Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary Antibody (specific to the target antigen)
-
RBITC-conjugated Secondary Antibody (specific to the host species of the primary antibody)
-
Nuclear Counterstain (e.g., DAPI)
-
Mounting Medium
Procedure:
-
Cell Fixation: Wash the cells with PBS and then fix with Fixation Buffer for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If the target antigen is intracellular, permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody, diluted in Blocking Buffer, for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with the RBITC-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS for 5 minutes each in the dark.
-
Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Imaging: Visualize the fluorescence using a fluorescence microscope with appropriate filters for RBITC (Excitation: ~570 nm, Emission: ~595 nm) and the counterstain.
Visualizing Experimental Workflows and Signaling Pathways
PI3K/Akt Signaling Pathway in Cancer
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[3][5] Immunofluorescence can be used to visualize the activation of key proteins in this pathway, such as the phosphorylation of Akt. An RBITC-conjugated secondary antibody can be used to detect a primary antibody targeting phospho-Akt, providing a fluorescent signal indicating pathway activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A quantitative protocol for intensity-based live cell FRET imaging. | Semantic Scholar [semanticscholar.org]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Spectra and fluorescence lifetimes of lissamine rhodamine, tetramethylrhodamine isothiocyanate, texas red, and cyanine 3.18 fluorophores: influences of some environmental factors recorded with a confocal laser scanning microscope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol Compatibility Table for Immune Signaling and Phenotyping by Flow Cytometry | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to Column Chromatography for Validating RBITC Conjugate Purity
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of column chromatography techniques for the purification and purity validation of Rhodamine B Isothiocyanate (RBITC) conjugated biomolecules. This guide provides supporting experimental data, detailed protocols, and visual workflows to aid in selecting the optimal purification strategy.
The successful conjugation of this compound (RBITC) to biomolecules, such as antibodies and proteins, is a critical step in the development of fluorescent probes for a wide range of applications in research and diagnostics. A crucial subsequent step is the purification of the resulting conjugate to remove unreacted RBITC and other impurities, which can interfere with downstream applications and lead to inaccurate results. Column chromatography is a cornerstone technique for this purification process. This guide provides a comparative overview of the most commonly employed column chromatography methods—Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEC), and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)—for validating the purity of RBITC conjugates.
Performance Comparison of Column Chromatography Techniques
The choice of chromatography method depends on the specific characteristics of the RBITC conjugate and the desired level of purity and yield. The following table summarizes the key performance metrics for each technique, providing a baseline for comparison. While specific results can vary based on the biomolecule and conjugation efficiency, these values represent typical outcomes for the purification of fluorescently labeled antibodies.
| Technique | Principle of Separation | Typical Purity Achieved | Typical Yield | Resolution | Key Advantages | Key Limitations |
| Size-Exclusion Chromatography (SEC) | Separation based on the hydrodynamic radius (size and shape) of the molecules. | >95% | >90% | Moderate | Gentle, non-denaturing conditions preserve protein structure and function. Effective for removing small, unconjugated dye molecules. | Limited resolution for separating conjugates with different degrees of labeling (DOL). |
| Ion-Exchange Chromatography (IEC) | Separation based on the net surface charge of the molecules. | >98% | 80-90% | High | High resolving power can separate conjugates with different DOLs. High binding capacity. | Can be more complex to develop optimal buffer and gradient conditions. May cause protein denaturation in some cases. |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on the hydrophobicity of the molecules. | >99% | 70-85% | Very High | Excellent resolution for separating closely related species, including different DOLs and isomers. High sensitivity. | The use of organic solvents can lead to irreversible protein denaturation. Lower sample loading capacity compared to SEC and IEC. |
Experimental Protocols
RBITC Conjugation to an Antibody (General Protocol)
This protocol outlines the fundamental steps for conjugating RBITC to an antibody. Optimization of the molar ratio of dye to protein is crucial for achieving the desired degree of labeling.
Materials:
-
Antibody solution (e.g., IgG) in amine-free buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.0).
-
RBITC dissolved in an anhydrous organic solvent (e.g., DMSO or DMF).
-
Purification column and buffers (specific to the chosen chromatography method).
-
Spectrophotometer.
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the conjugation buffer.
-
RBITC Solution Preparation: Dissolve RBITC in the organic solvent to a concentration of 1-10 mg/mL.
-
Conjugation Reaction: Slowly add the desired molar excess of the RBITC solution to the antibody solution while gently stirring.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Purify the RBITC-antibody conjugate from unreacted RBITC and other byproducts using one of the column chromatography methods detailed below.
Purification by Size-Exclusion Chromatography (SEC)
SEC, also known as gel filtration, separates molecules based on their size. The larger conjugated antibody will elute before the smaller, free RBITC molecules.
Materials:
-
SEC column (e.g., Sephadex G-25 or equivalent).
-
Elution buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4).
-
Fraction collector.
Protocol:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of elution buffer.
-
Sample Loading: Carefully load the conjugation reaction mixture onto the top of the column bed.
-
Elution: Begin elution with the elution buffer at a constant flow rate. The colored RBITC-conjugate will travel down the column as a distinct band.
-
Fraction Collection: Collect fractions as the colored band begins to elute from the column. The first colored fractions will contain the purified conjugate.
-
Purity Assessment: Pool the fractions containing the purified conjugate and assess the purity by measuring the absorbance at 280 nm (for protein) and the absorbance maximum of RBITC (around 555 nm).
Purification by Ion-Exchange Chromatography (IEC)
IEC separates molecules based on their net charge. The charge of the antibody will change upon conjugation with RBITC, allowing for separation of the conjugate from the unlabeled antibody and free dye.
Materials:
-
IEC column (e.g., DEAE-cellulose for anion exchange or CM-cellulose for cation exchange).
-
Binding buffer (low ionic strength).
-
Elution buffer (high ionic strength, e.g., binding buffer with 1 M NaCl).
-
Gradient mixer and pump.
Protocol:
-
Column Equilibration: Equilibrate the IEC column with binding buffer.
-
Sample Preparation: Dialyze or desalt the conjugation reaction mixture into the binding buffer.
-
Sample Loading: Load the prepared sample onto the column.
-
Washing: Wash the column with binding buffer to remove any unbound material, including free RBITC.
-
Elution: Elute the bound conjugate using a linear gradient of increasing ionic strength (by mixing binding and elution buffers).
-
Fraction Collection and Analysis: Collect fractions and monitor the absorbance at 280 nm and ~555 nm to identify the fractions containing the purified conjugate.
Purity Validation by Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity. It is an excellent method for assessing the final purity of the conjugate and can often separate species with different degrees of labeling.
Materials:
-
HPLC system with a UV-Vis or fluorescence detector.
-
C4 or C18 reverse-phase column suitable for protein separation.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
Protocol:
-
System Equilibration: Equilibrate the HPLC system and column with the initial mobile phase conditions (typically a high percentage of Mobile Phase A).
-
Sample Preparation: Dilute a small aliquot of the purified conjugate in Mobile Phase A.
-
Injection: Inject the sample onto the column.
-
Gradient Elution: Run a linear gradient of increasing Mobile Phase B to elute the conjugate.
-
Detection: Monitor the elution profile at 280 nm and the RBITC absorbance maximum. A single, sharp peak indicates high purity.
Calculation of Degree of Labeling (DOL)
The Degree of Labeling (DOL), or the molar ratio of dye to protein, is a critical parameter for characterizing the conjugate. It can be determined spectrophotometrically after purification.
Formula:
DOL = (A_max_ of conjugate × Molar Extinction Coefficient of Protein at 280 nm) / [(A_280_ of conjugate - (A_max_ of conjugate × CF)) × Molar Extinction Coefficient of Dye at A_max_]
Where:
-
A_max_ of conjugate: Absorbance of the conjugate at the absorbance maximum of RBITC (~555 nm).
-
A_280_ of conjugate: Absorbance of the conjugate at 280 nm.
-
Molar Extinction Coefficient of Protein at 280 nm: For IgG, this is typically ~210,000 M⁻¹cm⁻¹.
-
Molar Extinction Coefficient of Dye at A_max_: For RBITC, this is approximately 80,000 M⁻¹cm⁻¹.
-
CF (Correction Factor): The ratio of the dye's absorbance at 280 nm to its absorbance at its A_max_. For RBITC, this is approximately 0.34.
Alternative Methods for Purity Assessment
While column chromatography is the primary method for purification, other techniques can be used for qualitative and semi-quantitative purity assessment.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Can be used to visualize the conjugate and confirm the absence of significant aggregation or degradation. The fluorescently labeled protein can often be visualized directly in the gel under UV light before Coomassie staining.
-
Thin-Layer Chromatography (TLC): A simple and rapid method to check for the presence of free RBITC. The conjugated protein will remain at the origin, while the free dye will migrate up the plate.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key workflows.
Caption: Experimental workflow for RBITC conjugation, purification, and validation.
Caption: Logical relationship of different column chromatography methods for purification.
A Guide to High-Performance Alternatives to RBITC for Super-Resolution Microscopy
For researchers, scientists, and drug development professionals seeking to push the boundaries of cellular imaging, moving beyond traditional fluorophores like Rhodamine B isothiocyanate (RBITC) is crucial. This guide provides a comprehensive comparison of modern fluorescent dyes that offer superior performance in super-resolution microscopy techniques such as Stimulated Emission Depletion (STED), Photoactivated Localization Microscopy (PALM), and Stochastic Optical Reconstruction Microscopy (STORM).
The advent of super-resolution microscopy has revolutionized our ability to visualize cellular structures at the nanoscale. However, the efficacy of these techniques is fundamentally dependent on the photophysical properties of the fluorescent probes used. While RBITC has been a workhorse in fluorescence microscopy, its limitations in photostability and quantum yield can hinder the acquisition of high-quality super-resolution data. This guide explores a selection of advanced fluorescent dyes—Janelia Fluor (JF) dyes, CF® dyes, ATTO™ dyes, and Alexa Fluor™ dyes—that serve as powerful alternatives, enabling brighter, more stable, and higher-resolution imaging.
Quantitative Performance Comparison
To facilitate an objective assessment, the following tables summarize the key photophysical properties of RBITC and its high-performance alternatives. These parameters are critical in determining a dye's suitability for a specific super-resolution application.
Table 1: Photophysical Properties of Selected Fluorescent Dyes
| Dye Family | Specific Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Primary Super-Resolution Application(s) |
| Rhodamine | RBITC | ~543 | ~565 | ~80,000 | ~0.3-0.7 | Conventional Microscopy |
| Janelia Fluor | JF549 | 549 | 571 | 101,000 | 0.88[1] | STED, PALM, STORM[2] |
| JF646 | 646 | 664 | 155,000 | 0.54[1] | STED, STORM[2] | |
| CF® Dyes | CF®568 | 568 | 591 | 100,000 | 0.84 | STORM[3] |
| CF®647 | 650 | 665 | 250,000 | 0.20 | STORM[3] | |
| CF®680 | 681 | 698 | 210,000 | 0.10 | STORM[4] | |
| ATTO™ Dyes | ATTO 565 | 563 | 592 | 120,000[5] | 0.90[6] | STED[6] |
| ATTO 647N | 644 | 669 | 150,000[5] | 0.65[7] | STED, STORM[7] | |
| Alexa Fluor™ | Alexa Fluor 568 | 578 | 603 | 91,300 | 0.67 | STED, STORM[8] |
| Alexa Fluor 647 | 650 | 668 | 270,000 | 0.33 | STORM[9] |
Table 2: Suitability of Dye Families for Super-Resolution Techniques
| Dye Family | STED | PALM | STORM | Key Advantages |
| Janelia Fluor | Excellent | Excellent (Photoactivatable versions)[10] | Excellent | High brightness, photostability, and cell permeability.[2][11] Compatible with self-labeling tags like HaloTag® and SNAP-tag®.[2][11] |
| CF® Dyes | Good | Limited Information | Excellent | Superior brightness and photochemical switching properties ideal for STORM.[3] |
| ATTO™ Dyes | Excellent | Limited Information | Good | High photostability and strong fluorescence signals. |
| Alexa Fluor™ | Good | Limited Information | Excellent | High brightness and photostability, widely used for dSTORM.[8][9][12] |
Experimental Protocols and Methodologies
Detailed and reproducible experimental protocols are paramount for successful super-resolution imaging. Below are representative methodologies for labeling and imaging with some of the highlighted RBITC alternatives.
Protocol 1: Live-Cell HaloTag® Labeling with Janelia Fluor® Dyes for STED/STORM
This protocol is adapted for labeling HaloTag® fusion proteins in living cells with cell-permeable Janelia Fluor® dyes.
Materials:
-
Cells expressing HaloTag® fusion protein cultured on glass-bottom dishes.
-
Janelia Fluor® HaloTag® Ligand (e.g., JF549, JF646).
-
Opti-MEM® or other appropriate cell culture medium.
-
Dimethyl sulfoxide (B87167) (DMSO).
-
Confocal microscope equipped for STED or STORM imaging.
Procedure:
-
Prepare a 1 mM stock solution of the Janelia Fluor® HaloTag® Ligand in DMSO.
-
Dilute the stock solution to a final labeling concentration of 100-500 nM in pre-warmed cell culture medium. The optimal concentration should be determined empirically.
-
Replace the culture medium of the cells with the labeling medium.
-
Incubate the cells for 30 minutes at 37°C in a CO₂ incubator.
-
Wash the cells three times with pre-warmed culture medium to remove unbound ligand.
-
Image the cells immediately using a STED or STORM microscope with the appropriate laser lines and detection settings for the specific Janelia Fluor® dye.
Protocol 2: Immunofluorescence Staining with CF® Dyes for STORM
This protocol outlines the steps for immunolabeling fixed cells with CF® dye-conjugated secondary antibodies for STORM imaging.
Materials:
-
Cells cultured on coverslips.
-
Paraformaldehyde (PFA) or methanol (B129727) for fixation.
-
Permeabilization buffer (e.g., 0.1% Triton™ X-100 in PBS).
-
Blocking buffer (e.g., 3% BSA in PBS).
-
Primary antibody specific to the target protein.
-
CF® dye-conjugated secondary antibody.
-
STORM imaging buffer (see below).
-
STORM-capable fluorescence microscope.
Procedure:
-
Fix the cells with 4% PFA in PBS for 10 minutes at room temperature, or with ice-cold methanol for 5 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes (if required for the target).
-
Block non-specific binding by incubating with blocking buffer for 1 hour.
-
Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the CF® dye-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells thoroughly with PBS.
-
Mount the coverslip on a microscope slide with STORM imaging buffer.
-
Perform STORM imaging using appropriate laser excitation and imaging conditions.
STORM Imaging Buffer Recipe (Glycerol-based):
-
50 mM Tris-HCl (pH 8.0)
-
10 mM NaCl
-
10% (w/v) Glucose
-
500 µg/mL Glucose Oxidase
-
40 µg/mL Catalase
-
100 mM Mercaptoethylamine (MEA)
Protocol 3: Photoactivated Localization Microscopy (PALM) with Photoactivatable Fluorescent Proteins
This protocol provides a general workflow for PALM imaging using photoactivatable fluorescent proteins (PA-FPs) like PA-GFP or PAmCherry.
Materials:
-
Cells expressing a fusion protein with a PA-FP.
-
Live-cell imaging medium or appropriate buffer.
-
PALM-capable microscope with lasers for activation (e.g., 405 nm) and excitation (e.g., 488 nm or 561 nm).
Procedure:
-
Prepare the sample of cells expressing the PA-FP fusion protein on a glass-bottom dish.
-
Mount the dish on the PALM microscope.
-
Identify a region of interest containing the cells to be imaged.
-
Begin image acquisition with the excitation laser at a power that allows for the detection of single-molecule fluorescence.
-
Simultaneously apply a low-power activation laser (e.g., 405 nm) to sparsely and stochastically convert a small subset of PA-FPs from their dark to their bright state.
-
Image the activated fluorophores until they photobleach.
-
Repeat the activation and imaging cycle for thousands of frames until a sufficient number of single-molecule localizations are collected to reconstruct a super-resolved image.
-
Process the acquired data using localization software to determine the precise coordinates of each detected molecule and generate the final PALM image.
Visualizing the Principles: Diagrams of Super-Resolution Techniques
To better understand the underlying principles of these powerful imaging modalities, the following diagrams illustrate the conceptual workflows.
Caption: Workflow of Stimulated Emission Depletion (STED) microscopy.
References
- 1. A general method to fine-tune fluorophores for live-cell and in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Janelia Fluor® Dyes: Bright and Cell-Permeable Small-Molecule Fluorophores | Janelia Research Campus [janelia.org]
- 3. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 4. microscopyu.com [microscopyu.com]
- 5. spectra.arizona.edu [spectra.arizona.edu]
- 6. mdpi.com [mdpi.com]
- 7. leica-microsystems.com [leica-microsystems.com]
- 8. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. flowcytometrynet.com [flowcytometrynet.com]
A Comparative Guide to Apoptosis Detection: Annexin V-FITC vs. a Rhodamine B Isothiocyanate (RBITC) Conjugate Approach
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of apoptosis is a critical component of cellular analysis. The selection of an appropriate assay is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of two fluorescent-based methods for apoptosis detection: the widely-used Annexin V-FITC assay and an alternative approach utilizing Rhodamine B isothiocyanate (RBITC) conjugated to Annexin V.
While Annexin V-FITC is a standalone, commercially available kit, it is important to clarify that a distinct "RBITC-based apoptosis detection" method, independent of Annexin V, is not a standard or widely recognized technique. This compound (RBITC) is a red-fluorescent dye that, in the context of apoptosis detection, has been used to label Annexin V. Therefore, this guide will compare the standard Annexin V-FITC (green fluorescence) assay with an Annexin V-RBITC (red fluorescence) approach, highlighting the principles, protocols, and key differences.
Principle of Detection
Both methods leverage the high affinity of the Annexin V protein for phosphatidylserine (B164497) (PS), a phospholipid component of the cell membrane. In healthy, viable cells, PS is predominantly located on the inner leaflet of the plasma membrane, facing the cytosol.[1][2][3][4] During the early stages of apoptosis, this membrane asymmetry is lost, and PS translocates to the outer leaflet of the plasma membrane, exposing it to the extracellular environment.[1][2][3][4]
Annexin V, when conjugated to a fluorescent molecule such as Fluorescein Isothiocyanate (FITC) or this compound (RBITC), can then bind to the exposed PS. This binding allows for the identification and quantification of apoptotic cells using techniques like flow cytometry or fluorescence microscopy.[1][5]
To distinguish between early apoptotic, late apoptotic, and necrotic cells, a second stain, typically a cell-impermeable DNA dye like Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD), is used in conjunction with the fluorescently labeled Annexin V.[1][2]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (in some cases).
Quantitative Data Summary
The primary quantitative difference between Annexin V-FITC and Annexin V-RBITC lies in their spectral properties, which can influence experimental design, particularly in multi-color fluorescence experiments. The choice of fluorophore does not inherently alter the biological measurement but can affect signal brightness, photostability, and compatibility with other fluorescent probes.
| Feature | Annexin V-FITC | Annexin V-RBITC |
| Excitation Maximum | ~495 nm | ~570 nm |
| Emission Maximum | ~519 nm | ~595 nm |
| Fluorescence Color | Green | Red |
| Photostability | Moderate | Generally higher than FITC |
| pH Sensitivity | More sensitive to pH changes | Less sensitive to pH changes |
| Quantum Yield | High | Moderate to High |
| Common Laser Line | 488 nm (Blue) | 561 nm (Yellow-Green) |
Experimental Protocols
The following are generalized protocols for detecting apoptosis using Annexin V-FITC and Annexin V-RBITC. Specific incubation times and reagent concentrations should be optimized for the particular cell type and experimental conditions.
Annexin V-FITC Apoptosis Detection Protocol
-
Induce Apoptosis: Treat cells with the desired stimulus to induce apoptosis. Include untreated cells as a negative control.
-
Cell Harvesting: For suspension cells, pellet by centrifugation. For adherent cells, gently detach using a non-enzymatic method or trypsin, being careful to minimize membrane damage. Collect the supernatant as it may contain apoptotic cells.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. For fluorescence microscopy, cells can be placed on a slide and observed directly.
Annexin V-RBITC Apoptosis Detection Protocol
The protocol for Annexin V-RBITC is essentially identical to that of Annexin V-FITC, with the key difference being the fluorophore conjugate used.
-
Induce Apoptosis: Treat cells as described for the Annexin V-FITC protocol.
-
Cell Harvesting: Harvest cells as previously described.
-
Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add the predetermined optimal amount of RBITC-conjugated Annexin V and a suitable viability dye (e.g., SYTOX™ Green, as PI emits in a similar range to RBITC and may cause spectral overlap).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry or fluorescence microscopy, ensuring the use of appropriate filters for RBITC (red fluorescence).
Visualizations
Apoptosis Signaling Pathway and Detection Points
Caption: Apoptosis pathway with Annexin V and viability dye detection points.
Comparative Experimental Workflow
Caption: Workflow comparison of Annexin V-FITC and Annexin V-RBITC assays.
Concluding Remarks
The choice between Annexin V-FITC and an Annexin V-RBITC conjugate for apoptosis detection is primarily driven by the specific needs of the experimental setup, particularly the instrumentation available and the desire to perform multi-color analysis with other fluorescent probes. The underlying principle of detecting phosphatidylserine externalization remains the same.
Key considerations for selection include:
-
Instrumentation: Ensure that the flow cytometer or fluorescence microscope is equipped with the appropriate lasers and filters for either FITC (green) or RBITC (red) detection.
-
Multi-color Experiments: If co-staining with other fluorescent markers, select the Annexin V conjugate that minimizes spectral overlap with the other fluorophores in the panel. For example, if using other green fluorescent probes, Annexin V-RBITC would be a more suitable choice.
-
Photostability and pH: For experiments involving prolonged imaging or in conditions with potential pH fluctuations, a rhodamine-based conjugate like RBITC may offer greater signal stability.
References
- 1. TUNEL assay - Wikipedia [en.wikipedia.org]
- 2. This compound doped silica-coated fluorescent nanoparticles (RBITC-DSFNPs)-based bioprobes conjugated to Annexin V for apoptosis detection and imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. researchgate.net [researchgate.net]
- 5. clyte.tech [clyte.tech]
A Researcher's Guide to RBITC in Multiplex Assays: Managing Spectral Overlap
For researchers, scientists, and drug development professionals, multiplex assays are indispensable tools for simultaneously interrogating multiple targets within a single sample. This approach maximizes data acquisition from precious samples, reduces variability, and increases throughput. However, the selection of fluorophores is critical to the success of any multiplex experiment. Rhodamine B isothiocyanate (RBITC), a bright and relatively stable fluorophore, is often used for labeling proteins and antibodies.[1][2] Its utility in multiplexing, however, is contingent on careful consideration of its spectral properties to avoid crosstalk with other dyes. This guide provides an objective comparison of RBITC with common alternatives and details strategies for mitigating spectral overlap.
RBITC vs. Alternatives: A Spectral Comparison
RBITC emits in the orange-red region of the spectrum, with an excitation maximum around 550-570 nm and an emission maximum near 585-595 nm.[1][3][4] When planning a multiplex assay, it is crucial to select fluorophores with distinct excitation and emission spectra to minimize bleed-through, where the emission from one fluorophore is detected in the channel designated for another.[2][5]
Common fluorophores used in conjunction with RBITC include Fluorescein isothiocyanate (FITC) for the green channel and dyes like Texas Red for the far-red channel.[2] The primary challenge arises with fluorophores that have significant spectral overlap with RBITC, such as Tetramethylrhodamine (B1193902) isothiocyanate (TRITC), which has a very similar spectral profile.[6][7]
Data Presentation: Comparison of Common Fluorophores
The table below summarizes the key spectral characteristics of RBITC and its common multiplexing partners. Researchers should note that quantum yield and extinction coefficient, which determine the brightness of a fluorophore, can vary with environmental factors like solvent and pH.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| FITC (Fluorescein) | ~495[8][9] | ~525[8][9] | ~75,000[8] | ~0.92[8] |
| TRITC (Tetramethylrhodamine) | ~544[7] | ~570[7] | Not widely reported | Not widely reported |
| RBITC (Rhodamine B) | ~550-570[1][4] | ~585-595[1][4] | ~106,000 (for Rhodamine B)[10][11] | ~0.31 - 0.7 (for Rhodamine B)[10][12] |
| Texas Red | ~595[13][14] | ~615[13][14] | ~85,000 | ~0.6-0.8 |
Strategies for Managing Spectral Overlap
When spectral overlap is unavoidable, several techniques can be employed to ensure accurate data. The most powerful of these is spectral imaging combined with linear unmixing.[15][16] This method involves capturing the entire emission spectrum at each pixel of an image and then using software algorithms to mathematically separate the contributions of each individual fluorophore.[17][18][19] This is particularly effective for separating dyes with highly overlapping spectra, like RBITC and TRITC.[6][15]
Caption: Diagram illustrating spectral bleed-through and its resolution via spectral unmixing.
Experimental Protocols
Below is a generalized protocol for a multiplex immunofluorescence assay using an RBITC-conjugated antibody alongside other fluorescent probes. Optimization of antibody concentrations and incubation times is crucial for achieving the best signal-to-background ratio.[20]
1. Antibody Conjugation (General Protocol) The isothiocyanate group of RBITC reacts with primary amines on proteins to form a stable thiourea (B124793) bond.[2][21]
-
Materials: RBITC, primary antibody (amine-free buffer, e.g., PBS), Dimethyl sulfoxide (B87167) (DMSO), size-exclusion chromatography column (e.g., Sephadex G-25), conjugation buffer (e.g., 0.1 M sodium carbonate-bicarbonate, pH 9.0).
-
Procedure:
-
Dissolve the antibody in the conjugation buffer at a concentration of 1-2 mg/mL.
-
Prepare a fresh stock solution of RBITC in DMSO (e.g., 1 mg/mL).
-
Slowly add a calculated molar excess of the RBITC solution to the antibody solution while gently stirring.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Separate the conjugated antibody from the unreacted dye using a size-exclusion chromatography column.
-
Determine the degree of labeling by measuring the absorbance at 280 nm (for protein) and ~555 nm (for RBITC).
-
2. Multiplex Immunofluorescence Staining of Cells or Tissue
-
Materials: Formalin-fixed, paraffin-embedded (FFPE) tissue sections or cultured cells on coverslips, primary antibodies (one conjugated to RBITC, others from different host species), secondary antibodies conjugated to spectrally distinct fluorophores (e.g., Alexa Fluor 488, Alexa Fluor 647), DAPI nuclear stain, antigen retrieval buffer, blocking buffer (e.g., PBS with 5% BSA and 0.1% Triton X-100), mounting medium.
-
Procedure:
-
Sample Preparation: Deparaffinize and rehydrate FFPE tissue sections. For cultured cells, fix with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Antigen Retrieval (for FFPE): Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate (B86180) buffer pH 6.0).
-
Blocking: Incubate samples in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with a cocktail of primary antibodies (including the RBITC-conjugated antibody) diluted in blocking buffer. Incubation can be overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash samples three times for 5 minutes each with PBS.
-
Secondary Antibody Incubation: Incubate with a cocktail of secondary antibodies (if needed for the non-RBITC primary antibodies) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Repeat the washing step.
-
Counterstaining: Incubate with DAPI for 5-10 minutes to stain cell nuclei.
-
Washing: Perform a final wash with PBS.
-
Mounting: Mount coverslips onto microscope slides using an anti-fade mounting medium.
-
3. Image Acquisition and Analysis
-
Microscopy: Use a confocal or widefield fluorescence microscope equipped with appropriate filter sets for each fluorophore.
-
Spectral Imaging: For optimal separation of RBITC and other spectrally close dyes, acquire a "lambda stack" or "spectral cube" by capturing a series of images at contiguous wavelength bands across the emission spectrum.
-
Linear Unmixing: Use imaging software (e.g., ZEN, LAS X, ImageJ/Fiji with appropriate plugins) to define the emission spectrum for each fluorophore in the sample (from single-stained control samples) and apply a linear unmixing algorithm to the multiplex image.[16][19] The software will then generate separate images for each channel, free from spectral crosstalk.[15]
Caption: A typical experimental workflow for multiplex immunofluorescence analysis.
Conclusion
RBITC is a valuable tool for multiplex assays due to its brightness and reactivity. However, its spectral characteristics necessitate careful panel design to avoid significant overlap with other fluorophores. When overlap is unavoidable, particularly with dyes in the orange-to-red range, the combination of spectral imaging and linear unmixing provides a robust solution for accurate signal separation.[15][17] By following detailed protocols and leveraging advanced imaging techniques, researchers can confidently incorporate RBITC into complex multiplex experiments to gain deeper insights into biological systems.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound (mixed isomers) | 944130-99-8 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. optolongfilter.com [optolongfilter.com]
- 6. Spectra and fluorescence lifetimes of lissamine rhodamine, tetramethylrhodamine isothiocyanate, texas red, and cyanine 3.18 fluorophores: influences of some environmental factors recorded with a confocal laser scanning microscope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spectrum [TRITC (Tetramethylrhodamine-isothiocyanate)] | AAT Bioquest [aatbio.com]
- 8. rndsystems.com [rndsystems.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. omlc.org [omlc.org]
- 11. PhotochemCAD | Rhodamine B [photochemcad.com]
- 12. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 13. Texas Red (and Texas Red-X) Dye | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. labinsights.nl [labinsights.nl]
- 15. Clearing up the signal: spectral imaging and linear unmixing in fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 17. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 18. microscopist.co.uk [microscopist.co.uk]
- 19. Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning | PLOS One [journals.plos.org]
- 20. Automated Multiplex IHC Staining with Aluora Spatial Amplification Kits and Leica BOND System | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. researchgate.net [researchgate.net]
Literature review of RBITC applications in cancer cell research.
Rhodamine B isothiocyanate (RBITC) has emerged as a versatile and widely utilized fluorescent dye in the landscape of cancer cell research. Its applications span from high-resolution cellular imaging to innovative drug delivery systems and phototherapy. This guide provides a comprehensive comparison of RBITC with other common fluorescent probes, namely Fluorescein (B123965) Isothiocyanate (FITC) and Cyanine 3 (Cy3), offering researchers, scientists, and drug development professionals a detailed overview of its performance, supported by experimental data and protocols.
Fluorescent Properties: A Head-to-Head Comparison
The selection of a fluorescent dye is critical for the sensitivity and reliability of imaging studies. The photophysical properties of RBITC, FITC, and Cy3 are summarized below, highlighting their respective strengths and weaknesses.
| Property | RBITC (this compound) | FITC (Fluorescein Isothiocyanate) | Cy3 (Cyanine 3) |
| Excitation Max (nm) | ~554-570[1][2] | ~495[3] | ~550-555[4] |
| Emission Max (nm) | ~580-595[1][2] | ~525[3] | ~570-572[4] |
| Quantum Yield (Φ) | ~0.7 (in Ethanol), ~0.43 (in PBS) for Rhodamine B[5] | ~0.92[6] | ~0.15 - 0.24[4][7] |
| Photostability | Generally more photostable than fluoresceins[8] | Prone to photobleaching[3][9] | Good photostability[4] |
| pH Sensitivity | Relatively stable | Sensitive to pH changes[3][10] | Fairly resistant to pH changes (pH 4-10)[7] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | Not specified | ~75,000[6] | ~150,000[4] |
RBITC exhibits a favorable balance of brightness and photostability, making it a robust choice for long-term imaging experiments. While FITC has a higher quantum yield, its susceptibility to photobleaching and pH sensitivity can be limiting factors.[3][9][10] Cy3 offers good photostability and a high molar extinction coefficient, positioning it as a strong alternative for various imaging applications.[4]
Applications in Cancer Cell Imaging
RBITC's utility in cancer cell imaging is multifaceted, ranging from labeling specific cellular components to tracking nanoparticles. A unique characteristic of RBITC derivatives is their tumor-specific fluorescence.[11] This phenomenon is attributed to the quenching of its fluorescence in the bloodstream by hemoglobin, followed by activation within the tumor microenvironment due to elevated reactive oxygen species (ROS).[11] This "smart" activation mechanism offers a high signal-to-noise ratio for in vivo imaging.
Experimental Workflow: Antibody Conjugation for Immunofluorescence
The covalent labeling of antibodies with fluorescent dyes is a cornerstone of immunofluorescence. The isothiocyanate group of RBITC, FITC, and Cy3 readily reacts with primary amines on proteins to form a stable thiourea (B124793) bond.
Detailed Protocol for RBITC Antibody Conjugation:
This protocol is adapted from standard methods for conjugating isothiocyanate dyes to proteins.[12][13]
-
Antibody Preparation: Dissolve the antibody in a 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0) to a concentration of 1-2 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
RBITC Solution Preparation: Immediately before use, dissolve RBITC in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a concentration of 1 mg/mL.
-
Conjugation Reaction: While gently vortexing the antibody solution, slowly add the RBITC solution. The optimal molar ratio of RBITC to antibody should be determined empirically but a starting point of 10:1 is often used.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with continuous gentle stirring, protected from light.
-
Purification: Separate the labeled antibody from unreacted RBITC using a gel filtration column (e.g., Sephadex G-25) equilibrated with phosphate-buffered saline (PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~554 nm (for RBITC).
RBITC in Nanoparticle-Based Drug Delivery and Theranostics
The integration of RBITC into nanoparticle (NP) systems has paved the way for advanced drug delivery and theranostic applications in cancer research.[14][15][16][17][18] These RBITC-labeled NPs can be simultaneously used for imaging and as carriers for therapeutic agents.
Comparison of Nanoparticle Drug Delivery Systems
| Parameter | RBITC-labeled Nanoparticles | Unlabeled Nanoparticles | Free Drug |
| Targeting | Can be actively targeted via surface functionalization | Can be actively targeted | Non-specific |
| Imaging Capability | Intrinsic fluorescence for tracking | Requires co-encapsulation of a dye | None |
| Drug Loading Efficiency (%) | Varies with NP material and drug (e.g., ~20-80%)[19] | Varies with NP material and drug (e.g., ~20-80%) | N/A |
| Drug Release Kinetics | Can be engineered for sustained or triggered release[20] | Can be engineered for sustained or triggered release | Rapid systemic distribution |
| Systemic Toxicity | Generally reduced due to targeted delivery[14][18] | Generally reduced due to targeted delivery | Often high |
A study by Jiang et al. (2013) demonstrated the use of multifunctional Au@mSiO2/RBITC nanocomposites for cell imaging, photocontrolled drug release, and photothermal therapy in cancer cells.[21] The RBITC component enabled fluorescent imaging, while the mesoporous silica (B1680970) shell allowed for drug loading and the gold core provided photothermal capabilities.[21]
Experimental Workflow: Nanoparticle Formulation and Drug Loading
RBITC in Photodynamic and Photothermal Therapy
Beyond imaging and drug delivery, RBITC and other rhodamine derivatives are being explored for their potential in phototherapy.
Photodynamic Therapy (PDT): PDT involves the use of a photosensitizer that, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS) that induce cell death.[22][23][24][25] While traditional photosensitizers are often porphyrin-based, rhodamine derivatives are also being investigated. The mechanism of PDT involves the photosensitizer absorbing light energy and transferring it to molecular oxygen, creating singlet oxygen, a highly cytotoxic species.[23]
Photothermal Therapy (PTT): PTT utilizes agents that can convert light energy into heat, leading to localized hyperthermia and tumor cell ablation. RBITC has been incorporated into nanocomposites with gold nanoparticles, which exhibit strong surface plasmon resonance and efficient photothermal conversion.[21]
Signaling Pathway: PDT-Induced Apoptosis
Cytotoxicity Considerations
An important aspect of any compound used in cellular research, particularly for in vivo applications, is its inherent cytotoxicity. Studies have shown that some rhodamine derivatives, such as Rhodamine 123, can exhibit selective toxicity towards carcinoma cells compared to normal epithelial cells.[26] This selective cytotoxicity is thought to be related to differences in mitochondrial membrane potential and the sensitivity of F₀F₁-ATPase between cancerous and normal cells.[1] A study on a rhodamine B-conjugated oleanolic acid derivative also demonstrated a dose-dependent decrease in tumor cell viability while having a lesser effect on normal keratinocytes.[27] However, the specific cytotoxicity of RBITC itself needs to be carefully evaluated for each cell line and application.
Conclusion
This compound is a powerful and versatile tool in the arsenal (B13267) of cancer cell researchers. Its robust photophysical properties, coupled with its adaptability for conjugation to biomolecules and incorporation into nanomaterials, make it suitable for a wide range of applications, from fundamental cell imaging to the development of advanced theranostic agents. While alternatives like FITC and Cy3 have their own merits, RBITC's unique features, such as its potential for tumor-specific fluorescence activation, position it as a compelling choice for innovative cancer research. As with any experimental tool, a thorough understanding of its properties and careful optimization of protocols are essential for achieving reliable and impactful results.
References
- 1. Basis for the selective cytotoxicity of rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Fluorescein (FITC) | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Quantum Yield [Rhodamine B] | AAT Bioquest [aatbio.com]
- 6. Development of a high quantum yield dye for tumour imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 11. Tumor-specific fluorescence activation of rhodamine isothiocyanate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Conjugation of antibodies to fluorescein or rhodamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Polymeric nanoparticles—Promising carriers for cancer therapy [frontiersin.org]
- 15. ijph.tums.ac.ir [ijph.tums.ac.ir]
- 16. longdom.org [longdom.org]
- 17. japsonline.com [japsonline.com]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. Frontiers | The application of drug loading and drug release characteristics of two-dimensional nanocarriers for targeted treatment of leukemia [frontiersin.org]
- 20. Effect of drug release kinetics on nanoparticle therapeutic efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Multifunctional Au@mSiO2/rhodamine B isothiocyanate nanocomposites: cell imaging, photocontrolled drug release, and photothermal therapy for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Photodynamic therapy for cancer: mechanisms, photosensitizers, nanocarriers, and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Breaking the Resistance: Photodynamic Therapy in Cancer Stem Cell-Driven Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Selective toxicity of rhodamine 123 in carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Mechanistic investigations of antitumor activity of a Rhodamine B-oleanolic acid derivative bioconjugate - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Rhodamine B Isothiocyanate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical reagents like Rhodamine B isothiocyanate (RBITC) are critical components of laboratory safety protocols. This guide provides essential, step-by-step procedures for the safe disposal of RBITC, ensuring the protection of personnel and the environment.
This compound is a fluorescent dye classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.[1][2][3] Furthermore, it may cause allergy or asthma symptoms or breathing difficulties if inhaled, acting as a respiratory sensitizer.[1][3] Therefore, RBITC and any materials contaminated with it must be treated as hazardous waste and disposed of according to stringent protocols.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Gloves | Nitrile or other chemical-resistant gloves | To prevent skin contact.[2] |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes.[2][3] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
| Respiratory Protection | N95 dust mask or equivalent (if handling powder) | To prevent inhalation of dust particles.[4] |
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][3]
Step-by-Step Disposal Procedures
There are two main strategies for the disposal of this compound waste: collection for licensed disposal and chemical inactivation prior to disposal. The appropriate method depends on the volume of waste and the facilities available at your institution.
Method 1: Direct Collection for Hazardous Waste Disposal
This is the most straightforward and recommended method for most laboratory settings.
-
Segregate Waste: Collect all waste materials contaminated with RBITC, including unused product, solutions, contaminated pipette tips, gloves, and paper towels, in a dedicated and clearly labeled hazardous waste container.
-
Container Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name: "this compound".
-
Secure Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.
Method 2: Chemical Inactivation in the Laboratory
For small quantities of dilute RBITC solutions, chemical inactivation can be performed to degrade the hazardous components before collection. This procedure should only be carried out by trained personnel in a controlled laboratory environment. The primary goal is to cleave the isothiocyanate group and decolorize the rhodamine structure.
Experimental Protocol: Inactivation using Sodium Hypochlorite (B82951) (Bleach)
Sodium hypochlorite is a strong oxidizing agent that can effectively decolorize Rhodamine B and react with the isothiocyanate group.[5][6]
-
Preparation: In a chemical fume hood, prepare a 10-15% solution of sodium hypochlorite (household bleach is typically 5-6% NaOCl, so it can be used directly or diluted slightly less). Also, prepare a neutralizing agent, such as a sodium thiosulfate (B1220275) solution.
-
Reaction: Slowly and with stirring, add the RBITC waste solution to an excess of the sodium hypochlorite solution. A general rule of thumb is to use a 1:10 ratio of RBITC solution to bleach solution.
-
Monitoring: The characteristic pink/red color of the rhodamine should disappear, indicating the degradation of the chromophore. Allow the reaction to proceed for at least 2 hours to ensure complete degradation.
-
Neutralization: After the reaction is complete, neutralize the excess hypochlorite by slowly adding a sodium thiosulfate solution until the solution no longer tests positive for oxidizing agents (e.g., using potassium iodide-starch paper).
-
Final Disposal: The resulting solution, once neutralized and adjusted to a neutral pH, can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always confirm your institution's specific policies for the disposal of treated chemical waste.
Table 2: Chemical Inactivation Parameters
| Parameter | Value |
| Inactivating Agent | Sodium Hypochlorite (Bleach) |
| Concentration | 10-15% |
| Ratio (Waste:Agent) | 1:10 |
| Reaction Time | Minimum 2 hours |
| Neutralizing Agent | Sodium Thiosulfate |
Logical Workflow for RBITC Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific safety guidelines and EHS department for any questions or clarification regarding hazardous waste disposal.
References
- 1. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. iwaponline.com [iwaponline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ultrasound promoted reaction of Rhodamine B with sodium hypochlorite using sonochemical and dental ultrasonic instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Rhodamine B Isothiocyanate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Rhodamine B isothiocyanate (RITC), a fluorescent dye commonly used in various scientific applications. Adherence to these procedures will help mitigate risks and ensure a safe laboratory environment.
Hazard Summary & Personal Protective Equipment (PPE)
This compound is classified as hazardous. It is harmful if swallowed, in contact with skin, or inhaled.[1][2] It causes skin and serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.
| Hazard | GHS Classification | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4[1][2] | Chemical-resistant gloves (e.g., nitrile), lab coat, and respiratory protection (e.g., N95 dust mask or higher).[2] |
| Skin Corrosion/Irritation | Category 2[1][2] | Chemical-resistant gloves, lab coat.[2][3] |
| Serious Eye Damage/Eye Irritation | Category 2A[1][2] | Safety glasses with side shields or goggles.[2][3] |
| Respiratory Sensitization | Category 1[1][2] | Respiratory protection (e.g., N95 dust mask or higher) is required, especially when handling the powder form.[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system)[1][2] | Use in a well-ventilated area or with local exhaust ventilation.[2][3] |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural steps for the safe handling of this compound, from preparation to use and cleanup.
-
Preparation :
-
Handling :
-
Cleanup :
-
Clean the work area thoroughly after use.
-
For spills, avoid generating dust.[2][3] Carefully sweep up the solid material and place it in a sealed container for disposal.[2]
-
Wipe the area with a damp cloth, and dispose of the cloth as hazardous waste.
-
Wash hands thoroughly with soap and water after handling the chemical.[2][3]
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste :
-
Dispose of unused or waste this compound as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
-
Contaminated Materials :
-
Empty Containers :
-
Handle uncleaned containers as you would the product itself.
-
Rinse empty containers three times with a suitable solvent before disposal. The rinsate should be collected and disposed of as hazardous waste.
-
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
